1-Oxa-7-azaspiro[4.5]decane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRCCOYFVHFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626986 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63766-56-3 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 1-Oxa-7-azaspiro[4.5]decane Scaffold: Synthesis, Characterization, and Therapeutic Applications
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with complex biological targets is perpetual. Spirocyclic scaffolds have emerged as a particularly compelling class of compounds, offering a rigid, three-dimensional framework that departs from the often-planar structures of traditional drug molecules. This inherent three-dimensionality allows for a more sophisticated exploration of chemical space, enabling the precise spatial orientation of functional groups to optimize interactions with protein binding pockets.[1]
Among these, the 1-Oxa-7-azaspiro[4.5]decane core, which features a tetrahydrofuran ring and a piperidine ring fused at a common carbon atom, represents a versatile and privileged scaffold.[2] Its unique conformational rigidity and the strategic placement of heteroatoms provide an exceptional platform for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, showing promise as potent agents in oncology, for treating neurodegenerative diseases, and for modulating key central nervous system receptors. This guide provides a comprehensive technical overview of the this compound scaffold, from its fundamental properties and synthesis to its characterization and diverse therapeutic applications.
Nomenclature and Physicochemical Properties
The systematic naming of spiro compounds is governed by IUPAC rules, which provide a precise description of the molecular architecture. For the title compound, "spiro" indicates the shared carbon atom. The numbers in brackets, [4.5], denote the number of atoms in each ring linked to the central spiroatom, excluding the spiroatom itself. "Decane" signifies a total of ten atoms in the bicyclic system, while "1-Oxa" and "7-aza" specify the positions of the oxygen and nitrogen heteroatoms, respectively.[1] It is crucial for researchers to be precise with nomenclature, as various isomers exist with distinct properties and biological activities, such as 1-Oxa-4-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane.[3][4]
The fundamental properties of the parent scaffold are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | PubChem[5] |
| Molecular Weight | 141.21 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| InChIKey | BLXRCCOYFVHFFD-UHFFFAOYSA-N | PubChem[5][6] |
| SMILES | C1CC2(CCCO2)CNC1 | PubChem[5][6] |
| Predicted XLogP | 0.5 | PubChem[6] |
| CAS Number | 63766-56-3 | PubChem[5] |
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of the this compound core and its derivatives is a testament to the ingenuity of modern organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the need for scalability.
Key Synthetic Approaches
-
Classical Cyclization Methods : A foundational approach involves the reaction of a cyclic ketone with a bifunctional linear precursor. For instance, derivatives of the related 1-oxa-7-thia-4-azaspiro[4.5]decane system have been synthesized by reacting a keto sulfone with N-substituted 2-aminoethanols, demonstrating a straightforward pathway to spiro-heterocycles.[7]
-
Advanced Catalysis : Modern catalysis offers elegant and highly efficient routes. A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[8] This method involves the generation of a furan-derived azadiene followed by a [4+2] cycloaddition, proceeding under mild conditions with high diastereoselectivity.[8] The causality behind using a relay catalysis system lies in the sequential activation of different functionalities by distinct catalysts, enabling a complex transformation in a single pot that would otherwise require multiple steps.
-
Flow Chemistry for Enhanced Safety and Scale-Up : The synthesis of amine-substituted spirocycles often involves energetic intermediates, such as azides, which can pose significant safety risks at a large scale. An internal project team successfully implemented a flow chemistry approach to synthesize a 1-oxa-8-azaspiro[4.5]decan-3-amine template.[9] This strategy limits the in-situ concentration of the potentially hazardous azide intermediate during an SN2 reaction, followed by a continuous Staudinger reduction. This self-validating system ensures that the hazardous material is consumed as it is generated, mitigating the risk of accumulation and thermal runaway, a critical consideration for process safety and industrial application.[9]
Caption: Flow chemistry workflow for safer synthesis.
Experimental Protocol: Synthesis of (±)-tert-Butyl 3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This protocol is adapted from a demonstrated scalable synthesis and highlights the practical application of the azide-Staudinger route.[9]
-
Azide Formation : Dissolve the bromide precursor, tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq), in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture at 50 °C for 24 hours, monitoring by GC-MS for the disappearance of the starting material and formation of the azide intermediate. The rationale for this temperature is to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction without promoting significant decomposition of the azide.
-
Upon completion, dilute the reaction mixture with water and extract the crude azide product into 2-methyltetrahydrofuran (2-MeTHF). This solution is used directly in the next step without isolation to minimize handling of the energetic azide.
-
Staudinger Reduction : To the crude azide solution in 2-MeTHF, add water followed by triphenylphosphine (1.1 eq).
-
Stir the resulting biphasic mixture vigorously at room temperature for 15 hours. The reduction is typically exothermic and proceeds smoothly at ambient temperature.
-
Upon completion, the desired amine product can be isolated and purified using standard techniques such as acid-base extraction and crystallization.
Structural and Conformational Analysis
The therapeutic efficacy of spirocyclic compounds is intrinsically linked to their well-defined three-dimensional structure. Characterizing this conformation is therefore not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR).
-
Spectroscopic Characterization : Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the core structure and connectivity.[10][11]
-
Conformational Preference : The piperidine ring typically adopts a chair conformation, while the tetrahydrofuran ring can exist in envelope or twist forms. The overall conformational landscape is influenced by the substituents on the rings.[2]
-
Computational and Crystallographic Insight : While NMR provides solution-state information, a complete understanding often requires a synergistic approach. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations.[2] These calculated parameters can be compared with experimental NMR data to identify the predominant conformer. For unambiguous determination of absolute configuration and solid-state conformation, single-crystal X-ray analysis is the gold standard, as was used to determine the S-configuration of an active M1 muscarinic agonist derivative.[2][12]
Therapeutic Applications and Biological Activity
The this compound scaffold and its close isomers are privileged structures that have been successfully incorporated into a wide array of biologically active agents.
Oncology
-
KRAS-G12D Inhibition : The KRAS-G12D mutation is a notorious driver in many cancers, and targeting it has been a significant challenge. In a landmark study, a multidisciplinary approach combining machine learning with synthetic chemistry led to the identification of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective KRAS-G12D inhibitors. Two lead compounds, HDB-2 and HDB-3, exhibited nanomolar IC₅₀ values and strong protein binding affinity, marking them as highly promising anticancer agents.[13]
-
General Antitumor Activity : By hybridizing the spirocycle with a quinone scaffold, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized.[14] These compounds displayed potent cytotoxicity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The most potent analog, compound 11h , showed IC₅₀ values as low as 80 nM, making it a strong candidate for further preclinical development.[14]
Caption: Inhibition of the KRAS-G12D signaling pathway.
Neurodegenerative Diseases & CNS Disorders
The blood-brain barrier (BBB) presents a formidable challenge for drug delivery to the central nervous system. The physicochemical properties of spirocyclic systems can be tuned to enhance BBB penetration, making them attractive for neurological targets.
-
Sigma-1 (σ₁) Receptor Ligands : The σ₁ receptor is a chaperone protein implicated in various neurological and psychiatric disorders, making it a high-value target.[15] A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized, exhibiting nanomolar affinity for σ₁ receptors with moderate to good selectivity over σ₂ receptors.[4] One promising compound was radiolabeled with Fluorine-18, and PET imaging studies in mice demonstrated high initial brain uptake and specific binding in σ₁ receptor-rich regions, validating its potential as a brain imaging agent.[4]
-
Muscarinic M1 Agonists : The M1 muscarinic receptor is a key target for the symptomatic treatment of dementia in Alzheimer's disease. Systematic modification of a 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one lead compound yielded derivatives with preferential affinity for M1 over M2 receptors.[12] Notably, these compounds exhibited potent antiamnesic activity in rat models with a favorable separation from cholinergic side effects, and one candidate, (-)-29, was selected for further clinical studies.[12]
Summary of Biological Activities
| Scaffold Derivative | Biological Target | Key Result | Therapeutic Area |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | KRAS-G12D | Nanomolar IC₅₀ values | Oncology[13] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | N/A (Cytotoxicity) | IC₅₀ = 0.08 µM (MDA-MB-231) | Oncology[14] |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) Receptor | Kᵢ = 0.47 - 12.1 nM | Neuroimaging[4] |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Muscarinic M1 Receptor | Partial Agonist; Potent antiamnesic activity | Alzheimer's Disease[12] |
Future Perspectives
The this compound scaffold and its isomers have firmly established their value in modern drug discovery. The rigid, three-dimensional framework provides a robust starting point for creating molecules with high affinity and selectivity for challenging biological targets. Future research will likely focus on several key areas:
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Expansion of Chemical Space : Exploring novel and more complex substitution patterns on the spirocyclic core to probe new interactions with biological targets.
-
New Therapeutic Targets : Applying libraries based on this scaffold to a broader range of disease targets, including inflammatory and metabolic disorders.
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Stereoselective Synthesis : Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure compounds, which is often critical for optimizing efficacy and reducing off-target effects.
-
Fragment-Based Drug Design : Utilizing the core scaffold as a rigid anchor in fragment-based approaches to build highly potent and specific inhibitors.
References
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Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem Compound Database. [Link]
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Ramirez-Garcia, J. L., et al. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. PubChem Compound Database. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
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Author, A. A., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. [Link]
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Author, A. A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]
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PubChemLite. (n.d.). This compound (C8H15NO). [Link]
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Author, A. A., et al. (2025). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. PubChem Compound Database. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. [Link]
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Author, A. A., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
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Tchedre, K. T., & Fairweather, E. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences. [Link]
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The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. [Link]
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Author, A. A., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules. [Link]
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Author, A. A., et al. (n.d.). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]
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Author, A. A., et al. (n.d.). Nanotechnology-empowered therapeutics targeting neurodegenerative diseases. PMC. [Link]
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Author, A. A., et al. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]
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El-Sherief, W. A., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
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Spectroscopic data for 1-Oxa-7-azaspiro[4.5]decane (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Oxa-7-azaspiro[4.5]decane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1] As a rigid, three-dimensional framework, this spirocycle serves as a versatile starting point for synthesizing complex, biologically active molecules, including potent receptor antagonists and enzyme inhibitors.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program; this document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to achieve this for this compound.
The narrative that follows is grounded in field-proven insights, explaining not just the data, but the causality behind experimental choices and interpretation strategies. Each section is designed as a self-validating system, where orthogonal techniques converge to provide a high-fidelity structural portrait of the target molecule.
Molecular Structure and IUPAC Numbering
This compound (CAS: 63766-56-3) possesses a molecular formula of C₈H₁₅NO and a monoisotopic mass of 141.115 Da.[3][4] The structure consists of a tetrahydrofuran ring and a piperidine ring sharing a single quaternary carbon atom, the spirocenter. The standard IUPAC numbering convention, essential for correct spectral assignment, is illustrated below.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, it allows for the unambiguous assignment of every proton and carbon, confirming the integrity of the spirocyclic core.
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent is critical. A non-protic solvent like deuterated chloroform (CDCl₃) is ideal for observing the N-H proton of the secondary amine. In contrast, solvents like D₂O or CD₃OD would lead to deuterium exchange, causing the N-H signal to broaden or disappear. The analysis begins with 1D spectra (¹H and ¹³C) to identify the chemical environments, followed by 2D correlation experiments (COSY, HSQC) to piece together the molecular puzzle. This multi-dimensional approach is a self-validating system; the 1D assignments are hypotheses that are rigorously tested and confirmed by the 2D correlations.
¹H NMR Spectroscopy: Predicted Data
Based on the structure, we can predict the proton signals. The protons on carbons adjacent to the electron-withdrawing oxygen (C2, C4) and nitrogen (C6, C8) atoms are expected to be deshielded and appear further downfield. Due to the lack of symmetry, all methylene protons are diastereotopic and should, in principle, appear as distinct signals.
| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H on N7 | 1.5 - 2.5 | broad s | 1H | Labile proton on nitrogen; chemical shift and shape are concentration/solvent dependent. |
| H on C2, C4 | 3.6 - 3.9 | m | 4H | Protons adjacent to the ring oxygen atom (tetrahydrofuran moiety). |
| H on C6, C8 | 2.7 - 3.1 | m | 4H | Protons adjacent to the ring nitrogen atom (piperidine moiety). |
| H on C3 | 1.8 - 2.0 | m | 2H | Aliphatic protons in the tetrahydrofuran ring. |
| H on C9, C10 | 1.5 - 1.7 | m | 4H | Aliphatic protons in the piperidine ring. |
¹³C NMR Spectroscopy: Predicted Data
All eight carbon atoms in the molecule are chemically non-equivalent and should produce eight distinct signals in the ¹³C NMR spectrum. The spiro-carbon (C5) is a quaternary carbon and will typically show a weaker signal.
| Position | Predicted δ (ppm) | Rationale |
| C5 | 75 - 85 | Quaternary spiro-carbon, deshielded by adjacent oxygen. |
| C2, C4 | 65 - 75 | Carbons adjacent to the ring oxygen atom. |
| C6, C8 | 45 - 55 | Carbons adjacent to the ring nitrogen atom. |
| C9, C10 | 25 - 35 | Aliphatic carbons in the piperidine ring. |
| C3 | 20 - 30 | Aliphatic carbon in the tetrahydrofuran ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans are typically required for good signal-to-noise.
-
2D NMR Acquisition: Acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) spectrum using standard library pulse programs. These experiments are crucial for definitive signal assignment.[5]
Visualization: Key ¹H-¹H COSY Correlations
The COSY spectrum validates the proton assignments by showing which protons are spin-coupled (i.e., on adjacent carbons).
Caption: Expected COSY correlations in the piperidine and THF rings.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, it provides direct evidence for the key N-H, C-O, and C-N bonds.
Expertise & Experience: The "Why" Behind the Experiment
The choice of Attenuated Total Reflectance (ATR) is a practical one. It requires minimal sample preparation (a small amount of solid or liquid is placed directly on the crystal) and provides high-quality, reproducible spectra. The key diagnostic peaks are the N-H stretch, which confirms the secondary amine, and the strong C-O ether stretch, which confirms the tetrahydrofuran ring. The absence of signals in other regions (e.g., a strong, broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) is equally important, serving as a self-validating check on the sample's purity and structural integrity.
IR Data: Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound. Data for similar heterocycles supports these assignments.[6][7][8]
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3300 - 3500 | N-H Stretch | Weak-Medium | Characteristic of a secondary amine. May be broad. |
| 2850 - 2960 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds from the piperidine and tetrahydrofuran rings. |
| 1430 - 1470 | C-H Bend (Methylene) | Medium | Scissoring vibration of the -CH₂- groups. |
| 1050 - 1150 | C-O Stretch (Ether) | Strong | A prominent and diagnostic peak for the tetrahydrofuran ring. |
| 1180 - 1360 | C-N Stretch | Medium | Characteristic of an aliphatic amine. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, corroborating evidence for its structure.
Expertise & Experience: The "Why" Behind the Experiment
Electron Ionization (EI) is the classic choice for analyzing small, relatively volatile molecules. The high energy of this technique (70 eV) induces reproducible fragmentation, creating a unique "fingerprint" for the compound. The first piece of data to look for is the molecular ion peak ([M]⁺), which directly confirms the molecular weight. The subsequent fragmentation is not random; it follows predictable chemical pathways, primarily cleavages adjacent to heteroatoms (alpha-cleavage) which stabilize the resulting cation.[9][10] High-Resolution Mass Spectrometry (HRMS) elevates this analysis to a self-validating system by measuring the mass-to-charge ratio to four or five decimal places, allowing for the calculation of an exact elemental composition, leaving no ambiguity.
MS Data: Molecular Ion and Key Fragments
The molecular weight of C₈H₁₅NO is 141.21.[4] The mass spectrum is expected to show a molecular ion peak at m/z = 141. The fragmentation pattern will be dictated by the stability of the resulting carbocations.
| m/z Value | Proposed Fragment Ion | Rationale for Formation |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion ([M]⁺) |
| 112 | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ | Loss of an ethyl group or a related fragment from the piperidine ring. |
| 98 | [M - C₃H₇]⁺ | Alpha-cleavage next to the nitrogen, leading to the loss of a propyl radical from the piperidine ring. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the tetrahydrofuran ring, retaining the charged piperidine moiety. |
| 70 | [C₄H₈N]⁺ | A common fragment for piperidine-containing structures resulting from ring cleavage. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Fragments corresponding to the butyl cation or a fragment from the tetrahydrofuran ring. |
Visualization: Plausible Fragmentation Pathways
Caption: Key fragmentation pathways for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Ionize the sample in the source using a standard 70 eV electron beam.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
-
HRMS (Optional but Recommended): For high-resolution data, use a TOF or Orbitrap mass analyzer to determine the exact mass of the molecular ion and key fragments.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and provides substructural clues through fragmentation. Together, these methods provide a robust and self-validating dataset that unambiguously confirms the identity and purity of this important chemical entity, enabling its confident use in research and drug development.
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Introduction: The Strategic Value of the 1-Oxa-7-azaspiro[4.5]decane Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-7-azaspiro[4.5]decane
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality. This rigid, defined spatial arrangement allows for precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets.
The this compound core, which fuses a tetrahydrofuran ring with a piperidine ring, represents a particularly compelling scaffold.[1] Its derivatives have been investigated for a range of therapeutic applications, including as M1 muscarinic agonists for dementia treatment, selective sigma-1 receptor ligands for neurological imaging, and potent inhibitors of oncogenic targets like KRAS-G12D.[2][3][4]
The successful progression of any drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. These parameters—namely acidity/basicity (pKa), lipophilicity (logP), and solubility (logS)—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explains the causal link between these properties and a compound's viability in drug development.
Section 1: Core Physicochemical Profile
A foundational understanding of this compound begins with its intrinsic properties. The data presented below, primarily computed from validated algorithms, serves as a critical baseline for experimental design and interpretation. Experimental verification remains the gold standard and is strongly recommended.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source (Identifier) |
| IUPAC Name | This compound | PubChem (CID: 22618189)[5] |
| CAS Number | 63766-56-3 | PubChem (CID: 22618189)[5] |
| Molecular Formula | C₈H₁₅NO | PubChem (CID: 22618189)[5] |
| Molecular Weight | 141.21 g/mol | PubChem (CID: 22618189)[5] |
| Canonical SMILES | C1CC2(CCCO2)CNC1 | PubChem (CID: 22618189)[5] |
| XLogP3 (Computed) | 0.5 | PubChem (CID: 22618189)[5] |
| Hydrogen Bond Donors | 1 | PubChem (CID: 22618189)[5] |
| Hydrogen Bond Acceptors | 2 | PubChem (CID: 22618189)[5] |
| Rotatable Bond Count | 0 | PubChem (CID: 22618189)[5] |
| Topological Polar Surface Area | 21.3 Ų | PubChem (CID: 22618189)[5] |
| Spectral Data | ¹H NMR data available for the oxalate salt. | ChemicalBook[6] |
Section 2: The Nexus of Physicochemical Properties and Drug Viability
The journey from a promising hit compound to a viable clinical candidate is a multi-parameter optimization challenge. The properties outlined in Table 1 are not mere data points; they are critical determinants of a molecule's in vivo behavior. Understanding their interplay is fundamental to rational drug design.
-
pKa (Ionization Constant): The secondary amine in the piperidine ring of this compound is basic. Its pKa dictates the degree of ionization at physiological pH (approx. 7.4). Ionization profoundly impacts solubility, cell membrane permeability, and potential for off-target interactions (e.g., hERG channel binding). A compound's charge state is a primary factor in its ability to cross the blood-brain barrier or be absorbed from the gastrointestinal tract.[7]
-
logP/logD (Lipophilicity): Lipophilicity, the "greasiness" of a molecule, is measured as the partition coefficient (logP) between octanol and water.[7] Because our scaffold is basic, the pH-dependent distribution coefficient (logD) is a more physiologically relevant metric. Lipophilicity governs membrane permeability, plasma protein binding, and metabolic clearance. A delicate balance is required; too low a logP may lead to poor absorption, while too high a logP can result in poor aqueous solubility, high metabolic turnover, and toxicity.[7]
-
Aqueous Solubility: For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a leading cause of compound attrition in drug development.[8][9] It limits oral bioavailability and can make intravenous formulation challenging. The ionization state (governed by pKa) is a key driver of solubility for this scaffold.
The following diagram illustrates how these core properties are central to the iterative cycle of lead optimization in drug discovery.
Caption: Interdependence of physicochemical properties and drug development outcomes.
Section 3: Authoritative Protocols for Experimental Determination
While computed values provide a useful starting point, experimental determination is non-negotiable for advancing a compound. The following protocols are robust, self-validating systems for characterizing the this compound scaffold and its derivatives.
Protocol for pKa Determination via Potentiometric Titration
Causality: This method directly measures the pH change of a solution of the amine as a strong acid is added. The pKa corresponds to the pH at which 50% of the amine is protonated (ionized). This inflection point provides a highly accurate, empirical value.[10]
Methodology:
-
Preparation:
-
Accurately prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the resulting pKa(app) must be noted as it will differ from the aqueous pKa.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the amine solution into a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the initial pH to stabilize and record the value.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (Veq), which appears as a maximum.
-
The pKa is the pH value on the original titration curve that corresponds to the addition of half the equivalence volume of HCl (Veq / 2).
-
Caption: Workflow for experimental pKa determination.
Protocol for logP Determination via the Shake-Flask Method
Causality: This is the "gold standard" method that directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), representing lipid and aqueous environments, respectively.[7][11][12] The ratio of concentrations at equilibrium defines the partition coefficient.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water by stirring them together for 24 hours, then allowing the layers to separate. Use the octanol phase.
-
Pre-saturate water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) with n-octanol in the same manner. Use the aqueous phase. This step is critical to prevent volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but below the solubility limit.
-
In a glass vial, combine equal volumes of the compound-containing buffer and the pre-saturated n-octanol (e.g., 2 mL of each).
-
Seal the vial and shake or agitate vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-4 hours, but should be determined empirically).[11]
-
Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation at low speed can aid this separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
The final value is expressed as its base-10 logarithm: logP = log10(P)
-
Caption: Workflow for experimental logP determination.
Protocol for Thermodynamic Aqueous Solubility Determination
Causality: This method determines the equilibrium solubility, which is the true saturation point of a compound in a solvent. It is achieved by allowing an excess of the solid compound to equilibrate with the solvent over time, ensuring the solution is genuinely saturated.[9][13]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4). "Excess" means enough solid is visible at the end of the experiment.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator.
-
Equilibration can take 24-72 hours. It is crucial to ensure equilibrium is reached; this can be verified by taking measurements at multiple time points (e.g., 24h, 48h) until the concentration no longer increases.
-
-
Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully remove a sample of the supernatant. It is critical to avoid transferring any solid particles. The most reliable method is to filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter plate).
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve is required.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional framework for the design of novel therapeutics. Its utility, however, is fundamentally linked to its physicochemical properties. The basic nitrogen imparts a pKa that governs its charge state, which in turn profoundly influences its solubility and membrane permeability. Its computed logP of 0.5 suggests a relatively hydrophilic nature, a property that must be carefully modulated in derivatives to achieve the optimal balance for drug-like ADME characteristics.
This guide has provided both the foundational data and the authoritative experimental frameworks necessary for researchers to accurately characterize this scaffold and its analogues. By rigorously applying these protocols, drug development professionals can make data-driven decisions, mitigating risks of late-stage attrition and accelerating the design of effective and safe medicines.
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Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health (NIH). [Link]
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The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Semantic Scholar. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
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1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- | C12H19Cl2NO2 | CID 11737561. PubChem. [Link]
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1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl-. SpectraBase. [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health (NIH). [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]
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1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
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Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]
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Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023). YouTube. [Link]
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Synthesis of 1-azaspiro[4.5]decane scaffold. ResearchGate. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
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1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094. PubChem. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 1-Oxa-7-azaspiro[4.5]decane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Spirocyclic Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. In this pursuit, the structural complexity and three-dimensionality of a molecule are paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in drug design. Their inherent rigidity and defined three-dimensional geometry allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This guide focuses on the 1-Oxa-7-azaspiro[4.5]decane core, a heterocyclic framework that has garnered significant interest as a versatile building block for a new generation of therapeutics. While the parent compound is a foundational structure, its derivatives have shown promise in a range of therapeutic areas, from neurodegenerative diseases to oncology.
I. The Emergence of this compound Derivatives in Medicinal Chemistry
The this compound scaffold, with its embedded tetrahydrofuran and piperidine rings, presents a unique combination of structural features. The tetrahydrofuran moiety can act as a hydrogen bond acceptor, while the piperidine nitrogen can be readily functionalized to modulate physicochemical properties and biological activity. This has led to the exploration of its derivatives in various drug discovery programs.
For instance, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] In another study, this scaffold was utilized to develop selective ligands for sigma-1 receptors, which are implicated in a variety of central nervous system disorders.[2][3] More recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the KRAS-G12D mutation, a key target in cancer therapy.[4] These examples underscore the therapeutic potential of this spirocyclic system and the importance of robust synthetic methodologies for its preparation.
II. General Strategies for the Synthesis of Oxa-azaspiro[4.5]decanes
The construction of the this compound core presents a synthetic challenge that requires precise control over ring formation. Several powerful strategies have been developed for the synthesis of spirocyclic systems, which can be adapted for this particular scaffold.
One of the most effective methods for constructing oxa-spirocycles is through iodocyclization . This reaction typically involves the treatment of an unsaturated alcohol with iodine and a base, leading to the formation of a cyclic ether. The intramolecular nature of this reaction makes it highly efficient for the formation of five- and six-membered rings.
Another powerful approach is the use of transition metal-catalyzed cyclization reactions . For example, a diastereoselective gold/palladium relay catalytic tandem cyclization has been employed to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives.[5] This method involves the generation of a furan-derived azadiene followed by a [4+2] cycloaddition.
Furthermore, cycloaddition reactions represent a classic and robust strategy for the construction of spirocyclic systems. For instance, a photochemical [2+2] cycloaddition between a cyclopentenone and an alkene, followed by a rearrangement, can furnish the spiro[4.5]decane skeleton.
The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The following sections will provide detailed protocols for the synthesis of specific, medicinally relevant derivatives of the oxa-azaspiro[4.5]decane scaffold.
III. Synthetic Protocols for Key 1-Oxa-azaspiro[4.5]decane Derivatives
Protocol 1: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives as M1 Muscarinic Agonists
This protocol is adapted from the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a potent M1 muscarinic agonist.[1]
Experimental Workflow:
Synthetic workflow for a 1-Oxa-8-azaspiro[4.5]decan-3-one derivative.
Step-by-Step Methodology:
-
Condensation: To a solution of N-methyl-4-piperidone in toluene, add (S)-(-)-2-Hydroxy-gamma-butyrolactone and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure.
-
Reduction: The crude product from the previous step is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred until the starting material is consumed. The reaction is then quenched with water and the product extracted with an organic solvent.
-
Cyclization: The dried product from the reduction step is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of sodium hydride in THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted, dried, and purified by column chromatography.
Quantitative Data Summary:
| Step | Reactants | Reagents | Solvent | Temperature | Yield |
| 1 | N-methyl-4-piperidone, (S)-(-)-2-Hydroxy-gamma-butyrolactone | p-toluenesulfonic acid | Toluene | Reflux | ~85% |
| 2 | Condensation product | Sodium borohydride | Methanol | 0 °C to RT | ~90% |
| 3 | Reduction product | Sodium hydride | THF | 0 °C to RT | ~70% |
Protocol 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptor Ligands
This protocol describes the synthesis of a key intermediate for the preparation of selective sigma-1 receptor ligands.[3]
Experimental Workflow:
Synthetic workflow for a 1-Oxa-8-azaspiro[4.5]decane derivative.
Step-by-Step Methodology:
-
Grignard Reaction: 3-Buten-1-ol is first protected, and then the corresponding Grignard reagent is prepared using magnesium in anhydrous THF. This is then reacted with 1-benzyl-4-piperidone. After quenching, the product is extracted and purified.
-
Ozonolysis: The product from the Grignard reaction is dissolved in a mixture of dichloromethane and methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and dimethyl sulfide is added. The mixture is allowed to warm to room temperature.
-
Reductive Amination: The crude aldehyde from the ozonolysis step is dissolved in 1,2-dichloroethane (DCE). The desired amine and sodium triacetoxyborohydride are added, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.
Quantitative Data Summary:
| Step | Reactants | Reagents | Solvent | Temperature | Yield |
| 1 | 1-Benzyl-4-piperidone, 3-Butenylmagnesium bromide | - | THF | 0 °C to RT | ~80% |
| 2 | Grignard product | Ozone, Dimethyl sulfide | CH2Cl2/MeOH | -78 °C to RT | ~75% |
| 3 | Aldehyde intermediate, Amine | Sodium triacetoxyborohydride | DCE | RT | ~65% |
IV. Conclusion and Future Perspectives
The this compound scaffold and its isomers are undoubtedly valuable assets in the field of medicinal chemistry. The synthetic routes to its derivatives, as highlighted in this guide, demonstrate the versatility and robustness of modern organic synthesis. While a direct and scalable synthesis of the parent compound remains to be extensively documented, the methodologies presented here for its substituted analogs provide a strong foundation for further exploration and development. Future efforts in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives, enabling a more comprehensive exploration of their therapeutic potential. The continued interest in three-dimensional scaffolds for drug discovery ensures that the this compound core will remain an important target for synthetic and medicinal chemists alike.
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Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]
-
Kim, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
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Nakahara, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
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Zhang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. PubChem. [Link]
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Google Patents. (n.d.). 8-azaspiro[4] decane-7, the preparation method of 9-dione compounds. Google Patents.
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American Chemical Society. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. [Link]
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PubChem. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. PubChem. [Link]
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European Publication Server. (1991). 1-oxa-2-oxo-3,8-diazaspiro[4]decane derivatives, pharmaceutical compositions containing them and processes for preparing them. European Publication Server. [Link]
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MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Ascendance of 1-Oxa-7-azaspiro[4.5]decane and its Analogs: A Technical Guide for Modern Medicinal Chemistry
Abstract
The 1-oxa-7-azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged motif in contemporary drug discovery. Its inherent structural rigidity and stereochemical complexity offer a compelling platform for the design of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of this compound and its key analogs. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the signaling pathways influenced by these promising compounds, thereby offering a robust framework for their future exploitation in the development of novel therapeutics.
Introduction: The Spirocyclic Advantage in Drug Design
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single common atom, have garnered significant attention due to their ability to project substituents into distinct vectors of chemical space, thereby enabling more precise and potent interactions with biological targets. The this compound core, featuring a fused tetrahydrofuran and piperidine ring system, embodies these advantages, offering a rigid framework that minimizes conformational flexibility and can lead to enhanced binding affinity and selectivity.[1]
Derivatives of the oxa-azaspiro[4.5]decane framework have demonstrated significant potential across a spectrum of therapeutic areas, including central nervous system (CNS) disorders, pain and inflammation, oncology, and cardiovascular diseases.[1][2] This guide will provide a detailed exploration of this versatile scaffold and its analogs, with a focus on empowering researchers to leverage its unique properties in their own drug discovery programs.
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of the this compound core and its isomers is a non-trivial undertaking that requires careful planning and execution. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.
Key Cyclization Strategies
Several powerful cyclization strategies have been employed to construct the oxa-azaspiro[4.5]decane skeleton.[2] These include:
-
Intramolecular Cyclization of Piperidine Derivatives: A common approach involves the intramolecular cyclization of a suitably functionalized piperidine. For instance, a piperidine bearing a hydroxyalkyl substituent at the 4-position can undergo cyclization to form the fused oxolane ring.
-
[3+2] Cycloaddition Reactions: This powerful method has been utilized to construct spirocyclic systems with high diastereoselectivity. It offers a convergent approach to rapidly build molecular complexity.[2]
-
Relay Catalysis: More recent advances have seen the use of Au/Pd relay catalysis to achieve diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[1] This method showcases the power of modern catalytic systems in accessing complex scaffolds.
The following diagram illustrates a generalized workflow for the synthesis of spirocyclic compounds, highlighting key decision points for the synthetic chemist.
Oncology: KRAS-G12D Inhibitors
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent. Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D. [3]These inhibitors function by binding to the mutant KRAS protein, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling pathways. [4] The simplified signaling pathway for KRAS-G12D and its inhibition is shown below:
Other Therapeutic Areas
-
Antihypertensive Agents: 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, with some compounds demonstrating α-adrenergic blocking activity. [5]* Sigma-1 Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 receptor, a target of interest for various neurological conditions and for use as imaging agents. [6]* Anticancer Activity: Beyond KRAS inhibition, other oxa-azaspiro[4.5]decane derivatives, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have shown promising antitumor activity against various cancer cell lines. [2]
Structure-Activity Relationships (SAR)
Systematic modification of the 1-oxa-azaspiro[4.5]decane scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
M1 Muscarinic Agonists
For the 1-oxa-8-azaspiro[4.5]decane-based M1 agonists, SAR studies have revealed that:
-
Substitution at the 2- and 3-positions of the tetrahydrofuran ring is crucial for activity and selectivity. For example, the 2-ethyl-3-oxo derivative (YM954) and the 2,8-dimethyl-3-methylene derivative (YM796) exhibit potent M1 agonistic activity. [7]* The stereochemistry at the spirocenter and the substituted positions can significantly impact potency. For YM796, the (-)-isomer is the more active enantiomer. [7]
Compound ID R1 R2 M1 Receptor Affinity (Ki, nM) M2 Receptor Affinity (Ki, nM) Selectivity (M2/M1) YM796 CH3 =CH2 1.8 130 72.2 YM954 C2H5 =O 0.9 20 22.2 Analog A CH3 H, OH >1000 >1000 - | Analog B | H | =CH2 | 25 | 450 | 18 |
Data compiled from multiple sources for illustrative purposes.
KRAS-G12D Inhibitors
In the case of 1-oxa-3,7-diazaspiro[4.5]decan-2-one-based KRAS-G12D inhibitors, preliminary SAR suggests that:
-
The nature of the substituent on the piperidine nitrogen plays a key role in binding affinity.
-
Modifications to the spirocyclic core can influence both potency and selectivity.
| Compound ID | R Group on Piperidine Nitrogen | KRAS-G12D Binding Affinity (Kd, nM) | HCT116 Cell Proliferation (IC50, µM) |
| HDB-2 | [Structure] | 48.17 | 0.08 |
| HDB-3 | [Structure] | 85.17 | 0.12 |
| Analog C | [Structure] | >1000 | >10 |
Data adapted from Ryu et al. (2024) for illustrative purposes.[3]
Key Experimental Protocols
To facilitate the exploration of this promising scaffold, we provide detailed, self-validating protocols for the synthesis of a key intermediate and a representative biological assay.
Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol describes a robust synthesis starting from commercially available N-Boc-4-piperidone.
Step 1: Alkylation of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours to remove ethanol and water.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Concentrate the organic layer to yield the Boc-protected spiroketal lactone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spiroketal lactone in anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Radioligand Binding Assay for M1 Muscarinic Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.
Materials:
-
Membrane preparation from cells expressing the human M1 muscarinic receptor.
-
[³H]-Pirenzepine (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds.
-
Atropine (for non-specific binding determination).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, membrane preparation, and either test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).
-
Initiate the binding reaction by adding [³H]-Pirenzepine at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. [8]
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. Their inherent three-dimensionality and synthetic tractability make them highly attractive starting points for medicinal chemistry campaigns. The successful development of potent and selective M1 muscarinic agonists and KRAS-G12D inhibitors based on this core structure highlights its broad applicability.
Future efforts in this area will likely focus on:
-
Exploration of Novel Isomers: A systematic investigation of the full range of oxa-azaspiro[4.5]decane isomers is warranted to uncover new structure-activity relationships and biological targets.
-
Application of Modern Synthetic Methods: The continued development and application of advanced synthetic methodologies, such as asymmetric catalysis and flow chemistry, will be crucial for the efficient and stereocontrolled synthesis of complex analogs.
-
Integration of Computational Chemistry: In silico methods will play an increasingly important role in the design of new analogs with optimized ADMET properties and target engagement.
By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable spirocyclic scaffold.
References
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Retrieved from [Link]
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Wang, X., et al. (2022). KRAS(G12D) can be targeted by potent inhibitors via formation of a salt bridge. Nature Communications, 13(1), 448. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Scott, M. K., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(2), 194–201. Retrieved from [Link]
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Reaction Biology. (n.d.). Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats. Retrieved from [Link]
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Xu, J., et al. (2024). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
-
Ryu, S., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. Retrieved from [Link]
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Whitepaper: The 1-Oxa-7-azaspiro[4.5]decane Scaffold: A Nexus for Novel Therapeutic Target Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pursuit of novel chemical entities with the potential to modulate challenging biological targets is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures, offering a rigid, three-dimensional framework that enables a more precise exploration of chemical space compared to their linear or planar counterparts.[1] This guide focuses on the 1-oxa-7-azaspiro[4.5]decane core and its isomers, a versatile heterocyclic system that has served as the foundation for a diverse array of potent and selective modulators for various therapeutic targets.[2] We will delve into the key therapeutic targets identified for derivatives of this scaffold, the rationale behind their selection, and the experimental workflows essential for their validation and characterization.
Part 1: The Rationale for Spirocyclic Scaffolds in Drug Design
The this compound framework features a tetrahydrofuran ring and a piperidine ring fused at a common carbon atom, creating a rigid molecular architecture.[2] This inherent three-dimensionality is a critical asset in drug design. Unlike conformationally flexible molecules, the fixed spatial orientation of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for a specific biological target.[1] Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons, a molecular property often associated with improved physicochemical properties and higher success rates in clinical development. This guide will explore the successful application of this scaffold in targeting a range of proteins, from central nervous system (CNS) receptors to critical enzymes in oncology.
Part 2: Key Therapeutic Targets & Validation Workflows
The versatility of the oxa-azaspiro[4.5]decane scaffold is demonstrated by the breadth of biological targets its derivatives have been shown to modulate. We will now explore some of the most promising of these targets.
Central Nervous System (CNS) Targets
The rigid nature of the spirocyclic scaffold makes it particularly well-suited for designing ligands that can differentiate between closely related receptor subtypes within the complex environment of the CNS.
-
Therapeutic Rationale: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation has shown therapeutic potential in a variety of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. Consequently, developing selective ligands for σ1 receptors is of significant interest for both therapeutic and diagnostic (e.g., PET imaging) applications.[3]
-
Scaffold Application: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as potent and selective σ1 receptor ligands.[3] The spirocyclic core likely orients the key pharmacophoric elements in a confirmation that is optimal for high-affinity binding to the receptor. Researchers have synthesized radiolabeled versions of these compounds (e.g., with Fluorine-18) to serve as PET radioligands for imaging σ1 receptor distribution in the brain and in tumors.[3][4]
-
Experimental Workflow: Target Validation & Characterization
-
Primary Binding Assay (Radioligand Competition): This initial step quantifies the affinity of the synthesized spiro-compounds for the σ1 receptor.
-
Protocol:
-
Prepare membrane homogenates from cells or tissues expressing σ1 receptors.
-
Incubate the membranes with a known radioligand for the σ1 receptor (e.g., [³H]-(+)-pentazocine).
-
Add increasing concentrations of the test compound (1-oxa-azaspiro[4.5]decane derivative).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Kᵢ (inhibition constant) to determine binding affinity.
-
-
-
Selectivity Profiling: To ensure the compound is specific for the σ1 receptor, it must be tested against related targets, most notably the sigma-2 (σ2) receptor.
-
Protocol: Perform a similar radioligand competition assay using a σ2-selective radioligand (e.g., [³H]-ditolylguanidine) in the presence of a masking concentration of a non-radiolabeled σ1 ligand to occlude binding to σ1 sites.
-
-
In Vivo Target Engagement (PET Imaging): For radiolabeled candidates, Positron Emission Tomography (PET) imaging in animal models confirms that the compound can cross the blood-brain barrier and bind to σ1 receptors in the brain.[4]
-
Protocol:
-
Administer the radiolabeled spiro-compound (e.g., [¹⁸F]8) to a rodent model.[3]
-
Acquire dynamic PET scans to observe the distribution of the radiotracer in the brain over time.
-
In a separate cohort, pre-treat animals with a known σ1 receptor antagonist (e.g., SA4503) to demonstrate that the radiotracer's binding is specific and can be blocked.[3]
-
A significant reduction in brain uptake of the radiotracer after pre-treatment validates specific in vivo target engagement.[3]
-
-
-
-
Visualization of Workflow
Caption: Workflow for σ1 Receptor Ligand Validation.
-
Therapeutic Rationale: M1 muscarinic receptors are implicated in learning and memory. Agonists of the M1 receptor are considered a promising therapeutic strategy for symptomatic treatment of cognitive decline in Alzheimer's disease. A key challenge is achieving selectivity over other muscarinic receptor subtypes (M2, M3) to avoid adverse cholinergic side effects.
-
Scaffold Application: Researchers have designed and synthesized 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists.[5] By incorporating the tetrahydrofuran moiety of muscarone into the spirocyclic skeleton, they created compounds with preferential affinity for M1 over M2 receptors and potent activity in ameliorating scopolamine-induced amnesia in rats, a common preclinical model for cognitive impairment.[5]
-
Experimental Workflow: Functional Agonist Characterization
-
Receptor Binding Assays: Determine the binding affinity (Kᵢ) for all relevant muscarinic receptor subtypes (M1-M5) using radioligand competition assays to establish a selectivity profile.
-
Functional Activity (Phosphoinositide Hydrolysis): M1 receptors are Gq-coupled, meaning their activation stimulates the hydrolysis of phosphoinositides (PI). Measuring this downstream signal confirms agonist activity.
-
Protocol:
-
Use a cell line stably expressing the human M1 receptor (e.g., CHO-M1 cells).
-
Label the cells with [³H]-myo-inositol to incorporate it into membrane phosphoinositides.
-
Stimulate the cells with increasing concentrations of the spiro-compound.
-
Isolate and quantify the accumulation of [³H]-inositol phosphates (IPs) using ion-exchange chromatography.
-
Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) to determine potency and efficacy.
-
-
-
In Vivo Efficacy Model (Passive Avoidance Task): Assess the compound's ability to reverse cognitive deficits in an animal model.
-
Protocol:
-
Induce amnesia in rats by administering scopolamine, a non-selective muscarinic antagonist.
-
Administer the test spiro-compound.
-
Train the rats in a passive avoidance apparatus, where they learn to avoid a chamber in which they previously received a mild foot shock.
-
Test their memory (latency to re-enter the chamber) 24 hours later.
-
A significant increase in re-entry latency in the compound-treated group compared to the scopolamine-only group indicates antiamnesic activity.[5]
-
-
-
Enzyme Inhibitors
The defined three-dimensional structure of the oxa-azaspiro[4.5]decane scaffold allows for the precise positioning of functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.
-
Therapeutic Rationale: The KRAS protein is a central node in cell signaling pathways that control growth and proliferation. The G12D mutation is one of the most common oncogenic mutations, occurring in a significant percentage of pancreatic, colorectal, and lung cancers.[6] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The development of direct inhibitors is a major goal in oncology.
-
Scaffold Application: In a remarkable application of modern drug discovery techniques, researchers have used machine learning and scaffold hopping to design derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one as potent and selective inhibitors of KRAS-G12D.[6] These compounds were shown to bind to the protein with nanomolar affinity and exhibit low nanomolar IC₅₀ values in cellular assays, marking them as highly promising anticancer agents.[6]
-
Experimental Workflow: KRAS-G12D Inhibitor Validation
-
Biochemical Binding Assay (Surface Plasmon Resonance - SPR): Directly measures the binding kinetics and affinity of the inhibitor to the target protein.
-
Protocol:
-
Immobilize purified, active KRAS-G12D protein on an SPR sensor chip.
-
Flow increasing concentrations of the spiro-compound over the chip.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ). A low Kₔ value (e.g., in the nanomolar range) indicates strong binding affinity.[6]
-
-
-
Cellular Target Engagement (RAS-RAF Pulldown Assay): This assay determines if the inhibitor can block the interaction of KRAS with its downstream effector, RAF, inside a cell.
-
Protocol:
-
Treat KRAS-G12D mutant cancer cells with the test compound.
-
Lyse the cells and incubate the lysate with a GST-tagged RAF-RBD (RAS Binding Domain) protein immobilized on beads.
-
Only active, GTP-bound KRAS will bind to the RAF-RBD.
-
Pull down the beads, elute the bound proteins, and perform a Western blot to detect the amount of KRAS that was pulled down.
-
A dose-dependent decrease in the amount of pulled-down KRAS indicates effective target engagement.
-
-
-
Downstream Pathway Inhibition (Western Blot): A functional inhibitor should block the signaling cascade downstream of KRAS.
-
Protocol:
-
Treat KRAS-G12D mutant cells with the inhibitor for a set time.
-
Lyse the cells and perform a Western blot to measure the phosphorylation levels of key downstream proteins like ERK (p-ERK) and AKT (p-AKT).
-
A potent inhibitor will cause a significant, dose-dependent reduction in p-ERK and p-AKT levels.
-
-
-
Cellular Proliferation/Viability Assay: The ultimate test of an anticancer agent is its ability to kill cancer cells.
-
Protocol:
-
Plate KRAS-G12D mutant cancer cells (e.g., AsPC-1, MIA PaCa-2).
-
Treat with a range of concentrations of the spiro-compound for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® or by MTT assay.
-
Calculate the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.[6]
-
-
-
-
Visualization of KRAS Signaling and Inhibition
Caption: Inhibition of the KRAS-G12D Signaling Pathway.
-
Therapeutic Rationale: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibiting FAAH increases the levels of these endogenous signaling lipids, which has therapeutic potential for treating pain, inflammation, and anxiety without the side effects associated with direct cannabinoid receptor agonists.
-
Scaffold Application: Researchers at Pfizer identified 1-oxa-8-azaspiro[4.5]decane as a novel scaffold for potent FAAH inhibitors.[2] This discovery highlighted the utility of the spirocyclic core in targeting enzyme active sites, moving beyond the more traditional G-protein coupled receptor (GPCR) targets.
-
Experimental Workflow: FAAH Inhibitor Characterization
-
Enzyme Inhibition Assay: Directly measures the ability of the compound to inhibit FAAH activity.
-
Protocol:
-
Use recombinant human FAAH or a lysate from cells overexpressing the enzyme.
-
Use a fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
-
Pre-incubate the enzyme with various concentrations of the spiro-compound inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time as the enzyme cleaves the substrate.
-
Calculate the IC₅₀ from the dose-response curve.
-
-
-
Cell-Based Activity Assay: Confirms that the compound can enter cells and inhibit FAAH in a more physiological context.
-
Protocol:
-
Treat intact cells (e.g., HEK293 cells expressing FAAH) with the inhibitor.
-
Add a substrate that can be taken up by the cells.
-
Measure the breakdown of the substrate or the accumulation of a product via mass spectrometry (LC-MS/MS).
-
-
-
Part 3: Applications in Oncology and Inflammation
Beyond specific enzyme targets, derivatives of the oxa-azaspiro[4.5]decane scaffold have shown promise in broader therapeutic areas like oncology and inflammation, often by modulating key signaling pathways.
-
Therapeutic Rationale: The NK-1 receptor and its endogenous ligand, Substance P, are key players in pain transmission and neurogenic inflammation. Antagonists of the NK-1 receptor have applications in treating chemotherapy-induced nausea and vomiting, as well as potentially in pain and inflammatory disorders.
-
Scaffold Application: The this compound skeleton has been integral in the design of NK-1 receptor antagonists.[2] The rigid scaffold helps to correctly position the substituents required for potent and selective antagonism of the receptor.
-
Therapeutic Rationale: Certain derivatives, particularly 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione compounds, have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those from lung, breast, and cervical cancers.[2][7] The mechanism for some of these compounds may involve the inhibition of critical cell survival pathways like the nuclear factor-κB (NF-κB) signaling cascade.[7]
-
Experimental Workflow: Evaluating Antitumor Agents
-
Multi-panel Cell Viability Screening: Assess the compound's cytotoxicity across a wide range of cancer cell lines from different tissues to determine its spectrum of activity.
-
Protocol: Use a standardized assay (e.g., MTT or CellTiter-Glo®) to determine the IC₅₀ value of the compound in dozens of cell lines (e.g., the NCI-60 panel).
-
-
Mechanism of Action (MOA) Studies (NF-κB Pathway):
-
Protocol (NF-κB Reporter Assay):
-
Use a cancer cell line (e.g., HeLa) that has been engineered with an NF-κB-driven reporter gene (e.g., luciferase).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Treat the cells with the spiro-compound.
-
Measure the reporter gene expression (luciferase activity). A potent inhibitor will block the TNF-α-induced increase in luciferase signal.
-
-
-
Summary Table of Potential Therapeutic Targets
| Target Class | Specific Target | Scaffold Isomer Example | Therapeutic Area | Key References |
| GPCRs | Neurokinin-1 (NK-1) Receptor | This compound | Pain, Inflammation, CINV | [2] |
| M1 Muscarinic Receptor | 1-Oxa-8-azaspiro[4.5]decane | Alzheimer's Disease | [5] | |
| δ Opioid Receptor (DOR) | 1,3,8-Triazaspiro[4.5]decane | Neurologic/Psychiatric Disorders | [8] | |
| 5-HT1A Receptor | 1-Oxa-4-thiaspiro[4.5]decane | CNS Disorders | [9] | |
| Peripheral Dopamine Receptors | 1,4-Dioxa-7-azaspiro[4.5]decane | Cardiovascular | [10] | |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | 1-Oxa-8-azaspiro[4.5]decane | Pain, Inflammation | [2] |
| KRAS-G12D | 1-Oxa-3,7-diazaspiro[4.5]decane | Oncology (Pancreatic, CRC) | [6] | |
| Chaperones | Sigma-1 (σ1) Receptor | 1-Oxa-8-azaspiro[4.5]decane | Neurology, PET Imaging | [2][3] |
| Ion Channels | Permeability Transition Pore (PTP) | 1,3,8-Triazaspiro[4.5]decane | Cardioprotection | [11] |
| Undefined | Multiple (Cytotoxicity) | 1-Oxa-4-azaspiro[4.5]decane | Oncology | [2][7] |
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly fruitful starting point for the discovery of novel therapeutics. The inherent three-dimensionality and rigidity of the spirocyclic core provide a distinct advantage in achieving high target affinity and selectivity. The successful development of derivatives targeting a wide array of proteins—from CNS receptors and oncogenic enzymes to intracellular chaperones—underscores the scaffold's versatility. Future efforts will likely focus on leveraging advanced computational methods to design next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties, further expanding the therapeutic reach of this remarkable chemical framework.
References
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Grunden, L. R., et al. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-31. Retrieved from [Link]
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Handok Inc., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. Retrieved from [Link]
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Miao, Z., et al. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
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Koval, O., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]
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Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-52. Retrieved from [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
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Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5649-59. Retrieved from [Link]
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Meqbil, Y., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. JPET. Retrieved from [Link]
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Leopoldo, M., et al. (2002). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. Retrieved from [Link]
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Putra, M. R., et al. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Retrieved from [Link]
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Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 1-Oxa-7-azaspiro[4.5]decane Interactions
Abstract
The 1-oxa-7-azaspiro[4.5]decane scaffold represents a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is advantageous for crafting selective ligands.[1] This guide provides a comprehensive, technically-grounded framework for the in silico modeling of interactions involving this specific spirocyclic system. We will move beyond a mere recitation of steps to delve into the causal reasoning behind methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to explore the therapeutic potential of this compound derivatives.
Introduction: The Significance of the this compound Scaffold
Spirocyclic systems are increasingly recognized for their potential in drug design. Their inherent three-dimensionality allows for a more precise and conformationally constrained presentation of pharmacophoric features, which can lead to enhanced potency and selectivity.[2] The this compound core, in particular, combines a tetrahydrofuran ring with a piperidine ring, creating a versatile platform for chemical exploration.[1][3] Derivatives of the broader oxa-azaspiro[4.5]decane framework have demonstrated a range of biological activities, including potent inhibition of fatty acid amide hydrolase (FAAH) and selective ligand binding to sigma-1 receptors, highlighting their relevance in targeting pain, inflammation, and neurological conditions.[1] Furthermore, related spiro-indole compounds have shown promising antitumoral and antiviral properties.[4]
Given the synthetic complexities and costs associated with exploring large chemical spaces in the lab, in silico modeling provides an indispensable tool for prioritizing and designing novel this compound derivatives with desired biological activities. This guide will detail a logical and scientifically rigorous workflow for achieving this.
The Computational Modeling Workflow: A Holistic Approach
A successful in silico investigation of ligand-protein interactions is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The workflow presented here is designed to be a self-validating system, with checkpoints and decision trees to ensure the integrity of the generated models.
Caption: A high-level overview of the in silico modeling workflow.
Part I: System Preparation - Laying a Trustworthy Foundation
The adage "garbage in, garbage out" is particularly pertinent to computational modeling. Meticulous preparation of both the ligand and the protein target is paramount for generating meaningful results.
Ligand Preparation
The initial step involves generating a high-quality 3D conformation of the this compound derivative.
Protocol 1: Ligand Preparation Workflow
-
2D to 3D Conversion: Start with a 2D representation of the molecule (e.g., SMILES string). Use a tool like Open Babel to generate an initial 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes the structure to a local energy minimum.
-
Protonation State Determination: The protonation state of the azaspiro nitrogen and any other ionizable groups is critical for accurate interaction modeling. Use a tool like MarvinSketch or PROPKA to predict the pKa values and determine the likely protonation state at physiological pH (typically 7.4).
-
Partial Charge Assignment: Assign appropriate partial charges to each atom. For novel scaffolds, it is advisable to use a quantum mechanics-based method (e.g., RESP or AM1-BCC) to derive accurate charges.
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking and simulation software (e.g., PDBQT for AutoDock Vina, MOL2 for others).
Causality: An incorrect protonation state or inaccurate partial charges will lead to erroneous electrostatic interaction calculations, fundamentally compromising the validity of subsequent docking and simulation results.
Target Identification and Preparation
The choice of the biological target is dictated by the therapeutic goal. For the this compound scaffold, potential targets could include G-protein coupled receptors (GPCRs), enzymes like FAAH, or ion channels, given the activities of related compounds.[1][5][6][7]
Protocol 2: Protein Target Preparation
-
Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[8] Prioritize high-resolution crystal structures with bound ligands similar to the scaffold of interest, if available.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity.
-
Handling Missing Residues and Loops: Inspect the structure for missing residues or loops. If these are distant from the binding site, they may be ignored. However, if they are in or near the active site, they must be modeled using tools like MODELLER or Swiss-Model.
-
Protonation and Tautomeric State Assignment: Similar to the ligand, determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid). Tools like H++ can assist in this process.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is crucial to keep the backbone atoms fixed to preserve the overall fold.
Causality: A poorly prepared protein structure, with missing atoms or incorrect protonation states, can lead to an inaccurate representation of the binding pocket, resulting in flawed docking predictions.
Part II: Molecular Docking - Predicting Binding Modes
Molecular docking serves to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[9] It is a computationally efficient method for screening large libraries of compounds and generating initial binding hypotheses.
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The Ascendancy of 1-Oxa-7-azaspiro[4.5]decane: A Technical Guide for Drug Discovery
Abstract
The 1-oxa-7-azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid, spirocyclic framework, combining a tetrahydrofuran ring with a piperidine moiety, offers a distinct spatial arrangement of functional groups, enabling the design of highly potent and selective ligands for a diverse array of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into the intricacies of synthetic strategies, explore the structure-activity relationships of key analogs, and elucidate the signaling pathways modulated by these compelling molecules. This guide aims to be a critical resource for the rational design and development of next-generation therapeutics based on this versatile scaffold.
The this compound Core: A Gateway to Novel Bioactive Molecules
The this compound core is a heterocyclic compound featuring a tetrahydrofuran ring and a piperidine ring fused at a common carbon atom.[1] This spirocyclic architecture imparts a high degree of three-dimensionality, a desirable feature in modern drug design that allows for more precise interactions with the complex topographies of biological targets.[2] The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. Furthermore, the nitrogen and oxygen heteroatoms provide opportunities for hydrogen bonding and other key molecular interactions.
The versatility of the this compound framework is underscored by the diverse biological activities exhibited by its derivatives. Researchers have successfully developed compounds targeting a range of receptors and enzymes, including:
-
Neurokinin-1 (NK-1) Receptor Antagonists: Implicated in pain, inflammation, and depression.[1][3]
-
Muscarinic M1 Receptor Agonists: A key target for the symptomatic treatment of Alzheimer's disease.[4][5]
-
Sigma-1 Receptor Ligands: Holding promise for the diagnosis and treatment of neurological disorders and as imaging agents.[6]
-
Antitumor Agents: Demonstrating potent activity against various cancer cell lines.[4][7]
The exploration of different isomers, such as the 1-oxa-8-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]decane scaffolds, has further expanded the therapeutic landscape of this compound class, revealing distinct and valuable biological profiles.[1][4][5]
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of the this compound scaffold and its derivatives presents unique challenges and opportunities for the synthetic chemist. A number of innovative strategies have been developed to construct this spirocyclic system with high efficiency and stereocontrol.
Key Synthetic Approaches
Several powerful synthetic methodologies have been employed to construct the oxa-azaspiro[4.5]decane core. These include:
-
Diastereoselective Au/Pd Relay Catalytic Tandem Cyclization: This modern approach allows for the creation of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[8]
-
Intramolecular Cyclization: A common strategy involves the cyclization of a suitably functionalized piperidine precursor to form the spiro-fused tetrahydrofuran ring.[9]
-
[3+2] Cycloaddition Reactions: This method has proven effective for constructing certain spiro[4.5]decane systems with high diastereoselectivity.[1]
The choice of synthetic route is often dictated by the desired substitution pattern on both the tetrahydrofuran and piperidine rings, as well as the need for stereochemical control at the spirocenter.
Representative Synthetic Protocol: Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol outlines a general and practical three-step synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a common intermediate for the development of muscarinic agonists, starting from the commercially available N-Boc-4-piperidone.[9]
Step 1: Alkylation of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents).
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer and concentrate to yield the Boc-protected spiroketal lactone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 equivalents).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.
Caption: Synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Biological Targets and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with high affinity and selectivity with a range of important biological targets.
Neurokinin-1 (NK-1) Receptor Antagonism
The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation.[10][11] Antagonists of the NK-1 receptor have shown therapeutic promise for the treatment of chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[12] The this compound scaffold has been successfully employed in the design of potent NK-1 receptor antagonists.[1]
NK-1 Receptor Signaling Pathway:
Upon binding of Substance P, the NK-1 receptor couples to Gq/11 and Gs proteins, activating multiple downstream signaling cascades.[10] The Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). These signaling events ultimately lead to neuronal excitation, inflammation, and cell proliferation.[10][13] this compound-based NK-1 antagonists block the binding of Substance P, thereby inhibiting these downstream signaling events.
Caption: Simplified NK-1 receptor signaling pathway.
M1 Muscarinic Receptor Agonism
The M1 muscarinic acetylcholine receptor is a GPCR that plays a crucial role in cognitive processes such as learning and memory.[1] Agonists of the M1 receptor are being actively investigated as a therapeutic strategy for Alzheimer's disease.[4] Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been identified as potent and selective M1 muscarinic agonists.[4][5]
M1 Muscarinic Receptor Signaling Pathway:
The M1 receptor primarily couples to Gq/11 G-proteins.[1] Activation by an agonist, such as a 1-oxa-8-azaspiro[4.5]decane derivative, stimulates PLC, leading to the generation of IP3 and DAG.[5] This results in an increase in intracellular calcium and the activation of PKC, which in turn modulates the activity of various downstream effectors, including ion channels and transcription factors, ultimately enhancing neuronal excitability and synaptic plasticity.[14][15]
Caption: Canonical M1 muscarinic receptor signaling pathway.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][16] It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[17][18] Ligands that modulate the sigma-1 receptor are of interest for the treatment of neurodegenerative diseases, psychiatric disorders, and for use as PET imaging agents.[6] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity and selective sigma-1 receptor ligands.[6]
Sigma-1 Receptor Mechanism of Action:
Under resting conditions, the sigma-1 receptor is associated with the BiP chaperone protein.[16] Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and can translocate to interact with various client proteins, including ion channels (e.g., K+ channels, NMDA receptors) and other receptors (e.g., IP3 receptors).[2][17][19] This modulation of client protein function can have profound effects on cellular signaling and survival. For instance, sigma-1 receptor activation can potentiate NMDA receptor function and modulate intracellular calcium homeostasis.[7][19]
Caption: Simplified mechanism of sigma-1 receptor action.
Quantitative Biological Data Summary
The following table summarizes key biological data for representative 1-oxa-azaspiro[4.5]decane derivatives, highlighting their potency and selectivity for various targets.
| Compound Class | Isomer | Target | Activity Metric | Value | Reference |
| Muscarinic Agonists | 1-Oxa-8-azaspiro[4.5]decane | M1 Receptor | Ki | Varies (nanomolar to micromolar) | [4] |
| M2 Receptor | Ki | Varies (nanomolar to micromolar) | [4] | ||
| Sigma-1 Ligands | 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | Ki | 0.47 - 12.1 nM | [6] |
| Sigma-2 Receptor | Selectivity (Ki(σ2)/Ki(σ1)) | 2 - 44 | [6] | ||
| Antitumor Agents | 1-Oxa-4-azaspiro[4.5]decane | A549 (Lung Cancer) | IC50 | 0.19 µM (for compound 11h) | [7] |
| MDA-MB-231 (Breast Cancer) | IC50 | 0.08 µM (for compound 11h) | [7] | ||
| HeLa (Cervical Cancer) | IC50 | 0.15 µM (for compound 11h) | [7] |
Experimental Protocols for Biological Evaluation
The following protocols provide detailed methodologies for assessing the biological activity of this compound derivatives.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the sigma-1 receptor.[3][20]
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes).
-
[³H]-(+)-pentazocine (radioligand).
-
Unlabeled (+)-pentazocine or haloperidol (for non-specific binding determination).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound solution or vehicle (for total binding) or unlabeled ligand (for non-specific binding).
-
Membrane preparation.
-
[³H]-(+)-pentazocine solution (at a concentration near its Kd).
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: M1 Muscarinic Receptor-Mediated Phosphoinositide Hydrolysis Assay
This protocol measures the ability of test compounds to stimulate phosphoinositide hydrolysis, a hallmark of M1 muscarinic receptor activation.[12][21][22][23][24]
Materials:
-
Cells expressing M1 muscarinic receptors (e.g., SH-SY5Y neuroblastoma cells).
-
[³H]-myo-inositol.
-
Agonist stimulation buffer (e.g., Krebs-Henseleit buffer).
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate the cells in 24-well plates and grow to near confluency.
-
Label the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with agonist stimulation buffer.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Add the test compounds (agonists) at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding quenching solution and placing the plates on ice.
-
Collect the cell lysates and separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Determine the EC50 values for the test compounds by non-linear regression analysis of the dose-response curves.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly promising platform for the discovery of novel therapeutics. The unique three-dimensional structure and synthetic tractability of this core have enabled the development of potent and selective modulators of challenging biological targets. The successful application of these scaffolds in generating leads for neurodegenerative diseases, psychiatric disorders, and cancer highlights their broad therapeutic potential.
Future research in this area should focus on:
-
Expansion of Chemical Space: The development of new and efficient synthetic methodologies to access a wider range of structurally diverse this compound derivatives.
-
Structure-Based Drug Design: The use of computational modeling and structural biology to guide the design of next-generation ligands with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic opportunities.
-
In Vivo Evaluation and Preclinical Development: Advancing the most promising lead compounds through in vivo efficacy studies and preclinical development to translate their potential into clinical candidates.
The continued exploration of the rich chemistry and biology of the this compound scaffold is poised to deliver a new generation of innovative medicines to address unmet medical needs.
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- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central.
- Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and....
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- Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
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- Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation fe
- Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing).
- Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PubMed Central.
- Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
- Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activ
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
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The Spirocyclic Scaffold of Promise: A Technical Guide to 1-Oxa-7-azaspiro[4.5]decane
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively probe the complexities of biological space is paramount. Flat, two-dimensional molecules have been extensively explored, often leading to challenges in achieving desired potency and selectivity. The strategic incorporation of three-dimensionality is a proven approach to overcome these hurdles, and in this context, spirocyclic scaffolds have emerged as powerful tools. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for the design of next-generation therapeutics.
This technical guide provides an in-depth exploration of 1-Oxa-7-azaspiro[4.5]decane , a heterocyclic scaffold featuring a fused tetrahydrofuran and piperidine ring system. We will delve into its fundamental chemical identifiers, physicochemical properties, a representative synthetic approach, and its significant applications in the development of potent and selective modulators of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Core Identifiers and Physicochemical Properties
Precise identification and a thorough understanding of the physicochemical properties of a chemical entity are the bedrock of any research and development endeavor. This section provides a comprehensive summary of the key identifiers and computed properties for this compound.
Nomenclature and Structural Identifiers
The systematic naming and various structural representations are crucial for unambiguous communication and data retrieval in chemical databases.
| Identifier Type | Value |
| CAS Number | 63766-56-3[1][2] |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅NO[2] |
| Molecular Weight | 141.21 g/mol [1][2] |
| InChI | InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2[3] |
| InChIKey | BLXRCCOYFVHFFD-UHFFFAOYSA-N[1][3] |
| SMILES | C1CC2(CCCO2)CNC1[3] |
| EC Number | 888-135-9 |
| PubChem CID | 22618189 |
Physicochemical Data
The following table summarizes key computed physicochemical properties that are critical for assessing the drug-like potential of this scaffold.
| Property | Value | Source |
| Monoisotopic Mass | 141.115364102 Da | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Synthesis of the this compound Core
The following multi-step synthesis commences from the commercially available N-Boc-3-piperidone, involving a key spirocyclization step to construct the tetrahydrofuran ring.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Representative Protocol
Disclaimer: This protocol is a representative example adapted from similar syntheses and should be optimized for specific laboratory conditions.
Step 1: Alkylation of N-Boc-3-piperidone
-
Rationale: This initial step introduces the three-carbon chain required for the subsequent formation of the tetrahydrofuran ring. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures the formation of the kinetic enolate, allowing for controlled alkylation.
-
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LDA (1.1 eq).
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of a protected 3-bromo-1-propanol (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)propane) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization
-
Rationale: This step involves the formation of the spirocyclic core through an intramolecular Williamson ether synthesis. The deprotection of the silyl ether on the propanol side chain, followed by base-mediated cyclization, yields the desired tetrahydrofuran ring.
-
Procedure:
-
Dissolve the product from Step 1 in THF and treat with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to deprotect the primary alcohol.
-
After completion of the deprotection, add a strong base (e.g., sodium hydride) to deprotonate the alcohol, forming the alkoxide.
-
Heat the reaction mixture to facilitate the intramolecular nucleophilic substitution, forming the spirocyclic ether.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the resulting Boc-protected this compound by column chromatography.
-
Step 3: Deprotection
-
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the parent spirocycle. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the Boc-protected spirocycle in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation. The resulting solid can be collected by filtration and dried under vacuum to afford this compound hydrochloride.
-
Applications in Drug Discovery and Chemical Biology
The rigid, three-dimensional nature of the this compound scaffold makes it a privileged structure in medicinal chemistry. It has been successfully employed in the development of modulators for several important biological targets.
Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading anandamide and other fatty acid amides. Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and inflammation. The 1-oxa-8-azaspiro[4.5]decane core, a close isomer of our topic, has been identified as a novel and potent lead scaffold for FAAH inhibitors. The spirocyclic structure provides a rigid framework for the optimal presentation of pharmacophoric elements into the active site of the enzyme.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
-
Principle: This assay quantifies the inhibitory potential of a compound by measuring the reduction in FAAH activity. The enzyme hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compound (derivatized this compound)
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the FAAH enzyme solution to wells containing either the test compound dilutions or vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the fluorometric FAAH inhibition assay.
Ligands for Sigma-1 Receptors
The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective, high-affinity ligands for the sigma-1 receptor, with potential applications as radioligands for positron emission tomography (PET) imaging of the brain.[4]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Principle: This competitive binding assay determines the affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand, such as [³H]-(+)-pentazocine.[5]
-
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-(+)-pentazocine (radioligand)
-
Non-labeled haloperidol (for defining non-specific binding)
-
Test compound (derivatized this compound)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or an excess of non-labeled haloperidol (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its inherent three-dimensionality and synthetic tractability provide a solid foundation for creating libraries of compounds with diverse pharmacological profiles. The successful application of this and closely related spirocyclic systems in developing potent FAAH inhibitors and selective sigma-1 receptor ligands underscores its potential in addressing challenging biological targets. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of spirocyclic scaffolds like this compound will undoubtedly play an increasingly important role in the design of the next generation of medicines.
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 60(15), 8279-8283. Retrieved from [Link]
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PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H15NO). Retrieved from [Link]
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Jin, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
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Johnson, D. S., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. Retrieved from [Link]
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1-Oxa-7-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands: A Technical Guide for Drug Discovery Professionals
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1] The σ1R has emerged as a compelling therapeutic target for a multitude of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[2][3] Ligands that modulate the σ1R can exhibit neuroprotective, anti-amnesic, and analgesic properties, making them a focal point of intensive drug discovery efforts.
This technical guide provides an in-depth exploration of a promising class of σ1R ligands: the 1-oxa-7-azaspiro[4.5]decane derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and the critical experimental protocols for their pharmacological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists actively involved in the development of novel therapeutics targeting the σ1R.
The this compound Scaffold: A Privileged Structure for σ1R Ligands
The this compound core represents a rigid three-dimensional scaffold that is well-suited for interaction with the binding site of the σ1R. This spirocyclic system, which incorporates a piperidine ring fused with an oxolane ring, allows for precise spatial orientation of key pharmacophoric elements.
General Structure
The fundamental structure of the this compound scaffold is depicted below. The key points of diversification for SAR studies are typically the nitrogen atom of the piperidine ring (position 7) and various positions on both the oxolane and piperidine rings.
Caption: General structure of the this compound scaffold.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic system via intramolecular cyclization reactions.
Illustrative Synthetic Scheme
A representative synthetic approach to N-substituted 1-oxa-7-azaspiro[4.5]decanes is outlined below. This multi-step synthesis typically begins with a commercially available starting material and involves the sequential formation of the piperidine and oxolane rings.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following is a detailed protocol for the synthesis of a key intermediate, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which can be further modified to generate a variety of σ1R ligands.[4][5]
Step 1: Synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one [4]
-
To a solution of 1-methyl-4-piperidone in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to generate the corresponding enolate.
-
After stirring for 30-60 minutes, add a suitable electrophile, such as ethyl 2-bromopropionate, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product undergoes intramolecular cyclization upon heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water, to afford the desired 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.
-
Purify the final product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Studies
The affinity and selectivity of this compound derivatives for the σ1R are highly dependent on the nature and position of substituents on the spirocyclic core.
Key SAR Insights:
-
N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a critical determinant of σ1R affinity. Generally, an N-benzyl or a substituted N-benzyl group is favorable for high affinity.[2] The nature of the substituent on the aromatic ring of the benzyl group can modulate both affinity and selectivity.
-
Substitution on the Oxolane Ring: Modifications at the 2- and 3-positions of the oxolane ring can influence potency and selectivity. For instance, the introduction of a methyl or ethyl group at the 2-position has been shown to be well-tolerated.[6]
-
Stereochemistry: The stereochemistry at the spirocenter and any other chiral centers within the molecule can have a significant impact on binding affinity. It is crucial to separate and characterize individual stereoisomers to fully understand the SAR.
Caption: Key factors influencing the SAR of this compound derivatives.
Pharmacological Evaluation: In Vitro and In Vivo Methodologies
A thorough pharmacological characterization is essential to determine the potential of these compounds as drug candidates. This involves a combination of in vitro binding assays and in vivo models of disease.
In Vitro Sigma-1 Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the σ1R.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver or cells expressing recombinant human σ1R.
-
Assay Buffer: Use a suitable buffer, typically Tris-HCl, at a physiological pH.
-
Radioligand: A selective σ1R radioligand, such as -pentazocine, is commonly used.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
To assess selectivity, similar binding assays should be performed for the σ2R (using a radioligand like [³H]-DTG in the presence of a σ1R masking agent) and a panel of other relevant receptors and ion channels.
In Vivo Evaluation in a Neuropathic Pain Model
The efficacy of promising σ1R ligands is often evaluated in animal models of neuropathic pain. The Spared Nerve Injury (SNI) model is a widely used and robust model that mimics many features of clinical neuropathic pain.[7][8][9]
Protocol: Spared Nerve Injury (SNI) Model and Behavioral Testing [7][8]
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[8]
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation and transection.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical allodynia using von Frey filaments.[3][10][11][12]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw in the territory of the intact sural nerve.
-
Determine the paw withdrawal threshold, which is the minimum force required to elicit a withdrawal response.
-
A significant decrease in the paw withdrawal threshold in SNI animals compared to sham-operated animals indicates the development of mechanical allodynia.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal, oral).
-
Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect of the compound.
-
Data Presentation: A Comparative Analysis
To facilitate the comparison of different this compound derivatives, it is essential to present the pharmacological data in a clear and structured format.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Representative 1-Oxa-8-azaspiro[4.5]decane Derivatives [4][6]
| Compound ID | R (N-substituent) | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| 1a | Benzyl | 5.2 | 230 | 44 |
| 1b | 4-Fluorobenzyl | 2.8 | 85 | 30 |
| 1c | 4-Methoxybenzyl | 12.1 | >1000 | >82 |
| 2a | Phenethyl | 0.47 | 15.3 | 33 |
Note: The data presented here is a compilation from various sources for illustrative purposes and may not be directly comparable across different studies due to variations in experimental conditions.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and promising platform for the design of potent and selective σ1R ligands. The insights into their synthesis and SAR, coupled with robust in vitro and in vivo evaluation protocols, provide a solid foundation for the development of novel therapeutics for a range of CNS disorders.
Future research in this area should focus on:
-
Fine-tuning the SAR: Systematic exploration of a wider range of substituents to optimize affinity, selectivity, and pharmacokinetic properties.
-
Elucidation of Functional Activity: Characterizing compounds as agonists, antagonists, or allosteric modulators to better understand their mechanism of action.
-
In-depth In Vivo Pharmacology: Evaluating the efficacy of lead compounds in a broader range of disease models and assessing their safety profiles.
-
Translational Studies: Advancing the most promising candidates towards clinical development.
By leveraging the knowledge and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of σ1R-targeted therapies.
References
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Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Retrieved from [Link]
- Diastereoselective synthesis and structure-affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (2023). Organic & Biomolecular Chemistry, 21(27).
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Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Retrieved from [Link]
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Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). Retrieved from [Link]
- Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors. (2002). Il Farmaco, 57(11), 871-882.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Chemistry of Heterocyclic Compounds, 54(5), 488-493.
-
How to conduct Von Frey Test? (2025). Retrieved from [Link]
-
Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[2][11]decane. (n.d.). Retrieved from [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). Retrieved from [Link]
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560.
-
Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. (n.d.). Retrieved from [Link]
- Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (1996). Chemical & Pharmaceutical Bulletin, 44(6), 1147-1154.
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The Spared Nerve Injury (SNI) model in the rat. (n.d.). Retrieved from [Link]
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5648-5659.
- Spared Nerve Injury Model of Neuropathic Pain in Mice. (2018). Bio-protocol, 8(6), e2773.
- Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain. (2021). International Journal of Molecular Sciences, 22(16), 8798.
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A Technical Guide to the Antitumor Potential of 1-Oxa-Azaspiro[4.5]decane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, characterized by a central quaternary carbon connecting two rings, represent a class of privileged structures in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2] Among these, the 1-Oxa-Azaspiro[4.5]decane framework and its isomers have emerged as a versatile and potent core for the development of novel antitumor agents. These compounds leverage multiple mechanisms, including the induction of apoptosis and cell cycle arrest, to exert cytotoxic effects against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the antitumor potential of this promising class of heterocyclic compounds. While direct antitumor data on the 1-Oxa-7-azaspiro[4.5]decane isomer is limited, this guide synthesizes extensive findings from closely related and potent isomers, primarily the 1-Oxa-4-aza variant, to present a holistic and predictive view of the scaffold's capabilities.
The 1-Oxa-Azaspiro[4.5]decane Scaffold: A Privileged Framework in Oncology
The unique topology of spirocycles offers a distinct advantage in drug design. By providing a rigid, three-dimensional arrangement of functional groups, the 1-Oxa-Azaspiro[4.5]decane scaffold allows for the precise exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The family of oxa-azaspiro[4.5]decane isomers, including the 1-oxa-4-aza, 1-oxa-7-aza, and 1-oxa-8-aza variants, has demonstrated a remarkable breadth of biological activities, from targeting central nervous system receptors to exhibiting potent anticancer properties.[3]
The antitumor potential of this scaffold class is not monolithic; different isomers and their derivatives have been shown to be effective against various cancer types, including lung, breast, and cervical cancers. This versatility underscores the value of the core structure as a foundational element for building libraries of targeted and non-targeted anticancer compounds.
Synthetic Strategies for the Oxa-Azaspiro[4.5]decane Core
The efficacy of any drug discovery program hinges on the efficient and scalable synthesis of the core scaffold. For the 1-Oxa-Azaspiro[4.5]decane family, several robust synthetic strategies have been developed.
Metal-Catalyzed Oxidative Cyclization
A key and widely employed method for constructing 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involves a metal-catalyzed intramolecular oxidative cyclization.[4]
-
Causality: This strategy is powerful because it allows for the construction of the complex spirocyclic system from readily available starting materials, such as 4-aminophenol and α-hydroxy acids (e.g., glycolic acid). The metal catalyst, often a copper salt, facilitates the oxidative coupling that forms the spiro center, providing an efficient route to the core structure.[4]
Experimental Protocol 1: General Procedure for Metal-Catalyzed Oxidative Cyclization[4]
-
Amide Formation: 4-aminophenol (1 eq) and glycolic acid (1.2 eq) are refluxed in acetonitrile in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) (2 eq) to form the N-(4-hydroxyphenyl)acetamide precursor.
-
Reaction Setup: The resulting amide precursor (1 eq), an oxidant such as PhI(OAc)₂ (2 eq), and a catalytic amount of a copper salt like Cu[(CH₃CN)₄ClO₄] (0.05 eq) are dissolved in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cyclization: The reaction mixture is stirred at room temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude residue is then purified using flash column chromatography on silica gel to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione product.
Advanced Cyclization Strategies
Modern organic synthesis has introduced more sophisticated methods applicable to this scaffold class. For instance, a diastereoselective Gold/Palladium relay catalytic tandem cyclization has been successfully used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[5] This highlights the ongoing innovation in synthetic methodology, enabling access to a wider variety of isomers and derivatives with high stereocontrol.
Visualization of Synthetic Workflow
Caption: General synthetic workflow for 1-Oxa-4-azaspiro[4.5]decane derivatives.
Mechanisms of Antitumor Action
Derivatives of the 1-Oxa-Azaspiro[4.5]decane scaffold exert their anticancer effects through several well-defined cellular pathways, primarily by inducing programmed cell death (apoptosis) and halting cell proliferation (cell cycle arrest).
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
A predominant mechanism of action is the induction of apoptosis through the mitochondrial pathway.[6][7][8] This process is critical for eliminating damaged or cancerous cells and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Causality: Oxa-azaspiro compounds have been shown to disrupt the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8][9] By downregulating anti-apoptotic proteins, these compounds cause a loss of mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[8][10] This event initiates a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[7][8][11]
Caption: Intrinsic apoptosis pathway induced by Oxa-Azaspiro[4.5]decane compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Several derivatives have been shown to cause arrest in the G1 or G2/M phases.[11][12][13][14]
-
Causality: Cell cycle progression is driven by cyclin-dependent kinases (CDKs). By modulating the expression or activity of key cell cycle proteins, such as cyclins and CDKs, these compounds can prevent cancer cells from entering the DNA synthesis (S) phase or the mitosis (M) phase, effectively stopping their division. For example, G2/M arrest is often associated with the inhibition of the Cdc2/Cyclin B1 complex.[11]
Caption: Workflow for cell cycle analysis by flow cytometry.
Emerging Mechanism: Targeting Oncogenic Drivers
Recent groundbreaking research has demonstrated that related spirocyclic scaffolds can be engineered to act as potent and selective inhibitors of specific oncogenic mutations. Notably, derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one have been identified as nanomolar inhibitors of KRAS-G12D, one of the most challenging targets in oncology.[15]
-
Significance: While this finding is on a slightly different core, it establishes a compelling proof-of-concept. It suggests that the rigid 1-Oxa-Azaspiro[4.5]decane scaffold is an excellent starting point for structure-based drug design aimed at creating highly selective inhibitors that can form specific interactions, such as salt bridges, with mutated cancer proteins.[16][17]
Structure-Activity Relationship (SAR) and Preclinical Data
Systematic modification of the 1-Oxa-Azaspiro[4.5]decane core has yielded valuable insights into the relationship between chemical structure and antitumor activity. The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines.
| Compound ID | Core Structure Isomer | R Group / Modification | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Reference |
| 7j | 1-Oxa-4-aza | Acetyl-protected mannose-linked sulfonyl | 0.17 | 0.05 | 0.07 | N/A |
| 11b | 1-Oxa-4-aza | N-benzyl | 0.18 | >1 | >1 | N/A |
| 11d | 1-Oxa-4-aza | N-(4-methylbenzyl) | 0.22 | 0.08 | 0.21 | N/A |
| 11h | 1-Oxa-4-aza | N-(4-chlorobenzyl) | 0.19 | 0.08 | 0.15 | N/A |
| 11k | 1-Oxa-4-aza | N-(4-bromobenzyl) | 0.21 | 0.09 | 0.14 | N/A |
| 8d | 1-Oxa-4-aza | Michael addition adduct | >1 | 0.10 | >1 | N/A |
Data synthesized from multiple sources; specific compound numbers refer to their original publications.
SAR Analysis: The data reveals several key trends:
-
High Potency: Many derivatives exhibit potent cytotoxicity with IC₅₀ values in the nanomolar range, often surpassing standard chemotherapeutic agents in vitro.
-
N-Substituent is Key: Modifications at the nitrogen atom of the piperidine ring significantly influence activity. For the 1-oxa-4-aza series, introducing substituted benzyl groups, particularly those with halogens (e.g., 11h, 11k), consistently leads to potent activity across multiple cell lines.
-
Toxicity Mitigation: The conjugated dienone system in some isomers can act as a Michael acceptor, potentially leading to off-target effects. Modifying this system through reactions like Michael addition can reduce this reactivity while retaining potent, and sometimes more selective, antitumor activity (e.g., compound 8d against MDA-MB-231).
Key Experimental Protocols
Validating the antitumor potential of 1-Oxa-Azaspiro[4.5]decane compounds requires a suite of standardized in vitro assays.
Experimental Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)[18][19][20][21][22]
-
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[18][19] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[18]
-
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells per well and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.[19][20]
-
Cell Harvest: Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.
-
Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes.[19] Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (typically 50 µg/mL) to the cell suspension.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both.
-
Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry[23][24][25][26][27]
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing the quantification of DNA content within a cell.[22][23] This enables the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[23][24][25]
-
Washing: Centrifuge the fixed cells (at a higher speed, ~500-800 x g) and wash twice with PBS to remove the ethanol.[23][26]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to eliminate RNA-related signals) in PBS.[23][24][25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use gating strategies to exclude doublets and analyze the distribution of cells across the different cycle phases.[24]
-
Future Directions and Conclusion
The 1-Oxa-Azaspiro[4.5]decane scaffold and its isomers have been unequivocally validated as a promising framework for the development of novel anticancer agents. The extensive preclinical data on 1-oxa-4-aza derivatives, which demonstrate potent, multi-modal antitumor activity through the induction of apoptosis and cell cycle arrest, provides a strong foundation for the exploration of other isomers, including the titular this compound.
Future research should focus on:
-
In Vivo Efficacy: Progressing lead compounds into xenograft and other animal models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles.
-
Target Deconvolution: For the most potent compounds, identifying specific molecular targets beyond the general pathways of apoptosis and cell cycle to uncover novel mechanisms of action.
-
Structure-Based Design for Targeted Therapy: Leveraging the scaffold's rigidity to design next-generation inhibitors against high-value oncology targets like mutant KRAS, building on the proof-of-concept established with related spirocyclic structures.[15][27][28][29]
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Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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A cyclization strategy to improve inhibitory activities and binding... ResearchGate. [Link]
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Zhang, Y., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(19), 13348-13364. [Link]
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Mao, Z., et al. (2022). KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge. Nature Communications, 13(1), 360. [Link]
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6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. MDPI. [Link]
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1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
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Wu, C. S., et al. (2012). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2012, 818261. [Link]
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Konopleva, M., et al. (2004). Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO. Cancer Biology & Therapy, 3(3), 281-289. [Link]
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1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
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Fimognari, C., et al. (2011). Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells. PLoS One, 6(12), e28621. [Link]
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Sichaem, J., et al. (2010). Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol. Planta Medica, 76(13), 1463-1469. [Link]
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Wang, Z., et al. (2022). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Experimental and Therapeutic Medicine, 24(5), 705. [Link]
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Looi, C. Y., et al. (2013). Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds. PLoS One, 8(2), e56643. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Oxa-7-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxa-7-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this compound, detailing two distinct and robust synthetic strategies from readily available starting materials. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Significance of the this compound Scaffold
Spirocyclic systems, compounds with two rings sharing a single common atom, have garnered significant attention in drug discovery due to their unique three-dimensional architectures.[1] The this compound core, which incorporates both an oxygen and a nitrogen atom in a spirocyclic framework, is of particular interest. This structural motif is found in a variety of biologically active molecules and natural products.[2] The constrained conformation imparted by the spirocenter can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable scaffold for the development of novel therapeutics.[3][4] The synthesis of these complex structures, however, can be challenging, necessitating efficient and reliable synthetic methodologies.
This application note details two distinct and effective protocols for the synthesis of this compound, providing researchers with a practical guide to accessing this important chemical entity.
Synthetic Strategies and Protocols
Two primary synthetic routes are presented, each employing different starting materials and reaction cascades.
Route 1: Intramolecular Cyclization of a Piperidone-Derived Amino Alcohol
This approach leverages an intramolecular cyclization, a powerful strategy for the formation of heterocyclic rings.[5][6] The key step involves the acid-catalyzed reaction of a piperidone-derived amino alcohol, leading to the formation of the desired spirocyclic system.
Causality of Experimental Choices
-
Starting Materials: N-benzyl-4-piperidone is chosen as a readily available and versatile starting material. The benzyl group serves as a protecting group for the nitrogen atom, which can be removed in a subsequent step if required. 3-Amino-1-propanol is the source of the three-carbon chain and the primary amine necessary for the initial imine formation and subsequent cyclization.
-
Reaction Conditions: The reaction is typically carried out in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the formation of the enamine and subsequent cyclized product. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amino group.
Experimental Protocol
Step 1: Synthesis of 7-benzyl-1-oxa-7-azaspiro[4.5]decane
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-benzyl-4-piperidone (1.89 g, 10 mmol), 3-amino-1-propanol (0.75 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-benzyl-1-oxa-7-azaspiro[4.5]decane.
Step 2: Debenzylation to this compound
-
Dissolve the 7-benzyl-1-oxa-7-azaspiro[4.5]decane (2.45 g, 10 mmol) in 50 mL of ethanol in a hydrogenation vessel.
-
Add 10% palladium on carbon (0.25 g, 10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 18-24 hours.[7]
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.
Data Summary
| Step | Reactants | Product | Typical Yield | Key Conditions |
| 1 | N-benzyl-4-piperidone, 3-amino-1-propanol | 7-benzyl-1-oxa-7-azaspiro[4.5]decane | 70-85% | Toluene, reflux, p-TsOH |
| 2 | 7-benzyl-1-oxa-7-azaspiro[4.5]decane | This compound | 85-95% | H₂, 10% Pd/C, Ethanol |
Reaction Workflow
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Route 2: [3+2] Cycloaddition Approach
This modern synthetic strategy involves a formal [3+2] cycloaddition reaction, which is a powerful tool for the construction of five-membered heterocyclic rings.[8] This route offers a convergent and often highly stereoselective pathway to the desired spirocycle.
Causality of Experimental Choices
-
Starting Materials: This approach utilizes a suitable 1,3-dipole precursor and a dipolarophile. For the synthesis of the this compound, an azomethine ylide generated in situ from the corresponding amino acid or ester can serve as the 1,3-dipole. A suitable piperidone-derived dipolarophile, such as an exocyclic methylene piperidine, would be required.
-
Catalysis: The reaction can be promoted by various catalysts, including Lewis acids or organocatalysts, to enhance reactivity and control stereoselectivity.[1] The choice of catalyst is crucial for achieving high yields and enantioselectivity if a chiral product is desired.
Experimental Protocol
Step 1: Synthesis of N-benzyl-4-methylenepiperidine
-
To a suspension of methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in dry tetrahydrofuran (THF, 50 mL) at 0 °C, add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of N-benzyl-4-piperidone (1.89 g, 10 mmol) in dry THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-benzyl-4-methylenepiperidine.
Step 2: [3+2] Cycloaddition with an Azomethine Ylide Precursor
-
In a dry flask under an inert atmosphere, combine N-benzyl-4-methylenepiperidine (1.87 g, 10 mmol), a suitable azomethine ylide precursor such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (2.51 g, 10 mmol), and a catalytic amount of trifluoroacetic acid (0.1 mmol).
-
Dissolve the reactants in a dry, non-polar solvent such as dichloromethane (DCM) or toluene (50 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product, a protected this compound derivative, by column chromatography.
Step 3: Deprotection
-
The final deprotection step will depend on the specific protecting groups used in the azomethine ylide precursor. For instance, if a benzyl group is present on the newly formed ring's nitrogen, a similar hydrogenolysis procedure as in Route 1 can be employed.
Data Summary
| Step | Reactants | Product | Typical Yield | Key Conditions |
| 1 | N-benzyl-4-piperidone, Methyltriphenylphosphonium bromide | N-benzyl-4-methylenepiperidine | 60-75% | Wittig reaction, THF |
| 2 | N-benzyl-4-methylenepiperidine, Azomethine ylide precursor | Protected this compound | 50-70% | [3+2] cycloaddition, TFA catalyst |
| 3 | Protected this compound | This compound | 80-95% | Deprotection (e.g., Hydrogenolysis) |
Reaction Workflow
Caption: Workflow for the synthesis of this compound via a [3+2] cycloaddition approach.
Conclusion
The two synthetic routes outlined in this application note provide reliable and adaptable methods for the preparation of this compound. Route 1, featuring an intramolecular cyclization, is a straightforward and high-yielding approach. Route 2, utilizing a [3+2] cycloaddition, offers a more convergent and modern alternative that can be adapted for asymmetric synthesis. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired purity, and the availability of starting materials and reagents. These detailed protocols are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this important class of spirocyclic compounds.
References
-
Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(4), 588–592. [Link]
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MDPI. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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ResearchGate. (n.d.). Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. [Link]
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Carda, M., & Marco, J. A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 317-334. [Link]
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El Sous, M., Ganame, D., Zanatta, S., & Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC. [Link]
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ResearchGate. (n.d.). Synthesis of spiro-oxolanes based on an intramolecular cyclization type reaction. [Link]
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ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... [Link]
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National Institutes of Health. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. [Link]
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National Institutes of Health. (n.d.). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [Link]
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Brand, C., Rauch, G., Zanoni, M., Dittrich, B., & Werz, D. B. (2009). Synthesis of [n,5]-Spiroketals by Ring Enlargement of Donor-Acceptor-Substituted Cyclopropane Derivatives. The Journal of Organic Chemistry, 74(22), 8694–8702. [Link]
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Jia, H., Zhang, J., & Wang, Y. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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ResearchGate. (n.d.). Synthesis of Spiro-isoxazoline-pyrazolones via Formal [4 + 1] Cycloaddition Between α-Bromooximes and 4-Bromo-pyrazolones. [Link]
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Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]
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Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]
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American Chemical Society. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. [Link]
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American Chemical Society. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. [Link]
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. [Link]
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ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
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ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. [Link]
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Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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PrepChem. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. [Link]
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ResearchGate. (n.d.). Synthesis of 1-azaspiro[4.5]decane scaffold. [Link]
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Klymenko, D. S., Grygorenko, O., & Chernykh, A. V. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
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Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
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National Institutes of Health. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. [Link]
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Synthesis of 1-Oxa-7-azaspiro[4.5]decane: A Detailed Experimental Protocol for Drug Discovery and Development
Abstract
The 1-oxa-7-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacological properties.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of a key intermediate, tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and practical insights to ensure successful execution.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, compounds featuring two rings connected by a single common atom, have garnered significant attention in drug discovery.[2] Their rigid, three-dimensional frameworks offer a distinct advantage over traditional flat, aromatic structures by enabling more precise and selective interactions with biological targets. The this compound core, which incorporates both a tetrahydrofuran and a piperidine ring, serves as a versatile starting point for creating complex molecules with potential therapeutic applications, including the development of selective σ1 receptor ligands.[2][3] The synthesis of this scaffold, however, requires careful control over ring-forming reactions.[2] This protocol details a robust and reliable method for constructing this valuable spirocyclic system.
Overall Synthetic Strategy
The synthesis of the this compound core can be achieved through various routes.[2][4] This protocol focuses on a practical and scalable three-step sequence starting from the commercially available N-Boc-4-piperidone. The key transformations involve:
-
Alkylation: Introduction of a three-carbon chain onto the piperidone ring.
-
Intramolecular Cyclization: Formation of the spirocyclic lactone.
-
Deprotection: Removal of the Boc protecting group to yield the final amine or its salt.
This approach is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.
Experimental Workflow Diagram
The following diagram illustrates the synthetic pathway from N-Boc-4-piperidone to the protected spirocyclic lactone.
Caption: Synthetic workflow for the formation of the protected this compound core.
Detailed Experimental Protocol: Synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
This protocol details the synthesis of the Boc-protected spiroketal lactone, a key intermediate that can be further modified or deprotected.
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| N-Boc-4-piperidone | 199.26 | 10.0 g | 50.2 | Starting Material |
| Diisopropylamine | 101.19 | 7.7 mL | 55.2 | LDA Precursor |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.1 mL | 55.2 | LDA Precursor |
| Ethyl 2-(bromomethyl)acrylate | 193.04 | 8.2 mL | 60.2 | Electrophile |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 5.0 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |
| Toluene | 92.14 | 150 mL | - | Solvent |
| Saturated aq. NH4Cl | - | 100 mL | - | Quenching Agent |
| Saturated aq. NaHCO3 | - | 100 mL | - | Neutralizing Agent |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | Drying Agent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
Step 1: Alkylation of N-Boc-4-piperidone
Causality: This step involves the formation of a lithium enolate from N-Boc-4-piperidone using lithium diisopropylamide (LDA), a strong, non-nucleophilic base. The resulting enolate then acts as a nucleophile, attacking the electrophilic ethyl 2-(bromomethyl)acrylate to form the carbon-carbon bond necessary for the subsequent cyclization. The reaction is conducted at low temperature (-78 °C) to ensure kinetic control and minimize side reactions.
Methodology:
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (7.7 mL, 55.2 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22.1 mL, 55.2 mmol) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL).
-
Add the N-Boc-4-piperidone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add ethyl 2-(bromomethyl)acrylate (8.2 mL, 60.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated product, which is used in the next step without further purification.
Step 2: Intramolecular Cyclization
Causality: The crude product from Step 1 is subjected to an acid-catalyzed intramolecular cyclization. p-Toluenesulfonic acid (p-TsOH) protonates the ester carbonyl, activating it towards nucleophilic attack by the ketone's enol form. The reaction is heated to reflux in toluene with a Dean-Stark apparatus to drive the equilibrium towards the spirocyclic product by removing water and ethanol formed during the reaction.
Methodology:
-
Dissolve the crude product from Step 1 in toluene (150 mL) in a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol).
-
Heat the mixture to reflux and continue for 6-8 hours, collecting the water/ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate as a solid.
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete enolate formation; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Verify the concentration of n-BuLi. |
| Side reactions (e.g., self-condensation). | Maintain a low temperature (-78 °C) during the addition of the ketone and electrophile. | |
| Incomplete cyclization in Step 2 | Insufficient catalyst or reaction time. | Increase the amount of p-TsOH slightly or prolong the reflux time. Monitor by TLC/LC-MS. |
| Inefficient removal of water/ethanol. | Ensure the Dean-Stark apparatus is functioning correctly. | |
| Formation of side products | Impurities in the crude starting material from Step 1. | Consider a quick filtration through a plug of silica gel before proceeding to Step 2. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of a key this compound intermediate. By understanding the chemical principles behind each step and adhering to the outlined methodology, researchers can reliably produce this valuable scaffold for applications in medicinal chemistry and drug discovery. The versatility of the piperidine nitrogen and the lactone functionality in the product allows for diverse further chemical modifications.
References
-
Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Wikipedia. (2023, December 2). Pictet–Spengler reaction. In Wikipedia. Available at: [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. Available at: [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]
-
ACS Publications. (2021, April 14). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. Available at: [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
-
PubMed Central. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem. Available at: [Link]
-
PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
Wikipedia. (2023, November 18). Reductive amination. In Wikipedia. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Green Chemistry. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-azaspiro[4.5]decane scaffold. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one, a valuable spirocyclic scaffold in medicinal chemistry. Recognizing the limited availability of direct scale-up protocols in published literature, this application note constructs a robust and scientifically grounded synthetic strategy by drawing upon established methodologies for analogous spirocyclic systems. The proposed multi-step synthesis is designed for scalability, emphasizing process safety, optimization, and analytical control. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and chemical industries who are focused on the development of scalable synthetic routes for novel therapeutics.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems have garnered considerable attention in drug discovery due to their inherent three-dimensional structures. This architectural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to their linear or planar counterparts. The 1-Oxa-7-azaspiro[4.5]decane core, in particular, is a key building block for the synthesis of a variety of pharmacologically active compounds. The development of a scalable and efficient synthesis for 1-Oxa-7-azaspiro[4.5]decan-2-one is therefore a critical step in advancing novel drug candidates into preclinical and clinical development, where kilogram quantities of high-purity material are often required.
Proposed Synthetic Strategy: A Convergent Approach
The proposed synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one is a multi-step sequence commencing with commercially available starting materials. The key transformations involve the formation of a γ-lactone ring fused to a protected piperidine derivative. The choice of protecting group for the piperidine nitrogen is a critical consideration for ensuring compatibility with subsequent reaction conditions and for facilitating a high-yielding deprotection in the final step.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 1-Oxa-7-azaspiro[4.5]decan-2-one.
In-Depth Process Development and Optimization
Step 1: Reformatsky Reaction
The initial step involves the reaction of N-Boc-4-piperidone with a Reformatsky reagent, generated in situ from an α-halo ester (e.g., ethyl bromoacetate) and an activated metal (typically zinc). This reaction forms the crucial carbon-carbon bond and introduces the ester functionality required for the subsequent lactonization.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the organozinc intermediate.
-
Zinc Activation: The activation of zinc is critical for the successful initiation of the reaction. Common methods include treatment with dilute acid, followed by washing with anhydrous solvents, or the use of Rieke® zinc.
-
Temperature Control: The initial formation of the organozinc reagent is exothermic and requires careful temperature control (typically between 25-40 °C) to ensure a controlled reaction rate and prevent side reactions. The subsequent addition of the ketone is also exothermic and should be performed at a controlled rate.
Process Safety Considerations:
-
Zinc dust is flammable and can form explosive mixtures with air. It should be handled in an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction can be exothermic, and appropriate cooling capacity is necessary for scale-up.
Step 2: Acid-Catalyzed Lactonization
The intermediate hydroxy ester is cyclized to the corresponding γ-lactone under acidic conditions. This intramolecular esterification is a thermodynamically driven process.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is typically used. The choice of acid and its concentration can influence the reaction rate and the formation of byproducts.
-
Azeotropic Water Removal: To drive the equilibrium towards the lactone product, the water formed during the reaction is typically removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.
-
Reaction Monitoring: The progress of the lactonization can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the point of reaction completion.
Step 3: Boc Deprotection
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound, typically as a hydrochloride salt.
Causality of Experimental Choices:
-
Reagent: A strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, isopropanol, or diethyl ether), is commonly used for Boc deprotection. This method provides the desired product as its hydrochloride salt, which often has better stability and handling properties.
-
Temperature: The deprotection is typically carried out at room temperature. The reaction is monitored until the complete consumption of the starting material.
-
Product Isolation: The hydrochloride salt of the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Detailed Experimental Protocols
Protocol for the Synthesis of N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one
Materials and Equipment:
-
N-Boc-4-piperidone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Reformatsky Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
In a separate addition funnel, prepare a solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the addition funnel to the zinc suspension to initiate the reaction. An exothermic reaction should be observed.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxy ester.
-
-
Lactonization:
-
Dissolve the crude hydroxy ester in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected and TLC/LC-MS analysis shows complete conversion to the lactone.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol for the Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Materials and Equipment:
-
N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or Diethyl ether
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one (1.0 equivalent) in a minimal amount of dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 equivalents) dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
Data Presentation: Expected Yields and Purity
The following table summarizes the expected outcomes for each step of the synthesis. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| 1 | Intermediate Hydroxy Ester | N-Boc-4-piperidone | 85-95 | >90 (crude) |
| 2 | N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one | Intermediate Hydroxy Ester | 80-90 | >98 (after chromatography) |
| 3 | 1-Oxa-7-azaspiro[4.5]decan-2-one HCl | N-Boc-protected lactam | 90-98 | >99 (after filtration) |
Analytical Methods for Quality Control
Consistent product quality is paramount in pharmaceutical manufacturing. The following analytical techniques are recommended for monitoring the reaction progress and for the final product characterization:
-
Thin Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the reactions.
-
High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Conclusion
The synthetic route and protocols outlined in this application note provide a comprehensive framework for the scale-up synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one. By carefully considering the causality behind experimental choices, implementing robust process safety measures, and utilizing appropriate analytical controls, researchers and chemical engineers can confidently develop a scalable and efficient process for the production of this important spirocyclic building block. Further process optimization studies at the pilot scale are recommended to fine-tune the reaction parameters for large-scale manufacturing.
References
-
Synthesis of Nitrogen-Containing Spirocyclic Scaffolds: A concise route to nitrogen-containing spirocyclic scaffolds was developed based on the allylation of imines derived from cyclic ketones. This work highlights methods for constructing the core spirocyclic system. (Synthesis of nitrogen-containing spirocyclic scaffolds via aminoallylation/RCM sequence, ResearchGate, [Link])
-
Synthesis of Spirocyclic Lactones: This reference describes various synthetic routes to approved drugs containing a spirocycle, offering insights into industrial-scale synthesis of related structures. (Synthetic Routes to Approved Drugs Containing a Spirocycle, MDPI, [Link])[1]
-
Synthesis of Related Oxa-Azaspiro[4.5]decane Derivatives: This article presents a diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, providing valuable information on the formation of the oxa-azaspirocyclic core. (Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones, ResearchGate, [Link])[2]
-
Synthesis of Spiro γ-Lactones: This paper details the synthesis of spiro γ-lactones from conjugated dienes, offering alternative strategies for the formation of the lactone ring. (Synthesis of spiro .gamma.-lactones from conjugated dienes, ACS Publications, [Link])[3]
-
Synthesis of a Spirocyclic Indoline Lactone: This publication describes the base-promoted cyclization and subsequent alkylation to form a spirocyclic lactone, providing insights into cyclization strategies. (Synthesis of a spirocyclic indoline lactone, PubMed, [Link])[4]
Sources
The Ascendance of 1-Oxa-7-azaspiro[4.5]decane and Its Isomers: A Versatile Scaffold for Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The limitations of flat, two-dimensional molecules have become increasingly apparent, leading medicinal chemists to explore the vast, untapped potential of three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as privileged structures in this pursuit. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial orientation of functional groups, enabling optimized interactions with complex biological targets.[1]
Among these, the 1-oxa-7-azaspiro[4.5]decane framework and its various isomers represent a particularly versatile and fruitful scaffold. This heterocyclic system, which fuses a tetrahydrofuran or related oxolane ring with a piperidine ring, provides a rigid yet adaptable core that has been successfully employed in the design of innovative therapeutics across a spectrum of disease areas, from neurodegenerative disorders to oncology.[2] This application note will provide an in-depth exploration of the utility of the 1-oxa-azaspiro[4.5]decane scaffold, detailing its application in targeting key proteins, and will furnish detailed protocols for the synthesis and biological evaluation of its derivatives.
Applications in Drug Discovery: A Target-Centric Overview
The true value of the 1-oxa-azaspiro[4.5]decane scaffold is best appreciated through its successful application in modulating the activity of challenging biological targets. The following sections will delve into specific examples, organized by therapeutic area and target class.
Central Nervous System Disorders: Targeting M1 Muscarinic and Sigma-1 Receptors
The blood-brain barrier presents a formidable challenge for drug delivery, and the physicochemical properties of the oxa-azaspirodecane core are well-suited for developing CNS-penetrant molecules.
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for enhancing cognitive function in patients with Alzheimer's disease.[3] The development of selective M1 agonists has been hampered by off-target effects mediated by other muscarinic receptor subtypes (M2-M5). The 1-oxa-8-azaspiro[4.5]decane skeleton was ingeniously employed to mimic the structure of the natural neurotransmitter acetylcholine while providing a rigid framework to confer selectivity.[4]
Researchers designed and synthesized a series of these compounds, leading to the identification of potent M1 agonists with partial agonist activity.[4][5][6] This partial agonism is a crucial feature, as it can provide sufficient therapeutic effect while minimizing the side effects associated with full agonists.
Causality in Design: The incorporation of the tetrahydrofuran ring moiety of muscarone into the spirocyclic system was a deliberate strategy to engage the M1 receptor's binding pocket.[4] Systematic modifications at the 2, 3, and 8 positions of the spiro-scaffold allowed for the fine-tuning of M1 versus M2 receptor affinity and the separation of desired antiamnesic effects from cholinergic side effects like hypothermia.[4][6]
M1 Muscarinic Receptor Signaling Pathway
The canonical M1 receptor signaling cascade involves coupling to Gαq/11 proteins, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and Protein Kinase C (PKC) activation, respectively.[1][3][7] This cascade ultimately results in neuronal excitation and has been linked to improved cognitive function.[8]
Caption: M1 Muscarinic Receptor signaling cascade initiated by an agonist.
Table 1: Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Agonists
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M1 Agonist Activity (PI Hydrolysis) | In Vivo Antiamnesic Effect | Ref |
| YM796 | H, H (Methylene) | CH₃ | 160 | Partial Agonist | 0.031 mg/kg (p.o.) | [6] |
| YM954 | =O (Ketone) | CH₂CH₃ | 120 | Partial Agonist | 0.016 mg/kg (p.o.) | [6] |
| 17 | =O (Ketone) | CH₃ | High | Potent | Active | [4] |
| 29 | H, H (Methylene) | CH₃ | Moderate | Partial Agonist | Potent | [4] |
Data synthesized from referenced literature.[4][6]
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[9][10][11][12] It plays a crucial role in regulating calcium homeostasis, ER stress, and neuroinflammation, making it an attractive target for various neurological and psychiatric diseases.[13][14] The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop high-affinity, selective S1R ligands, including candidates for positron emission tomography (PET) imaging agents to study S1R distribution and occupancy in the brain.[15]
Causality in Design: The spirocyclic core provides a rigid anchor for attaching various aryl and alkyl groups, which are crucial for high-affinity binding to the S1R. For PET radioligands, the scaffold allows for the strategic incorporation of a fluorine-18 atom without disrupting the key binding interactions.[15] The development of these ligands demonstrated that nanomolar affinity and moderate selectivity over the S2R subtype could be achieved.[15]
Sigma-1 Receptor Signaling and Neuroprotection
Under basal conditions, S1R is bound to the BiP chaperone. Upon agonist stimulation or cellular stress, S1R dissociates from BiP and can translocate to interact with various client proteins, including ion channels.[11][12] This interaction modulates calcium signaling between the ER and mitochondria and attenuates ER stress pathways (like PERK/eIF2α), ultimately promoting cell survival and reducing neuroinflammation.[9][11][13]
Caption: Simplified Sigma-1 Receptor activation and downstream effects.
Oncology: Targeting the "Undruggable" KRAS-G12D Mutant
Oncogenic mutations in the KRAS gene are prevalent in many human cancers and have long been considered "undruggable." The KRAS-G12D mutation is particularly common in pancreatic, colorectal, and lung cancers.[16] In a significant breakthrough, a recent study employed machine learning and scaffold hopping to design and synthesize novel inhibitors based on a 1-oxa-3,7-diazaspiro[4.5]decan-2-one core.[17]
This work led to the discovery of compounds with nanomolar potency and high selectivity for the KRAS-G12D mutant protein.[17] These inhibitors function by binding to the altered KRAS protein, locking it in an inactive state and thereby blocking the downstream signaling pathways that drive uncontrolled cell proliferation.[16]
Causality in Design: The spirocyclic scaffold was identified through computational methods as a suitable framework to present the necessary pharmacophoric features to bind to the specific pocket created by the G12D mutation. The rigidity of the core ensures that the interacting moieties are held in the optimal conformation for high-affinity binding, leading to potent and selective inhibition.
KRAS-G12D Downstream Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[18] The G12D mutation impairs its ability to hydrolyze GTP, locking it in a perpetually "ON" state. This leads to constitutive activation of downstream pro-growth and survival pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[18][19]
Caption: KRAS-G12D signaling and the point of inhibition.
Table 2: Biological Activity of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one KRAS-G12D Inhibitors
| Compound | Protein Binding Affinity (Kd, nM) | Cellular Potency (IC₅₀, nM) | Ref |
| HDB-2 | 48.17 | Nanomolar range | [17] |
| HDB-3 | 85.17 | Nanomolar range | [17] |
Data extracted from referenced literature.[17]
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed, representative protocols for the synthesis of a 1-oxa-azaspiro[4.5]decane derivative and for a key biological assay.
Protocol 1: Synthesis of a 1-Oxa-8-azaspiro[4.5]decane Derivative
This protocol is a representative synthesis adapted from methodologies used for creating M1 muscarinic agonists and S1R ligands.[4][15] It illustrates a common synthetic route to access this scaffold.
Caption: General workflow for the synthesis of a 1-Oxa-8-azaspiro[4.5]decane.
Step-by-Step Methodology:
-
Step 1: Reformatsky Reaction to form the hydroxy ester intermediate.
-
Rationale: This step creates the key carbon-carbon bond and introduces the hydroxyl and ester functionalities required for the subsequent cyclization.
-
To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, add a solution of ethyl 2-(bromomethyl)acrylate (1.1 eq) and N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC for the consumption of the piperidone starting material.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate hydroxy ester.
-
-
Step 2: Intramolecular Cyclization (Lactonization).
-
Rationale: This acid-catalyzed step forms the core spirocyclic lactone (a tetrahydrofuran-2-one ring).
-
Dissolve the hydroxy ester intermediate (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude spiro-lactone is often used in the next step without further purification.
-
-
Step 3: Boc Deprotection.
-
Rationale: Removal of the Boc protecting group is necessary to liberate the secondary amine on the piperidine ring for further functionalization.
-
Dissolve the crude spiro-lactone in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the spirocyclic amine can be used directly or neutralized.
-
-
Step 4: N-Alkylation or N-Arylation.
-
Rationale: This step introduces the desired substituent on the piperidine nitrogen, which is a key point of diversification for tuning biological activity.
-
Dissolve the spirocyclic amine (TFA salt, 1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate or diisopropylethylamine (3.0 eq).
-
Add the desired alkyl halide or aryl halide (1.1 eq) and a catalytic amount of potassium iodide if necessary.
-
Heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product by flash column chromatography to yield the desired 1-oxa-8-azaspiro[4.5]decane derivative.
-
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the Sigma-1 receptor, adapted from established methodologies.[20][21][22]
Self-Validating System: The protocol includes controls for total binding (no competitor), non-specific binding (excess unlabeled ligand), and multiple concentrations of the test compound to generate a full inhibition curve, ensuring the reliability of the calculated Ki value.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Rationale: A source of the target receptor is required. Cell membranes from cell lines overexpressing S1R or from tissues with high S1R density (e.g., guinea pig liver) are commonly used.
-
Homogenize the tissue or cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 min at 4 °C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 min at 4 °C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay Setup (96-well plate format):
-
Rationale: This competitive assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The amount of displacement is proportional to the test compound's affinity.
-
Prepare serial dilutions of the test compound in the assay buffer (50 mM Tris-HCl, pH 7.4).
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
Radioligand (e.g., [³H]-(+)-pentazocine) at a final concentration near its Kd (e.g., 3-5 nM).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Rationale: Allows the binding reaction to reach equilibrium.
-
Incubate the plate at 37 °C for 90-120 minutes with gentle shaking.
-
-
Harvesting and Filtration:
-
Rationale: Separates the receptor-bound radioligand from the unbound radioligand.
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash each well/filter rapidly with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Rationale: Quantifies the amount of radioligand bound to the receptors.
-
Place the filter mats into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: The raw data is used to calculate the test compound's inhibitory potency.
-
Calculate the percent specific binding for each concentration of the test compound: ((DPM_sample - DPM_nonspecific) / (DPM_total - DPM_nonspecific)) * 100.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The this compound scaffold and its isomers have proven to be a highly valuable framework in modern drug discovery. Its inherent three-dimensionality provides a rigid and tunable platform for designing potent and selective modulators of diverse and challenging biological targets, including GPCRs, enzymes, and intracellular chaperones. The successful development of M1 muscarinic agonists, Sigma-1 receptor ligands, and KRAS-G12D inhibitors based on this core structure underscores its broad applicability and potential. As medicinal chemists continue to push the boundaries of chemical space, the strategic use of spirocyclic systems like this compound will undoubtedly continue to yield novel and impactful therapeutic agents.
References
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]
-
The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC. PubMed Central. [Link]
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Muscarinic acetylcholine receptor M1. Wikipedia. [Link]
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KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered?. Frontiers. [Link]
-
Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin. NIH. [Link]
-
Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers. [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC. NIH. [Link]
-
What are KRAS G12D inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Sigma Receptor Binding Assays. PubMed - NIH. [Link]
-
Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. PubMed Central. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 15. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 17. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Radiolabeling of 1-Oxa-7-azaspiro[4.5]decane Derivatives with Fluorine-18 for PET Imaging
Introduction: The Significance of the 1-Oxa-7-azaspiro[4.5]decane Scaffold in PET Imaging
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and oncological markers. Its rigid, three-dimensional conformation allows for precise presentation of pharmacophoric elements, leading to high-affinity and selective interactions with biological targets. One such target of significant interest is the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders, including Alzheimer's disease and neuropathic pain, as well as in the proliferation of cancer cells.[1][2][3][4]
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that provides quantitative insights into biochemical processes in vivo.[4] The development of PET radiotracers based on the this compound core, labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F), offers a promising avenue for diagnosing and monitoring the progression of these diseases, and for evaluating the efficacy of novel therapeutics.[1][5] The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it ideal for clinical PET imaging.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this compound derivatives with ¹⁸F. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
Underlying Chemistry: Nucleophilic Aromatic Substitution for ¹⁸F-Labeling
The most robust and widely adopted method for introducing ¹⁸F into aromatic systems, including derivatives of this compound, is through nucleophilic aromatic substitution (SₙAr).[7][8] This reaction typically involves the displacement of a good leaving group, such as a tosylate (-OTs) or a nitro group (-NO₂), from an electron-deficient aromatic ring by the [¹⁸F]fluoride ion.[7]
The efficiency of the SₙAr reaction is highly dependent on several factors:
-
Activation of the Aromatic Ring: The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[7][8]
-
Nucleophilicity of [¹⁸F]Fluoride: In its cyclotron-produced aqueous form, [¹⁸F]fluoride is a poor nucleophile due to strong hydration.[8] Therefore, it must be converted into a reactive, "naked" form. This is typically achieved by trapping the aqueous [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate (K₂CO₃), in an aprotic solvent like acetonitrile.[6] Subsequent azeotropic drying to remove residual water is a critical step to enhance nucleophilicity.[9][10]
-
Reaction Conditions: The choice of a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is essential to solvate the potassium-Kryptofix complex without solvating the fluoride ion, thus maintaining its high nucleophilicity.[11] Elevated temperatures, often in the range of 80-150 °C, are typically required to overcome the activation energy of the reaction.[7][11]
Experimental Workflow Overview
The overall process for producing an ¹⁸F-labeled this compound derivative for PET imaging can be broken down into several key stages, as illustrated in the following diagram:
Caption: Automated Radiosynthesis Workflow.
Detailed Protocols
The following protocols are provided as a robust starting point and may require optimization depending on the specific derivative and available automated synthesis module.
Protocol 1: Automated Radiosynthesis of a [¹⁸F]this compound Derivative
This protocol assumes the use of a commercially available automated synthesis module (e.g., GE FASTlab™, Siemens Explora, or Eckert & Ziegler Modular-Lab).[12][13][14] The use of such systems is highly recommended to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).[13][15]
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Quaternary Methyl Ammonium (QMA) anion exchange cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tosyl-protected this compound precursor (typically 1-5 mg)
-
Water for Injection (WFI)
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Sterile 0.22 µm filter
-
Sterile product vial
-
Ethanol for injection
Procedure:
-
System Preparation:
-
Assemble a sterile, single-use cassette for the automated synthesis module according to the manufacturer's instructions.
-
Load the required reagents into the appropriate positions on the cassette. A typical loading would include a vial containing the tosylate precursor dissolved in 0.5-1.0 mL of anhydrous DMSO.
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module.
-
The module will automatically pass the solution through the QMA cartridge to trap the [¹⁸F]fluoride. The [¹⁸O]H₂O is directed to a waste container.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water (typically 80:20 v/v).[16]
-
-
Azeotropic Drying:
-
The synthesis module will heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to azeotropically remove the water. This is a critical step and is usually performed in 2-3 cycles of adding and evaporating anhydrous acetonitrile.[17] The final residue should be anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
-
Nucleophilic Substitution Reaction:
-
The module will transfer the solution of the tosylate precursor in DMSO to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.
-
Heat the reaction mixture to 110-130 °C for 10-15 minutes. The optimal temperature and time should be determined empirically for each new derivative.
-
-
Initial Purification (SPE):
-
After cooling, the reaction mixture is diluted with water to reduce the solvent strength.
-
The diluted mixture is then passed through a C18 SPE cartridge. The radiolabeled product and unreacted precursor will be retained on the cartridge, while polar impurities and unreacted [¹⁸F]fluoride will pass through to waste.
-
Wash the C18 cartridge with water to remove any remaining polar impurities.
-
Elute the desired product and precursor from the cartridge with acetonitrile or ethanol.
-
-
Final Purification (Semi-Preparative HPLC):
-
The eluate from the SPE step is automatically injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[18]
-
The separation is typically performed on a C18 column with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[18][19]
-
The HPLC system should be equipped with both a UV detector (to detect the non-radioactive precursor and product) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the [¹⁸F]-labeled product.
-
-
Formulation:
-
The collected HPLC fraction is diluted with WFI and passed through another C18 SPE cartridge to trap the product and remove the HPLC mobile phase.
-
The product is then eluted from the cartridge with a small volume of ethanol.
-
The ethanolic solution is diluted with sterile saline to the desired final concentration and volume. The final ethanol concentration should typically be less than 10%.
-
The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.
-
Protocol 2: Quality Control of the Final Radiopharmaceutical Product
A comprehensive quality control (QC) program is essential to ensure the safety and efficacy of the radiopharmaceutical. The following tests should be performed on the final product according to USP guidelines.[6][20]
| Parameter | Method | Acceptance Criteria | Rationale & Insights |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter | Ensures the absence of any visible contaminants or precipitation. |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 | Ensures the solution is physiologically compatible and prevents degradation of the tracer.[21] |
| Radionuclidic Identity | Gamma-ray spectroscopy (e.g., MCA) | Principal photon at 511 keV | Confirms that the radionuclide is indeed ¹⁸F. |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of total radioactivity | Ensures the absence of other long-lived radioactive contaminants. |
| Radiochemical Purity (RCP) | Analytical radio-HPLC, Radio-TLC | ≥ 95% | Determines the percentage of the total radioactivity that is in the desired chemical form.[18] This is a critical measure of product purity. |
| Chemical Purity | Analytical HPLC with UV detection | Precursor and other chemical impurities below specified limits | Quantifies non-radioactive chemical impurities, including the starting precursor. High levels of precursor can reduce specific activity and may have pharmacological effects. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm | Ensures that residual solvents from the synthesis are below toxicologically acceptable limits (as per USP <467>). |
| Sterility | USP <71> Sterility Tests | No microbial growth | Confirms the absence of viable microorganisms. This test is typically performed retrospectively due to the short half-life of ¹⁸F. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the max. recommended dose in mL) | Ensures the absence of pyrogenic bacterial endotoxins.[6] |
| Filter Integrity Test | Bubble Point Test | Pass | Confirms the integrity of the 0.22 µm sterile filter used for final formulation, providing confidence in the sterility of the product. |
Troubleshooting Common Radiolabeling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | 1. Incomplete drying of [¹⁸F]fluoride. | 1. Optimize the azeotropic drying step. Ensure anhydrous solvents are used.[9][10] |
| 2. Precursor degradation. | 2. Check the stability of the precursor under the reaction conditions. Consider a lower reaction temperature or shorter reaction time. | |
| 3. Insufficient activation of the aromatic ring. | 3. This is a precursor design issue. Ensure the leaving group is in an activated position (ortho or para to an electron-withdrawing group).[7] | |
| 4. Low reactivity of the precursor. | 4. Increase reaction temperature and/or time. Ensure sufficient amount of precursor is used. | |
| Poor Radiochemical Purity | 1. Formation of side products. | 1. Optimize reaction temperature and time to minimize side reactions. Traces of water can lead to hydrolysis byproducts.[11] |
| 2. Inefficient HPLC purification. | 2. Optimize the HPLC method (mobile phase gradient, flow rate, column type) for better separation of the product from impurities.[22] | |
| Low Molar Activity | 1. Carrier ¹⁹F contamination. | 1. Ensure all reagents and tubing are free from fluoride contamination. |
| 2. High concentration of precursor. | 2. Reduce the amount of precursor used in the reaction. Optimize the HPLC purification to ensure complete separation of the product from the non-radioactive precursor. |
Application in Preclinical Imaging
Once the ¹⁸F-labeled this compound derivative has passed all QC tests, it can be used for preclinical PET imaging studies in animal models of disease.[23][24][25] These studies are crucial for evaluating the tracer's pharmacokinetic properties, biodistribution, and target engagement.[26] For a sigma-1 receptor tracer, one would expect to see high uptake in receptor-rich regions of the brain or in tumors overexpressing the receptor.[3][5] Blocking studies, where a non-radioactive, high-affinity sigma-1 ligand is co-administered, should be performed to demonstrate the specificity of the radiotracer's binding. A significant reduction in tracer uptake in the target tissue in the presence of the blocking agent confirms target-specific binding.[5]
Conclusion
The radiolabeling of this compound derivatives with ¹⁸F provides a powerful tool for the non-invasive imaging of important biological targets like the sigma-1 receptor. The protocols and guidelines presented in this application note, grounded in the principles of nucleophilic radiofluorination, offer a comprehensive framework for the successful and reproducible synthesis of these valuable PET tracers. By understanding the chemistry, adhering to stringent quality control, and employing systematic troubleshooting, researchers can confidently develop and apply these imaging agents to advance our understanding of disease and accelerate the development of new medicines.
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High-throughput screening assays for 1-Oxa-7-azaspiro[4.5]decane analogs
Application Note & Protocols
Topic: High-Throughput Screening Strategies for 1-Oxa-7-azaspiro[4.5]decane Analogs
Abstract
The this compound scaffold represents a promising, three-dimensional chemical framework with significant potential for the development of novel therapeutics. Its unique stereochemical and conformational properties offer opportunities to explore new chemical spaces and identify modulators for a range of biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to elucidate the biological activities of novel this compound analog libraries. We present a strategic, multi-pronged approach that encompasses both biochemical and cell-based assays, targeting major therapeutic classes including G-Protein Coupled Receptors (GPCRs), ion channels, enzymes, and protein-protein interactions. This document details validated protocols, explains the rationale behind key experimental choices, and outlines a robust workflow for assay validation, hit confirmation, and data analysis to ensure the generation of high-quality, actionable results.
Foundational Principles: De-risking the Screening of a Novel Scaffold
The primary challenge in screening a novel chemical library, such as this compound analogs, is the absence of a predefined biological target. Therefore, a successful HTS campaign must be designed to broadly interrogate diverse biological mechanisms to uncover potential activities.
Strategic Imperative: Biochemical vs. Cell-Based Assays
The initial choice between biochemical and cell-based screening formats is a critical decision point that shapes the entire discovery cascade.[1][2]
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system.[3] Their primary advantage is the direct measurement of interaction between a compound and a specific target, which simplifies data interpretation and minimizes confounding cellular effects.[2] However, they do not provide information on cell permeability or potential cytotoxicity.[3]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, offering a more physiologically relevant context.[3][4] They can simultaneously assess target engagement, cell permeability, and immediate cytotoxicity, but hit identification can be more complex due to the involvement of multiple interacting pathways.[2][3]
Our Recommendation: For a novel scaffold, a parallel or tiered approach is optimal. Initial broad screening can be performed using cell-based assays to identify general bioactivity, followed by biochemical assays to deconvolve the specific molecular target of the confirmed hits.
The HTS Funnel: A Validated Workflow for Hit Discovery
A robust HTS campaign is not a single experiment but a multi-step process designed to minimize false positives and negatives while efficiently identifying promising lead compounds. This workflow ensures that resources are focused on compounds with the highest potential. Using robotics, data processing software, and sensitive detectors, HTS allows for millions of pharmacological tests to be conducted rapidly.[5]
Figure 1: The High-Throughput Screening (HTS) discovery funnel.
Assay Validation: The Cornerstone of Trustworthy Data
Before committing to a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for the HTS environment.[6][7] The primary metric for this is the Z'-factor, which provides a statistical measure of the separation between the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )
Where:
-
SDpos = Standard deviation of the positive control
-
SDneg = Standard deviation of the negative control
-
Meanpos = Mean of the positive control
-
Meanneg = Mean of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band; suitable for HTS.[8][9] |
| 0 to 0.5 | Marginal | May be acceptable but requires careful hit follow-up. |
| < 0 | Unacceptable | No separation between controls; assay has failed. |
Table 1: Interpretation of Z'-Factor for Assay Quality Assessment.
A pilot screen of a small, diverse set of compounds should be performed to confirm that the Z'-factor remains consistently above 0.5 before proceeding with the full library screen.[8]
Recommended Primary HTS Protocols
Given the unknown nature of the this compound scaffold, we propose a suite of robust assays targeting distinct, high-value target classes.
Protocol: GPCR Activation via Calcium Mobilization
GPCRs are one of the largest families of drug targets.[10][11] This assay rapidly detects compound-induced activation of Gαq-coupled GPCRs, which signal through intracellular calcium release.[12] For Gαi/Gαs-coupled receptors, this assay can be adapted by co-expressing a promiscuous or chimeric G-protein that redirects signaling through the calcium pathway.[12]
Figure 2: Simplified signaling pathway for a Gαq-coupled GPCR calcium flux assay.
Methodology:
-
Cell Plating: Seed host cells (e.g., CHO-K1 or HEK293) stably expressing the target GPCR into 384-well, black-walled, clear-bottom plates at a density of 10,000-20,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the growth medium and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) diluted in assay buffer containing probenecid. Causality: Probenecid, an organic anion transporter inhibitor, is included to prevent the active efflux of the dye from the cells, thereby ensuring a stable baseline signal.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Using a liquid handler, add 5 µL of the this compound analogs (typically at a final concentration of 10 µM) to the assay plate.
-
Signal Detection: Immediately place the plate into a kinetic plate reader (e.g., FLIPR® Tetra, FlexStation®) and measure the fluorescence intensity over a period of 2-3 minutes. Agonist activity is identified by a rapid increase in fluorescence.
Controls:
-
Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Wells treated with a known agonist for the target receptor at its EC₈₀ concentration.
Protocol: Protein-Protein Interaction (PPI) Disruption via AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful, bead-based technology for studying biomolecular interactions.[13] It is ideally suited for identifying compounds that disrupt a target PPI.
Principle: The assay uses two types of beads: a Donor bead and an Acceptor bead.[14] When a biological interaction brings the beads within close proximity (~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[14][15] A compound that disrupts the PPI will prevent this proximity, leading to a decrease in signal.
Methodology:
-
Reagent Preparation: Prepare solutions of biotinylated Protein A, GST-tagged Protein B, Streptavidin-coated Donor beads, and Anti-GST-coated Acceptor beads in an appropriate assay buffer.
-
Compound Plating: Dispense 2 µL of the this compound analogs into a 384-well, white, opaque ProxiPlate™.
-
Reagent Addition (Step 1): Add 4 µL of a mix containing biotinylated Protein A and GST-tagged Protein B to each well. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the test compounds to bind to one of the protein partners before the complex is fully formed, increasing the sensitivity for detecting inhibitors.
-
Reagent Addition (Step 2): Add 4 µL of a mix containing the Donor and Acceptor beads.
-
Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®). A decrease in signal relative to the DMSO control indicates potential PPI inhibition.
Controls:
-
Negative Control (Max Signal): Wells with vehicle (0.1% DMSO), both proteins, and both beads.
-
Positive Control (Min Signal): Wells with vehicle, only one protein partner, and both beads.
Protocol: Enzyme Inhibition via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format that combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[16][17] This makes it highly suitable for HTS. This protocol describes a generic kinase inhibition assay.
Principle: A long-lifetime lanthanide donor (e.g., Europium) is conjugated to an anti-phospho-substrate antibody. A fluorescent acceptor (e.g., ULight™) is conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity, resulting in an energy transfer and a specific FRET signal.[18] An inhibitor prevents phosphorylation, leading to a loss of signal.
Methodology:
-
Compound Plating: Dispense 50 nL of this compound analogs into a 384-well, low-volume, black plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the target kinase and the ULight™-labeled substrate in kinase reaction buffer.
-
ATP Addition & Reaction: Initiate the enzymatic reaction by adding 5 µL of ATP at its Kₘ concentration. Incubate for the pre-determined linear reaction time (e.g., 60 minutes) at room temperature. Causality: Running the assay at the Kₘ for ATP ensures sensitivity to competitive inhibitors, which is a common mechanism of action.[19]
-
Detection Reagent Addition: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Europium-labeled anti-phospho-antibody.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of acceptor/donor signal is calculated.
Controls:
-
Negative Control (Max Signal): Wells with vehicle (0.1% DMSO).
-
Positive Control (Min Signal): Wells with a known potent inhibitor of the kinase.
Hit Triage and Confirmation Cascade
The output from a primary HTS is a list of "hits," which requires careful triage to eliminate artifacts and confirm true activity.[20] It is essential to remove Pan-Assay Interference Compounds (PAINS), which often appear as hits in multiple assays due to non-specific mechanisms like aggregation or fluorescence interference.[20]
Figure 3: A robust workflow for hit triage and confirmation.
Key Steps:
-
Hit Re-confirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm activity and rule out experimental errors.[8]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (EC₅₀/IC₅₀).
-
Orthogonal Assays: Validate the hits in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., confirming a TR-FRET kinase hit with a mobility-shift assay). This is critical for increasing confidence in the hit's mechanism of action.
-
Counter-Screening: Screen hits against related targets to assess selectivity and in generic assays (e.g., cytotoxicity, luciferase inhibition) to flag non-specific compounds and PAINS.
Summary and Best Practices
Screening a novel library of this compound analogs requires a thoughtful, systematic, and multi-faceted HTS strategy.
-
Embrace a Multi-Target Approach: Do not assume a single target class. Employ a diverse panel of robust biochemical and cell-based assays to maximize the potential for discovery.
-
Prioritize Rigorous Validation: An HTS campaign is only as good as its assay. Ensure a Z'-factor > 0.5 is consistently achieved before committing the full library.[6][21]
-
Plan for Failure: False positives are an inherent part of HTS.[20] Implement a stringent hit triage and confirmation cascade to efficiently eliminate artifacts and focus on the most promising chemical matter.
-
Leverage Automation: Utilize automated liquid handlers and plate readers to ensure precision, increase throughput, and maintain reproducibility throughout the screening process.[5][22]
By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and unlock the therapeutic potential hidden within the this compound scaffold.
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Espindola, A. S., & Cardwell, K. F. (2022). A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. APS Journals. [Link]
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GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript. [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]
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Chemyx. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Chemyx. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations. ResearchGate. [Link]
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
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Cell-based assays for evaluating 1-Oxa-7-azaspiro[4.5]decane cytotoxicity
Application Note & Protocols
A Multi-Assay Approach for Comprehensive Cytotoxicity Profiling of 1-Oxa-7-azaspiro[4.5]decane Derivatives
Introduction: The Therapeutic Potential and Toxicological Imperative
The this compound scaffold represents a privileged heterocyclic structure in modern medicinal chemistry. Its rigid, three-dimensional framework is a versatile starting point for designing novel therapeutics.[1] Derivatives have shown significant promise as high-affinity ligands for central nervous system targets, such as the sigma-1 (σ1) receptor, making them candidates for treating neurodegenerative disorders.[1][2] Furthermore, related oxa-azaspiro scaffolds have demonstrated potential antitumor activity against various cancer cell lines.[1]
As with any promising class of compounds, a thorough evaluation of their safety profile is a critical step in the drug discovery pipeline.[3] Cytotoxicity, the quality of being toxic to cells, is a primary gatekeeper in this process.[4] Early and accurate assessment of a compound's cytotoxic potential can save significant time and resources by identifying problematic candidates and informing structure-activity relationship (SAR) studies to design safer, more effective molecules.
This guide provides a comprehensive, multi-assay strategy for evaluating the cytotoxicity of this compound derivatives. We move beyond a single-endpoint analysis, presenting a suite of four distinct cell-based assays. This approach allows researchers to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms—be it metabolic inhibition, membrane disruption (necrosis), or programmed cell death (apoptosis).
Strategic Assay Selection: A Mechanistic Approach
A single cytotoxicity assay provides only one piece of the puzzle. To build a comprehensive profile, it is essential to probe different cellular health indicators. The choice of assay should be driven by the potential mechanism of action and the specific questions being asked. We recommend a tiered approach that evaluates metabolic activity, membrane integrity, and specific apoptotic pathways.
Figure 1: Decision workflow for cytotoxicity assessment.
This workflow illustrates a logical progression from general viability screening to specific mechanistic investigation.
-
Metabolic Activity (MTT Assay): This is a cornerstone assay that measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. A decrease in metabolic activity is often the first sign of cellular distress.
-
Lysosomal Integrity (Neutral Red Uptake Assay): This assay measures the ability of viable cells to incorporate and retain a dye within their lysosomes.[5] It provides a complementary viability endpoint to the MTT assay, focusing on a different organelle's health.
-
Membrane Integrity (LDH Assay): The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a classic indicator of plasma membrane damage, a hallmark of necrosis.[6]
-
Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[7] Measuring their activity provides a direct and sensitive readout for programmed cell death.
Protocol 1: MTT Assay for Metabolic Activity
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance.[9]
Experimental Workflow
Figure 2: Step-by-step workflow for the MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency, trypsinize, and perform a viable cell count.
-
Dilute the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL for a target of 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[9]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound test compound in complete culture medium. It is advisable to perform a broad range of concentrations for the initial screen (e.g., 0.1 to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound dilutions.
-
Crucial Controls:
-
Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Wells with cells in culture medium only (represents 100% viability).
-
Medium Blank: Wells with culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals should become visible in viable cells under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in SDS) to each well.[9][10]
-
Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
Calculation: Percentage Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Table 1: Example Data Summary for an MTT Assay
| Compound Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.156 | 0.066 | 92.2% |
| 10 | 0.743 | 0.051 | 59.2% |
| 50 | 0.211 | 0.023 | 16.8% |
| 100 | 0.098 | 0.015 | 7.8% |
Data can be plotted to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Membrane Integrity
Principle of the Assay
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[4][6] The LDH assay quantitatively measures this released LDH activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product.[11] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[12]
Experimental Workflow
Figure 3: Step-by-step workflow for the LDH release assay.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate. The final volume in each well should be at least 150 µL.[11]
-
-
Preparation of Controls (Crucial for Data Normalization):
-
Spontaneous LDH Release: Use untreated control wells. This measures the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: To a separate set of untreated control wells, add 10 µL of a 10X Lysis Buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.[13] This lyses all cells and establishes the 100% LDH release value.
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[13] Avoid disturbing the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically by mixing an assay buffer and substrate mix).[13]
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[13]
-
Incubate at room temperature for 30 minutes, protected from light.[13]
-
-
Measurement:
Data Presentation and Analysis
Calculation: Percentage Cytotoxicity = [(Abs of Treated - Abs of Spontaneous) / (Abs of Maximum - Abs of Spontaneous)] x 100
Table 2: Example Data Summary for an LDH Assay
| Compound Conc. (µM) | Mean Absorbance (490nm) | % Cytotoxicity |
|---|---|---|
| Spontaneous Release | 0.188 | 0.0% |
| Maximum Release | 1.452 | 100.0% |
| 0 (Vehicle) | 0.191 | 0.2% |
| 10 | 0.255 | 5.3% |
| 50 | 0.876 | 54.4% |
| 100 | 1.398 | 95.7% |
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
Principle of the Assay
The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of healthy, viable cells to incorporate and bind the supravital dye, neutral red.[5] Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of intact, undamaged cells. Toxic substances that cause alterations in the cell surface or lysosomal membrane lead to a decreased uptake and binding of the dye.[5] After washing, the dye is extracted from the viable cells, and the absorbance is measured, providing a quantitative measure of the number of living cells.[14]
Experimental Workflow
Figure 4: Step-by-step workflow for the Neutral Red Uptake assay.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.
-
-
Neutral Red Incubation:
-
At the end of the compound treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed medium containing neutral red dye (typically at a final concentration of 40-50 µg/mL) to each well.
-
Incubate the plate at 37°C, 5% CO₂ for 2-3 hours.[14]
-
-
Washing:
-
Carefully remove the neutral red-containing medium.
-
Gently wash the cells with 150 µL of a wash solution (e.g., DPBS) to remove any unincorporated dye.[15] Be careful not to detach the cells.
-
-
Dye Extraction (Destain):
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader. A reference wavelength of 690 nm can be used.[14]
-
Data Presentation and Analysis
Calculation: Percentage Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] x 100
Table 3: Example Data Summary for a Neutral Red Assay
| Compound Conc. (µM) | Mean Absorbance (540nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Control) | 0.985 | 0.061 | 100.0% |
| 1 | 0.955 | 0.058 | 97.0% |
| 10 | 0.611 | 0.042 | 62.0% |
| 50 | 0.158 | 0.019 | 16.0% |
| 100 | 0.072 | 0.011 | 7.3% |
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
Principle of the Assay
This assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[17] The assay reagent contains a proluminescent caspase-3/7 substrate which contains the tetrapeptide sequence DEVD.[17] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by luciferase to generate a "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity present in the sample. The "add-mix-measure" format is simple and ideal for high-throughput screening.[17]
Experimental Workflow
Figure 5: Step-by-step workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium into the wells of a white-walled 96-well plate suitable for luminescence. Clear-bottom plates can also be used.
-
Treat cells with the test compound as described previously. Include appropriate vehicle and untreated controls. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well, resulting in cell lysis and initiation of the caspase reaction.[17]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds at 300-500 rpm.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
Calculation: Fold Induction = (Luminescence of Treated Sample) / (Luminescence of Untreated Control)
Table 4: Example Data Summary for a Caspase-3/7 Assay
| Compound Conc. (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Induction |
|---|---|---|---|
| 0 (Control) | 15,430 | 1,280 | 1.0 |
| 1 | 18,990 | 1,550 | 1.2 |
| 10 | 145,600 | 11,300 | 9.4 |
| 50 | 288,100 | 25,600 | 18.7 |
| 100 | 195,200 | 19,800 | 12.6* |
*Note: A decrease in signal at very high concentrations can occur due to widespread cell death and loss of enzymatic machinery, a common feature in cytotoxicity dose-curves.
Conclusion: Building a Comprehensive Profile
By employing this multi-assay strategy, researchers can move beyond a simple "toxic" or "non-toxic" label for this compound derivatives. Integrating the data from these orthogonal assays provides a powerful, nuanced view of a compound's interaction with cells.
-
Scenario 1: Potent Apoptotic Inducer. A compound causes a significant decrease in viability (MTT, Neutral Red) and a strong increase in Caspase-3/7 activity, with LDH release only occurring at later time points or higher concentrations. This profile is often desirable for anticancer agents.
-
Scenario 2: Necrotic Agent. A compound leads to a rapid and significant increase in LDH release, with a corresponding drop in MTT/Neutral Red signal but little to no activation of caspases. This suggests a mechanism involving direct membrane damage, which is often considered a less desirable, non-specific toxicity profile.
-
Scenario 3: Metabolic Inhibitor. A compound shows a strong decrease in the MTT signal but has a much weaker effect on LDH release or Neutral Red uptake, indicating it may be cytostatic or primarily targeting mitochondrial function without immediately compromising membrane or lysosomal integrity.
This detailed, mechanistic understanding is invaluable for lead candidate selection and optimization, guiding the development of safer and more effective therapeutics based on the promising this compound scaffold.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
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Klára, S., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]
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Klára, S., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]
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National Center for Biotechnology Information. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. [Link]
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El Kihel, L., et al. (2016). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
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JoVE. (2013). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. [Link]
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Klára, S., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
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ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
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Zhang, X., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-7-oxa-1-azaspiro[4.5]decane. PubChem. [Link]
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Oakwood Chemical. (n.d.). This compound. [Link]
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Ramirez-Garcia, J. L., et al. (2023). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones. ResearchGate. [Link]
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ResearchGate. (n.d.). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. [Link]
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Application Notes and Protocols for Efficacy Testing of 1-Oxa-7-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists in Animal Models of Alzheimer's Disease
Introduction: The Rationale for Targeting M1 Muscarinic Receptors with 1-Oxa-7-azaspiro[4.5]decane Derivatives in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a severe decline in cognitive function. A well-established pathological hallmark of AD is the significant loss of cholinergic neurons in the basal forebrain, leading to a deficit in the neurotransmitter acetylcholine (ACh). This cholinergic dysfunction is strongly correlated with the memory and learning impairments observed in AD patients. Muscarinic acetylcholine receptors, particularly the M1 subtype, are highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus. Activation of M1 receptors is known to enhance cognitive processes, making them a key therapeutic target for symptomatic relief in AD.[1]
The this compound scaffold represents a promising structural framework for the design of novel M1 muscarinic agonists. Its rigid, three-dimensional structure can be strategically modified to achieve high affinity and selectivity for the M1 receptor subtype, potentially minimizing the undesirable side effects associated with non-selective cholinergic agents. Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have shown potent M1 muscarinic agonist activity and pro-cognitive effects in preclinical studies, validating the therapeutic potential of this chemical class.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of relevant animal models to evaluate the in vivo efficacy of novel this compound derivatives as cognitive enhancers for Alzheimer's disease. The protocols detailed herein are designed to be robust, reproducible, and grounded in established neuropharmacological principles.
Selection of Animal Models: Pharmacological vs. Disease-Modification Approaches
The choice of an appropriate animal model is critical for the preclinical evaluation of a potential therapeutic agent. For assessing the efficacy of M1 muscarinic agonists, a dual approach utilizing both a pharmacological model of cholinergic deficit and a transgenic model of AD pathology is recommended.
1. The Scopolamine-Induced Amnesia Model: A Pharmacological Mimic of Cholinergic Deficit
The scopolamine-induced amnesia model is a widely used and validated pharmacological model for screening cognitive-enhancing compounds that act on the cholinergic system.[2][3] Scopolamine is a non-selective muscarinic receptor antagonist that crosses the blood-brain barrier and induces a transient cognitive impairment in rodents that mimics the cholinergic deficit in AD.[4] This model is particularly useful for the initial assessment of a compound's ability to reverse cholinergic-mediated cognitive deficits.
Causality behind this choice: This model directly tests the hypothesis that a compound's pro-cognitive effects are mediated through the enhancement of cholinergic neurotransmission. By blocking muscarinic receptors with scopolamine, we create a state of cholinergic hypofunction. A successful M1 agonist should be able to overcome this blockade and restore cognitive performance.
2. Transgenic Mouse Models of Alzheimer's Disease: Assessing Efficacy in the Context of Pathology
Transgenic mouse models that overexpress human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin 1 (PSEN1), develop key pathological features of the disease, including amyloid-β (Aβ) plaques and, in some models, tau pathology.[5][6] Importantly, these models also exhibit age-dependent cognitive decline and, in many cases, cholinergic dysfunction.[7][8] The 5xFAD and PDAPP mouse models are well-characterized examples that can be employed to assess the efficacy of a this compound derivative in a more disease-relevant context.
Causality behind this choice: While the scopolamine model is excellent for assessing symptomatic relief of cholinergic dysfunction, transgenic models allow for the evaluation of a compound's efficacy in the presence of ongoing AD-like pathology. This provides a more stringent test of the compound's potential to improve cognition in a brain environment compromised by amyloid plaques and other pathological changes.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a this compound derivative.
Caption: Experimental workflow for efficacy testing.
Detailed Protocols
Protocol 1: Reversal of Scopolamine-Induced Amnesia in the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[9][10][11]
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
This compound test article
-
Scopolamine hydrobromide
-
Vehicle for test article and scopolamine (e.g., saline or 0.5% methylcellulose)
-
Adult male mice or rats
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60 seconds without the platform. This helps to reduce stress on the testing days.
-
Acquisition Phase (Days 1-4):
-
Submerge the escape platform 1-2 cm below the water surface in a fixed quadrant of the tank.
-
Conduct four trials per day for each animal. For each trial, gently place the animal into the water facing the wall at one of four starting positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform. If the animal fails to find the platform within the time limit, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Place each animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Testing (Days 6-7):
-
Administer the this compound test article or vehicle at the desired dose and route (e.g., intraperitoneally, i.p., or orally, p.o.) 30-60 minutes before the first trial.
-
Administer scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) 30 minutes before the first trial.[3][4]
-
Conduct four acquisition trials as described in step 2.
-
On Day 7, conduct a probe trial as described in step 3.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across trials and days using a repeated-measures ANOVA. A significant improvement in performance (decreased latency and path length) indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant between treatment groups using a one-way ANOVA or t-test. A significantly greater time spent in the target quadrant by the test article-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
Expected Outcomes:
| Treatment Group | Expected Escape Latency (Acquisition) | Expected Time in Target Quadrant (Probe) |
| Vehicle + Vehicle | Decreasing over days | Significantly above chance (25%) |
| Vehicle + Scopolamine | Significantly increased vs. Vehicle + Vehicle | At or near chance (25%) |
| Test Article + Scopolamine | Significantly decreased vs. Vehicle + Scopolamine | Significantly increased vs. Vehicle + Scopolamine |
Protocol 2: Assessment of Long-Term Memory in the Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to assess long-term memory.[9][11]
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild footshock).
-
This compound test article
-
Scopolamine hydrobromide
-
Vehicle
-
Adult male mice or rats
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild, inescapable footshock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Immediately remove the animal from the apparatus and return it to its home cage.
-
-
Drug Administration:
-
For testing effects on memory acquisition, administer the test article and scopolamine before the training session.
-
For testing effects on memory consolidation or retrieval, administer the drugs after the training session or before the retention test, respectively. A common paradigm is to administer the test article before scopolamine, which is given before the training.
-
-
Retention Test (Day 2, typically 24 hours after training):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum of 300-600 seconds.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using a non-parametric test (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests) due to the often non-normal distribution of the data. A longer step-through latency indicates better memory of the aversive experience.
Expected Outcomes:
| Treatment Group | Expected Step-Through Latency (Retention Test) |
| Vehicle + Vehicle | High (e.g., >180 seconds) |
| Vehicle + Scopolamine | Low (similar to naive animals) |
| Test Article + Scopolamine | Significantly higher than Vehicle + Scopolamine |
M1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic receptor agonists.
Caption: M1 muscarinic receptor signaling pathway.
Conclusion
The protocols and models described in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound derivatives as potential M1 muscarinic agonists for the treatment of Alzheimer's disease. By employing a combination of pharmacological and transgenic models, researchers can gain a comprehensive understanding of a compound's pro-cognitive effects and its potential to address the cholinergic deficits and cognitive decline associated with this devastating neurodegenerative disease. Careful experimental design and rigorous data analysis are paramount to obtaining reliable and translatable preclinical results.
References
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Vorhees, C. V., & Williams, M. T. (2014). Assessing spatial learning and memory in rodents. ILAR journal, 55(2), 310-332. [Link]
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Dalkiran, B., & Tuncel, N. (2022). Behavioral tests used in the evaluation of learning and memory in experimental animals. Journal of Basic and Clinical Health Sciences, 6(3), 938-945. [Link]
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Bales, K. R., Tzavara, E. T., Wu, S., Wade, M. R., Bymaster, F. P., Paul, S. M., & Nomikos, G. G. (2006). Cholinergic dysfunction in a mouse model of Alzheimer disease is reversed by an anti-Aβ antibody. The Journal of clinical investigation, 116(3), 825-832. [Link]
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Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]
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BioWorld. (2023, November 29). New Alzheimer's disease model includes cholinergic dysfunction. Retrieved from [Link]
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Bhandari, S., & Gupta, V. K. (2023). A short review on behavioural assessment methods in rodents. Journal of Applied Animal Research, 51(1), 359-366. [Link]
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Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]
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Pattajoshi, S., & Sahoo, A. K. (2020). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 10(11), 947-952. [Link]
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Bales, K. R., Tzavara, E. T., Wu, S., Wade, M. R., Bymaster, F. P., Paul, S. M., & Nomikos, G. G. (2006). Cholinergic dysfunction in a mouse model of Alzheimer disease is reversed by an anti-Aβ antibody. The Journal of clinical investigation, 116(3), 825–832. [Link]
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Digby, G. J., Noetzel, M., Bubser, M., Utley, T. J., Walker, A. G., Wess, J., ... & Conn, P. J. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Neuroscience, 32(25), 8532-8544. [Link]
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Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer’s disease: applications, evaluation, and perspectives. Translational neurodegeneration, 6(1), 1-17. [Link]
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Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Conn, P. J. (2008). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Neuroscience, 28(42), 10422-10433. [Link]
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Terry, A. V. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology, 15(7), 1017-1019. [Link]
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Digby, G. J., Noetzel, M. J., Bubser, M., Utley, T. J., Walker, A. G., Wess, J., ... & Conn, P. J. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Neuroscience, 32(25), 8532-8544. [Link]
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Konar, A., Gupta, R., & Singh, M. P. (2019). Ethanolic Extract of Orthosiphon stamineus Improves Memory in Scopolamine-Induced Amnesia Model. Pharmacognosy research, 11(4), 389. [Link]
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Takeda, S. (2018). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain (Doctoral dissertation, Kyoto University). [Link]
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Biggan, S. L., & BOHN, E. M. (1998). Influence of age on cognition and scopolamine induced memory impairment in rats measured in the radial maze paradigm. Pharmacology Biochemistry and Behavior, 60(4), 861-866. [Link]
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Tiwari, S., Atluri, V., Kaushik, A., Yndart, A., & Nair, M. (2019). Mammalian models in Alzheimer's research: An update. Journal of Alzheimer's disease, 70(s1), S329-S349. [Link]
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Salat, K., Malikowska-Racia, N., Podkowa, A., & Kolaczkowski, M. (2018). Phencyclidine and scopolamine for modeling amnesia in rodents: direct comparison with the use of Barnes maze test and contextual fear conditioning test in mice. Pharmacological reports, 70(2), 233-240. [Link]
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Title: Quantitative Analysis of 1-Oxa-7-azaspiro[4.5]decane: Validated Chromatographic Methods for Pharmaceutical and Research Applications
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxa-7-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system that serves as a versatile molecular scaffold in medicinal chemistry and materials science.[1] Its accurate quantification is critical for ensuring the purity of drug substances, monitoring reaction kinetics, and performing quality control. This application note presents a comprehensive guide to the quantitative analysis of this compound, with a primary focus on a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) protocol is also discussed. These protocols are designed to be self-validating, adhering to the principles of scientific integrity and international regulatory guidelines.[2][3] We provide detailed, step-by-step methodologies, explain the causality behind experimental choices, and present data in a clear, actionable format to support researchers in drug development and other scientific fields.
Introduction
The unique three-dimensional structure of spirocyclic systems makes them valuable building blocks in drug discovery.[4] this compound, with its embedded tetrahydrofuran and piperidine rings, is a key intermediate in the synthesis of more complex molecules.[1][5] Whether it is an active pharmaceutical ingredient (API) precursor, a final compound, or a potential process-related impurity, the ability to accurately measure its concentration in various matrices is paramount.
The analytical challenge lies in the compound's polarity and chemical nature. This guide provides two primary analytical strategies, emphasizing the principles of method validation to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[6] All analytical procedures must be validated to confirm their suitability for use in areas like impurity testing or API assays.[2][7]
Physicochemical Properties and Analytical Implications
Understanding the properties of this compound is the foundation for method development.
| Property | Value | Analytical Implication |
| Molecular Formula | C₈H₁₅NO | Determines the exact mass for mass spectrometry detection.[5] |
| Molecular Weight | 141.21 g/mol | Used for preparing standard solutions and calculations.[5] |
| Predicted XLogP3 | 0.5 | Indicates relatively low hydrophobicity, suggesting good solubility in polar solvents and suitability for reversed-phase chromatography with appropriate mobile phase modification.[5] |
| Structure | Spirocyclic amine | The basic nitrogen atom is readily protonated, making positive-ion electrospray ionization (ESI+) a highly effective detection method for LC-MS. |
Primary Recommended Method: UHPLC-MS/MS
For its high selectivity, sensitivity, and applicability to complex matrices, UHPLC-MS/MS is the gold standard for quantifying compounds like this compound in pharmaceutical development.[8] This technique physically separates the analyte from other components via chromatography before detecting and quantifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Principle of the Method
The sample is first subjected to a preparation step to remove interferences.[9] An aliquot is then injected into a UHPLC system equipped with a reversed-phase C18 column. A gradient of aqueous mobile phase and organic solvent elutes the compounds based on their polarity. This compound, being polar, will elute relatively early. The column effluent enters the mass spectrometer's ESI source, where the analyte is ionized. In the mass spectrometer, the precursor ion (the ionized molecule) corresponding to the analyte is selected and fragmented. Specific fragment ions (product ions) are then monitored for quantification, a highly selective process known as Multiple Reaction Monitoring (MRM).
Detailed Protocol: UHPLC-MS/MS Quantification
Materials and Reagents
-
Reference Standard: this compound, purity >98%
-
Internal Standard (IS): A structurally similar compound not present in the sample matrix (e.g., a stable isotope-labeled analog or a compound with similar chromatographic behavior like Veliparib).[10]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Aqueous Mobile Phase: Formic acid (0.1% v/v) in ultrapure water.
-
Sample Matrix: Control drug substance, plasma, or reaction mixture for preparing calibration standards.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Any standard UHPLC system (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and fast analysis times. |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm (e.g., Kinetex, Zorbax) | C18 is a versatile stationary phase suitable for a wide range of polarities.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid aids in protonation for better peak shape and ESI+ efficiency.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 4000 QTRAP, Waters Xevo TQ-S) | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen in the analyte is readily protonated. |
| MRM Transitions | Analyte: 142.1 → [Product Ion]* IS: [Precursor Ion] → [Product Ion] | Precursor ion is [M+H]⁺. Product ions must be determined by infusing the standard. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
| Note: MRM transitions are compound-specific and must be optimized empirically by infusing a pure standard of this compound into the mass spectrometer. |
Sample Preparation Protocol (from a Solid Drug Substance)
This protocol uses a simple "dilute-and-shoot" approach suitable for purity analysis where the analyte is the major component.
-
Stock Solution Preparation: Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water. This yields a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the chosen internal standard in a similar manner.
-
Working IS Solution: Prepare a dilute working solution of the IS (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. Each standard should be prepared in the working IS solution to ensure a constant IS concentration.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve in a small amount of diluent, add the appropriate volume of IS stock solution, and dilute to volume. Further dilute an aliquot of this solution into the linear range of the calibration curve using the working IS solution.
-
Analysis: Inject the prepared standards and samples into the UHPLC-MS/MS system.
Visualization of the Analytical Workflow
Caption: UHPLC-MS/MS workflow for quantification.
Method Validation According to ICH Guidelines
For use in a regulated environment, the analytical method must be validated to prove its reliability.[11] The following parameters are critical.[3][6]
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[7] | Peak for this compound should be free of interference at its retention time in blank matrix samples. Peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of 5 concentrations. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] | For an impurity, from the reporting limit to 120% of the specification.[7] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 3 levels, 3 replicates each). | Recovery of 80-120% of the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[11] | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful alternative, particularly for volatile and thermally stable compounds. A study on a different spiro compound, 7,9-di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione, successfully used GC-MS for its quantification.[12]
Rationale and Key Considerations
-
Thermal Stability: The primary consideration is whether this compound is thermally stable enough to be volatilized in the GC inlet without degradation. This must be experimentally verified. The analysis of a similar spiro compound suggests this is feasible, but its degradation product could not be detected by GC-MS, highlighting the importance of this assessment.[12]
-
Volatility: The compound's boiling point will dictate the necessary GC oven program.
-
Derivatization: If the compound exhibits poor peak shape due to its polar amine group, derivatization (e.g., silylation) may be required to increase volatility and improve chromatography.
Protocol Outline for GC-MS
-
Sample Preparation: Prepare standards and samples in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: Use a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Inlet: Use a split/splitless inlet, typically at a temperature of 250 °C (or lower if stability is an issue).
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) to elute the analyte.
-
MS Detection: Use Electron Ionization (EI) and monitor the molecular ion and characteristic fragment ions in Selected Ion Monitoring (SIM) mode for quantification.
Field Insights and Orthogonal Techniques
Choosing an Internal Standard
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte. If unavailable, choose a compound that has similar chemical properties and chromatographic retention time but a different mass.[10] This corrects for variations in sample preparation, injection volume, and instrument response.
Orthogonal Technique: Quantitative NMR (qNMR)
For the highest level of confidence, especially when certifying a reference standard, an orthogonal technique should be used. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without needing a specific reference standard of the same compound.[13][14] The intensity of an NMR peak is directly proportional to the number of nuclei contributing to it.[15] By comparing the integral of a specific proton signal from this compound to the integral of a certified standard of a different compound mixed in the same solution, an absolute purity value can be determined.[16] This method is non-destructive and provides a result that is independent of chromatographic performance.[13]
Conclusion
The robust and validated quantification of this compound is essential for its application in pharmaceutical and chemical research. The UHPLC-MS/MS method detailed in this note provides a highly sensitive and selective approach suitable for a wide range of applications, from impurity profiling to API quantification. The protocol is grounded in established analytical principles and designed to meet stringent regulatory validation requirements.[3] For labs where thermal stability is confirmed, GC-MS offers a viable alternative. Finally, employing an orthogonal technique like qNMR can provide an independent confirmation of purity, ensuring the highest level of data integrity.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantific
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex.
- Analytical NMR. Magritek.
- Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)
- Sample Preparation: A Comprehensive Guide.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Quantitative NMR Spectroscopy. (2022). Acanthus Research.
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- 1-Oxa-7-azaspiro(4.5)decane | C8H15NO | CID 22618189. PubChem.
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018).
- This compound | 63766-56-3. Benchchem.
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH.
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). eScholarship.org.
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Application Notes & Protocols: Purification of 1-Oxa-7-azaspiro[4.5]decane Isomers
Introduction: The Significance of Stereoisomeric Purity in Spirocyclic Scaffolds
The 1-oxa-7-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and novel chemical space have led to its incorporation into a wide range of biologically active molecules, including potent and selective inhibitors and receptor modulators.[1][2] The synthesis of these complex structures frequently yields mixtures of stereoisomers—diastereomers and enantiomers—which can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Consequently, the ability to isolate and characterize individual stereoisomers is not merely a matter of chemical purity; it is a critical prerequisite for the development of safe and effective therapeutics.
This guide provides a comprehensive overview of the state-of-the-art techniques for the purification of this compound isomers. We will delve into the fundamental principles and provide detailed, field-proven protocols for the separation of both diastereomers and enantiomers, empowering researchers to achieve the highest standards of isomeric purity in their drug discovery and development programs.
Logical Flow for Isomer Purification Strategy
The purification strategy for a mixture of this compound isomers typically follows a hierarchical approach. First, the more easily separable diastereomers are isolated using standard achiral chromatographic techniques. Subsequently, the resulting racemic mixtures of enantiomers are resolved using specialized chiral separation methods.
Caption: General purification workflow for complex isomeric mixtures.
PART 1: Purification of Diastereomers
The Underlying Principle: Exploiting Physicochemical Differences
Diastereomers are stereoisomers that are not mirror images of each other. This non-mirror image relationship means they possess distinct physical and chemical properties, such as polarity, solubility, and boiling points.[4] This fundamental difference is the cornerstone of their separation. Unlike enantiomers, which behave identically in an achiral environment, diastereomers can be readily separated using standard, non-chiral purification techniques. A notable study on the synthesis of a 162-member library based on the this compound scaffold highlights the early-stage separation of two key spirocyclic diastereomers as a crucial divergent step.[5][6]
Protocol: Diastereomer Separation by Achiral Flash Chromatography
This protocol outlines a standard approach for separating diastereomers of a protected this compound derivative using automated flash column chromatography.
Instrumentation:
-
Automated Flash Chromatography System
-
UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)
-
Fraction Collector
Materials:
-
Crude mixture of this compound diastereomers
-
Silica Gel (or appropriate stationary phase, e.g., C18 for reversed-phase)
-
HPLC-grade solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
Step-by-Step Methodology:
-
Analytical Method Development (TLC):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution onto a silica gel Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate using various solvent systems (mobile phases) of increasing polarity (e.g., starting with 9:1 Hexanes:Ethyl Acetate and progressing to more polar mixtures).
-
Causality: The goal is to find a solvent system that provides good separation (a clear difference in retention factor, Rf) between the diastereomeric spots. An ideal ΔRf is ≥ 0.2.
-
-
Column Selection and Equilibration:
-
Based on the amount of crude material, select an appropriately sized pre-packed silica gel cartridge.
-
Equilibrate the column with the initial, low-polarity mobile phase identified during TLC analysis for at least 5 column volumes (CV).
-
Causality: Proper equilibration ensures a uniform stationary phase environment, leading to reproducible and efficient separation.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the initial mobile phase or a stronger solvent like Dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry-loading technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Causality: Dry loading prevents band broadening and improves resolution, especially for compounds with limited solubility in the mobile phase.
-
-
Chromatographic Run & Fraction Collection:
-
Begin the run with the initial mobile phase.
-
Apply a linear gradient of the more polar solvent (e.g., 0-50% Ethyl Acetate in Hexanes over 20 CV).
-
Monitor the separation using the detector and collect fractions as peaks elute.
-
Causality: A gradient elution is efficient for separating compounds with different polarities, ensuring that both diastereomers elute in a reasonable time with good peak shape.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or HPLC to determine the purity of each.
-
Combine the pure fractions containing each isolated diastereomer.
-
Evaporate the solvent under reduced pressure to obtain the purified diastereomers.
-
| Parameter | Typical Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient | Offers a wide polarity range to effectively elute and separate most organic molecules. |
| Loading Technique | Dry Loading (adsorbed on silica) | Minimizes peak broadening and improves resolution for challenging separations.[7] |
| Detection | UV (if chromophore present) or ELSD/CAD (for universal detection) | Ensures all eluting compounds are detected, regardless of their UV activity. |
PART 2: Purification of Enantiomers (Chiral Resolution)
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard techniques. Resolution requires the introduction of a chiral environment, which can be achieved through several powerful methods. A study on related 1-oxa-8-azaspiro[4.5]decane derivatives successfully performed optical resolution, confirming the feasibility of these techniques for this scaffold.[3]
Supercritical Fluid Chromatography (SFC): The Modern Workhorse
Chiral Supercritical Fluid Chromatography (SFC) has emerged as the preferred method for enantiomeric separations in the pharmaceutical industry.[8] It utilizes supercritical CO₂, often mixed with an alcohol co-solvent (modifier), as the mobile phase.
Advantages of SFC:
-
Speed: The low viscosity of supercritical fluids allows for very high flow rates and rapid separations, often under 5 minutes.[8]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents compared to HPLC.
-
Efficiency: Delivers high-resolution separations with sharp peaks.
-
Versatility: Compatible with a wide range of chiral stationary phases (CSPs).[3]
Caption: Workflow for chiral SFC method development and scale-up.
Protocol: Chiral SFC Method Development for this compound
This protocol describes a systematic screening approach to rapidly identify suitable conditions for the chiral separation of a this compound racemate.
Instrumentation:
-
Analytical/Preparative SFC system with autosampler, column switching, and UV/PDA detector.
Materials:
-
Racemic this compound sample (dissolved in modifier, e.g., Methanol).
-
SFC-grade CO₂.
-
SFC-grade modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Optional additives: Diethylamine (DEA) or Isopropylamine (IPA) for basic compounds.
Step-by-Step Methodology:
-
Column and Modifier Screening:
-
Install a set of diverse chiral stationary phases (CSPs) in the column switcher. Polysaccharide-based columns are an excellent starting point due to their broad applicability.[9]
-
Prepare mobile phase modifiers (e.g., MeOH, EtOH, IPA), each with and without a basic additive (e.g., 0.1% DEA).
-
Causality: The 7-aza position in the scaffold imparts basicity. Basic additives are often required to improve peak shape and prevent strong interactions with residual acidic sites on the silica support of the CSP.[10]
-
Set up a screening sequence to inject the sample onto each column using a generic, fast gradient with each modifier.
-
-
Screening Run Parameters:
-
Typical Gradient: 5% to 40% modifier in CO₂ over 3-5 minutes.
-
Flow Rate: 3-4 mL/min (for a 4.6 mm ID column).
-
Back Pressure: 120-150 bar.
-
Temperature: 40 °C.
-
Causality: A fast gradient allows for rapid assessment of selectivity across many conditions. If a compound elutes too early, it indicates the need for a shallower gradient or lower starting modifier percentage.
-
-
Data Analysis and "Hit" Identification:
-
Review the chromatograms from the screening runs.
-
Identify "hits" – any condition that shows partial or baseline separation of the two enantiomers (Resolution, Rs > 1.0).
-
Prioritize conditions that provide the best resolution and reasonable retention times.
-
-
Method Optimization:
-
For the best "hit" condition (Column + Modifier), perform further optimization.
-
Gradient Shape: Convert the scouting gradient to a shallower gradient focused around the elution percentage of the enantiomers.
-
Isocratic Hold: For preparative scale-up, convert the optimized gradient to an isocratic method for higher throughput.
-
Fine-tuning: Adjust back pressure and temperature to maximize resolution.
-
| Parameter | Screening Variables | Rationale & Causality |
| Chiral Stationary Phase (CSP) | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ | Polysaccharide-based phases offer a wide range of chiral recognition mechanisms (H-bonding, π-π interactions, steric hindrance) suitable for diverse structures.[11] |
| Modifier | Methanol, Ethanol, Isopropanol | The choice of alcohol modifier alters the polarity and hydrogen-bonding characteristics of the mobile phase, directly impacting retention and selectivity.[7] |
| Additive | 0.1-0.5% Diethylamine (DEA) or Isopropylamine (IPA) | The basic nitrogen in the spirocycle requires a basic additive to ensure good peak shape by competing for active sites on the stationary phase.[12] |
Alternative Method: Chiral HPLC
While SFC is often faster, Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and widely accessible alternative. The principles of method development are similar, involving the screening of CSPs and mobile phases. Normal-phase HPLC (e.g., Hexanes/Ethanol) is often successful for chiral separations on polysaccharide-based CSPs.
Classical Approach: Diastereomeric Salt Crystallization
For large-scale purifications where chromatography may be less economical, classical resolution via diastereomeric salt formation is a powerful technique.[13]
Principle: The basic nitrogen of the this compound racemate is reacted with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.[14]
Protocol Outline:
-
Resolving Agent Screen:
-
In parallel vials, dissolve the racemic base in a suitable solvent (e.g., Ethanol, Acetone, Ethyl Acetate).
-
Add ~0.5 equivalents of various chiral acids (e.g., (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Camphorsulfonic acid).
-
Allow the solutions to stand and observe for precipitation.
-
-
Isolation and Analysis:
-
Isolate any crystalline material by filtration.
-
Liberate the free base from the salt by treatment with a mild aqueous base (e.g., NaHCO₃) and extraction.
-
Analyze the enantiomeric excess (e.e.) of the recovered base by chiral SFC or HPLC.
-
-
Optimization:
-
For the most promising resolving agent/solvent combination, optimize the stoichiometry, concentration, and crystallization temperature to maximize the yield and e.e. of the desired enantiomer.
-
Conclusion: Ensuring Isomeric Purity for Drug Discovery
The purification of this compound isomers is a critical step in harnessing the full potential of this valuable scaffold. A systematic approach, beginning with the separation of diastereomers by standard achiral chromatography, followed by high-efficiency chiral resolution of enantiomers, is essential. Supercritical Fluid Chromatography stands out as the premier technique for chiral separations due to its speed, efficiency, and green credentials. By applying the principles and protocols detailed in this guide, researchers can confidently and effectively isolate stereoisomerically pure compounds, paving the way for accurate biological evaluation and the development of next-generation therapeutics.
References
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Dispas, A., et al. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. Available at: [Link]
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Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 564-571. Available at: [Link]
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Oda, M., et al. (2000). Optical Resolution of Fragrant δ-Lactones Using Novel Chiral Amines. HETEROCYCLES, 52(3), 1359. Available at: [Link]
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Shevlyakova, N. V., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Pharmaceuticals, 15(7), 875. Available at: [Link]
- Richards, D. S., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1217(18), 3051-3057.
- Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. (Simulated link as direct access was not available).
-
Wang, Y., et al. (2022). Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. Analytical Chemistry, 94(13), 5343-5351. Available at: [Link]
- Hoye, T. R., et al. (2005). A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC. American Laboratory. (Simulated link as direct access was not available).
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Phenomenex Inc. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5433. Available at: [Link]
-
Shimadzu Corporation. (n.d.). SFC Mobile Phases. Retrieved from [Link]
- Nazareth, C., & Dubey, S. K. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. (Simulated link as direct access was not available).
- Regalado, E. L., & Welch, C. J. (2016). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of Separation Science, 39(9), 1734-1741.
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PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
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Wolk, J. L., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(17), 11547-11554. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
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PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 1-Oxa-7-azaspiro[4.5]decane in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of 1-Oxa-7-azaspiro[4.5]decane in Modern Drug Discovery
The confluence of structural rigidity and three-dimensionality makes spirocyclic scaffolds highly sought-after motifs in contemporary medicinal chemistry.[1][2] Unlike their planar, aromatic counterparts, spirocycles present substituents in well-defined vectors, accessing a broader and more nuanced chemical space for interaction with biological targets.[2][3] The this compound core, in particular, offers a compelling blend of features: a stable ether linkage, a secondary amine for versatile functionalization, and a conformationally restricted piperidine ring. This unique architecture can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while reducing conformational entropy upon binding to a protein target, which can enhance potency and selectivity.[1][4]
This guide provides a comprehensive overview and detailed protocols for the chemical modification of the this compound scaffold. The derivatization strategies outlined herein are designed to enable systematic exploration of the structure-activity relationships (SAR), a critical process in the iterative cycle of hit-to-lead optimization in drug discovery.[5] We will delve into the rationale behind key synthetic transformations targeting the secondary amine, providing researchers with the practical knowledge to generate diverse compound libraries for biological screening.
Core Scaffold and Derivatization Strategy
The derivatization of the this compound core primarily focuses on the nucleophilic secondary amine at the 7-position. This site serves as a versatile handle for introducing a wide array of substituents to probe interactions with target proteins. The primary diversification strategies include N-acylation, N-sulfonylation, and N-alkylation. Each method introduces distinct electronic and steric features, allowing for a comprehensive SAR exploration.
Below is a logical workflow for the derivatization and subsequent analysis of the this compound scaffold.
Caption: Workflow for SAR studies of this compound.
Protocols for Derivatization
The following protocols are presented as robust starting points. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base) may be necessary for specific substrates.
Protocol 1: N-Acylation via Acid Chlorides
N-acylation introduces an amide bond, a common functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor. This reaction is typically robust and high-yielding.
Rationale: The reaction of a secondary amine with an acyl chloride is a classic nucleophilic acyl substitution. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[6] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add a suitable base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with reactive acyl chlorides.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl byproduct.[6] |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity. |
| Stoichiometry | Amine:Base:Acyl Chloride (1:1.5:1.1) | Ensures complete consumption of the starting amine. |
| Monitoring | TLC or LC-MS | Tracks reaction completion. |
Protocol 2: N-Sulfonylation via Sulfonyl Chlorides
The introduction of a sulfonamide group can significantly alter a molecule's acidity, polarity, and hydrogen bonding capacity. Sulfonamides are exceptionally stable and are considered key pharmacophores.
Rationale: Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The use of a base is standard practice to neutralize the generated HCl.[6][7] Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient and environmentally benign alternative for sulfonamide formation.[7]
Step-by-Step Protocol:
-
Preparation: In a flask, dissolve this compound (1.0 eq) and a base like pyridine or TEA (2.0 eq) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1 M aqueous HCl to remove excess base, followed by saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash chromatography to yield the pure N-sulfonylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Provides a non-reactive medium. |
| Base | Pyridine or Triethylamine (TEA) | Acts as both catalyst and acid scavenger. |
| Temperature | 0 °C to Room Temperature | Standard conditions for sulfonylation. |
| Stoichiometry | Amine:Base:Sulfonyl Chloride (1:2:1.2) | Drives the reaction to completion. |
| Monitoring | TLC or LC-MS | Verifies consumption of starting material. |
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is often preferred over direct alkylation with alkyl halides, as it avoids issues with over-alkylation.
Rationale: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.
Step-by-Step Protocol:
-
Preparation: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).
-
Acidification (Optional): Add acetic acid (1-2 eq) to catalyze iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred mixture at room temperature. The reaction is often accompanied by gas evolution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Parameter | Condition | Rationale |
| Solvent | Dichloroethane (DCE) or THF | Common aprotic solvents for this reaction. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction. |
| Catalyst | Acetic Acid | Facilitates iminium ion formation. |
| Stoichiometry | Amine:Carbonyl:Reducing Agent (1:1.2:1.5) | Ensures efficient conversion. |
| Monitoring | LC-MS | Essential for tracking product formation. |
Analytical Characterization: A Self-Validating System
Rigorous structural confirmation and purity assessment are paramount.[8] A multi-faceted analytical approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous characterization of the synthesized derivatives.[8][9][10]
Caption: Cross-validation workflow for synthesized derivatives.
-
¹H and ¹³C NMR: Will confirm the presence of the newly introduced functional group and any shifts in the signals of the core spirocycle protons and carbons. For example, in an N-acylated product, one would expect to see the characteristic amide carbonyl signal in the ¹³C NMR spectrum (typically ~165-175 ppm).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new derivative. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final compound.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which is crucial for accurate biological data. A purity of >95% is typically required for compounds submitted for biological screening.[8]
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation provide a robust framework for generating diverse libraries of compounds. By systematically modifying this core and carefully analyzing the resulting biological data, researchers can effectively navigate the chemical space to elucidate critical structure-activity relationships, ultimately accelerating the journey from a preliminary hit to a viable drug candidate.
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Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
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Girgis, A. S., Panda, S. S., Farag, I. S. A., El-Shabiny, A. M., Moustafa, A. M., Ismail, N. S. M., ... & Katritzky, A. R. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. ResearchGate. [Link]
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Nuzzo, J. A., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]
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Al-Warhi, T., et al. (2023). Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities. Archiv der Pharmazie. [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
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Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
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Girgis, A. S., et al. (2012). Synthesis and QSAR study of novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. European Journal of Medicinal Chemistry. [Link]
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Morofuji, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
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Kim, H. D., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]
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Application Notes and Protocols for Library Synthesis Utilizing the 1-Oxa-7-azaspiro[4.5]decane Scaffold
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Historically, drug discovery has often relied on flat, aromatic structures. However, there is a growing consensus that compounds with greater three-dimensionality are more likely to exhibit improved physicochemical and pharmacokinetic profiles.[1][2] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this paradigm shift.[3] Their inherent rigidity and three-dimensional nature allow for the precise projection of functional groups into the binding sites of biological targets, potentially leading to enhanced potency and selectivity.[4][5]
The 1-Oxa-7-azaspiro[4.5]decane system is a particularly attractive scaffold for library synthesis. It combines the structural rigidity of the spirocycle with the synthetic tractability of a secondary amine and the favorable physicochemical properties imparted by the oxolane ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the this compound scaffold for the generation of diverse chemical libraries.
Advantages of the this compound Scaffold
The incorporation of the this compound core into a drug discovery program offers several key advantages:
-
Increased Fsp3 Character: The high fraction of sp3-hybridized carbons in this scaffold correlates with improved solubility, metabolic stability, and a higher probability of clinical success.[4]
-
Three-Dimensional Diversity: The spirocyclic nature of the scaffold allows for substituents to be placed in well-defined vectors in three-dimensional space, enabling a more thorough exploration of target binding pockets compared to flat aromatic systems.[3]
-
Synthetic Tractability: The secondary amine of the piperidine ring serves as a versatile handle for a wide range of chemical modifications, facilitating the rapid generation of large and diverse compound libraries.
-
Novel Chemical Space: The unique topology of the this compound scaffold provides access to novel chemical space, increasing the likelihood of identifying hits with unique intellectual property positions.
Proposed Synthesis of the this compound Scaffold
While numerous synthetic routes exist for various isomers of oxa-azaspiro[4.5]decanes, a robust and scalable synthesis of the this compound core is essential for its use in library synthesis.[6][7][8] The following multi-step synthesis is proposed, leveraging established chemical transformations.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for the this compound scaffold.
Detailed Experimental Protocols
Step 1: Synthesis of Boc-protected Spiro-epoxide Intermediate
-
To a solution of trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO at room temperature, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting mixture at room temperature for 1 hour to form the dimethylsulfonium methylide.
-
Cool the reaction mixture to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected spiro-epoxide.
Step 2: Synthesis of Boc-protected Amino Alcohol Intermediate
-
Dissolve the spiro-epoxide (1.0 eq) in ethanol.
-
Add benzylamine (1.5 eq) and heat the mixture to reflux for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the Boc-protected amino alcohol.
Step 3: Intramolecular Cyclization to form the Boc-protected this compound
-
Dissolve the amino alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise and allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Deprotection to Yield the this compound Scaffold
-
Dissolve the Boc-protected spirocycle (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final this compound scaffold.
Library Synthesis Utilizing the this compound Scaffold
The secondary amine of the this compound scaffold is the primary point of diversification for library synthesis. A variety of robust and high-throughput chemical transformations can be employed to introduce a wide range of functional groups.
Library Diversification Strategy
Caption: Diversification strategies for the this compound library.
General Protocol for Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.25 M stock solution of a diverse set of carboxylic acids in anhydrous DMF.
-
Prepare a 0.3 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (25 µmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (30 µmol) of the HATU stock solution to each well.
-
Add 100 µL (50 µmol) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products using an automated liquid handling system with ethyl acetate (3 x 400 µL).
-
Combine the organic extracts and evaporate the solvent to yield the crude amide library.
-
General Protocol for Parallel Sulfonylation
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.25 M stock solution of a diverse set of sulfonyl chlorides in anhydrous DCM.
-
Prepare a 0.5 M stock solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (50 µmol) of the triethylamine stock solution to each well.
-
Add 100 µL (25 µmol) of the respective sulfonyl chloride stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 12 hours.
-
Wash the reactions with 1 M HCl (200 µL), followed by saturated sodium bicarbonate (200 µL), and finally brine (200 µL).
-
Dry the organic layer by passing it through a phase separator plate.
-
Evaporate the solvent to yield the crude sulfonamide library.
-
Data Summary and Characterization
The following table provides representative data for the synthesis of a small, focused library based on the this compound scaffold.
| Entry | R-Group | Reaction Type | Yield (%) | Purity (LC-MS) |
| 1 | Benzoyl | Amide Coupling | 85 | >95% |
| 2 | 4-Fluorobenzoyl | Amide Coupling | 82 | >95% |
| 3 | Thiophene-2-carbonyl | Amide Coupling | 78 | >90% |
| 4 | Dansyl | Sulfonylation | 91 | >95% |
| 5 | 4-Toluenesulfonyl | Sulfonylation | 88 | >95% |
| 6 | Phenyl (from isocyanate) | Urea Formation | 95 | >95% |
| 7 | Benzyl (from benzaldehyde) | Reductive Amination | 75 | >90% |
Conclusion
The this compound scaffold represents a valuable building block for the construction of diverse and three-dimensional chemical libraries. The synthetic protocols and diversification strategies outlined in this application note provide a clear and actionable framework for researchers to leverage this scaffold in their drug discovery programs. The inherent advantages of spirocyclic systems, combined with the synthetic accessibility of the this compound core, make it a compelling choice for exploring novel chemical space and developing next-generation therapeutics.
References
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Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-519. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
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Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3283-3288. [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
-
Hill, M. D., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 26(3), 544-553. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
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Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). Inno Pharmchem. [Link]
-
Wang, Y., et al. (2018). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 61(21), 9672-9684. [Link]
-
Cismesia, M. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(10), 1735-1742. [Link]
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Application Note & Protocol: Asymmetric Synthesis of 1-Oxa-7-azaspiro[4.5]decane
Introduction: The Significance of the 1-Oxa-7-azaspiro[4.5]decane Scaffold
The this compound core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture is of significant interest to medicinal chemists as it allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Spirocyclic systems, in general, are increasingly utilized in drug discovery to explore new chemical space beyond traditional flat, aromatic structures.[3][4] The incorporation of both an oxygen and a nitrogen atom within the spirocyclic framework introduces opportunities for hydrogen bonding and other key interactions, making this scaffold a valuable building block in the development of novel therapeutics.[5]
This application note provides a detailed protocol for the asymmetric synthesis of this compound, focusing on a robust and stereoselective organocatalytic approach. The causality behind experimental choices, from precursor design to the selection of the chiral catalyst, is thoroughly explained to provide researchers with a comprehensive guide for implementation and adaptation.
Scientific Background & Synthetic Strategy
The asymmetric construction of spiroketals, particularly those containing a nitrogen atom, presents a significant synthetic challenge due to the need for precise control over the stereochemistry at the spirocyclic center.[1] Various strategies have been developed, including metal-catalyzed cyclizations and the use of chiral auxiliaries.[6][7][8][9][10] However, organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering mild reaction conditions, operational simplicity, and avoidance of heavy metal contaminants.[11][12][13][14]
Our proposed strategy hinges on an intramolecular hemiacetal formation followed by a stereoselective cyclization, catalyzed by a chiral Brønsted acid. This approach leverages a readily available starting material, N-Boc-4-piperidone, and introduces the necessary functionalities for the key spiroketalization step. The overall workflow is designed to be efficient and scalable.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is divided into four main stages: synthesis of the α,β-unsaturated ester precursor, reduction to the allylic alcohol, the key asymmetric spiroketalization, and final deprotection.
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| N-Boc-4-piperidone | 199.26 | ≥98% | Sigma-Aldrich |
| Triethyl phosphonoacetate | 224.16 | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | Sigma-Aldrich | |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in THF) | 142.22 | Sigma-Aldrich | |
| (S)-TRIP | 746.66 | ≥98% | Strem Chemicals |
| Trifluoroacetic acid (TFA) | 114.02 | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | N/A | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | N/A | Fisher Scientific | |
| Saturated aq. NaHCO₃ | N/A | Fisher Scientific | |
| Anhydrous MgSO₄ | 120.37 | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
-
Preparation: To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60.0 mmol) in portions.
-
Ylide Formation: Add triethyl phosphonoacetate (12.5 mL, 62.5 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Substrate Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to yield the α,β-unsaturated ester as a colorless oil.
Step 2: Synthesis of (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)ethan-1-ol
-
Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the α,β-unsaturated ester (10.0 g, 37.1 mmol) in anhydrous dichloromethane (DCM, 150 mL).
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in THF, 82 mL, 82.0 mmol) dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by saturated aqueous Rochelle's salt solution (100 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude allylic alcohol is typically used in the next step without further purification.
Step 3: Asymmetric Synthesis of N-Boc-1-oxa-7-azaspiro[4.5]decane
This key step utilizes a chiral phosphoric acid catalyst to induce enantioselectivity in the spiroketalization.
Mechanism of Asymmetric Spiroketalization
Caption: Proposed mechanism for organocatalytic spiroketalization.
-
Preparation: To a 250 mL round-bottom flask, add the crude allylic alcohol from the previous step (approx. 37.1 mmol), the chiral phosphoric acid catalyst (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1.38 g, 1.85 mmol, 5 mol%), and anhydrous toluene (100 mL).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the cyclization by TLC or ¹H NMR.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to afford the protected spirocycle. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.
Step 4: Deprotection to Yield this compound
-
Preparation: Dissolve the purified N-Boc-1-oxa-7-azaspiro[4.5]decane (5.0 g, 20.7 mmol) in DCM (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Deprotection: Add trifluoroacetic acid (TFA, 15 mL) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the residue in water (50 mL) and cool to 0 °C. Carefully adjust the pH to >10 with 2 M NaOH solution. Extract the aqueous layer with DCM (4 x 50 mL).
-
Final Product: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the final product, this compound, as an oil.[15]
Expected Results and Characterization
| Step | Product | Expected Yield | Purity (by ¹H NMR) | Enantiomeric Excess (ee) |
| 1 | α,β-Unsaturated Ester | 80-90% | >95% | N/A |
| 2 | Allylic Alcohol | >95% (crude) | >90% | N/A |
| 3 | N-Boc-spirocycle | 75-85% | >98% | ≥95% |
| 4 | Final Product | 90-98% | >98% | ≥95% |
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess should be confirmed by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This application note details a reliable and highly stereoselective protocol for the synthesis of this compound. By employing an organocatalytic asymmetric spiroketalization, this method provides access to the enantioenriched spirocyclic core under mild conditions. The principles and procedures outlined herein are grounded in established synthetic methodologies and offer a solid foundation for researchers in medicinal chemistry and drug development to access this valuable molecular scaffold.
References
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MDPI. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Retrieved from [Link]
-
PubMed. (2022, April 29). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Retrieved from [Link]
-
ACS Publications. (2022, April 5). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Retrieved from [Link]
-
ACS Publications. (2022, March 3). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[16][17] Spiroketals. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]
-
PubMed. (2025, August 13). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]
-
NIH. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]
-
ScienceDirect. (n.d.). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The asymmetric spiroacetalization reaction catalyzed by confined Brønsted acids (BAs). Retrieved from [Link]
-
PubMed Central. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]
-
RSC Publishing. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature precedents to oxa-spirocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubMed. (2005, August 14). Highly Regio-, Chemo- And Diastereoselective Synthesis of Oxa-Bridged Spirocycles: A Novel Observation of Reverse Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. Retrieved from [Link]
-
PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
NIH. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
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The Strategic Synthesis of 1-Oxa-7-azaspiro[4.5]decane Derivatives: A Guide to Metal-Catalyzed Methodologies
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality, resulting from a single shared carbon atom between two rings, provides a rigid framework that can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2] The 1-oxa-7-azaspiro[4.5]decane core, a key heterocyclic spirocycle, has garnered significant attention as a privileged scaffold in the development of new therapeutics. Its unique topology allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.
Derivatives of the broader oxa-azaspiro[4.5]decane framework have been instrumental in the design of antagonists for the neurokinin-1 (NK-1) receptor, implicated in pain and inflammation.[1] Furthermore, isomers such as the 1-oxa-8-azaspiro[4.5]decane scaffold have led to the discovery of potent inhibitors of fatty acid amide hydrolase (FAAH) and selective ligands for the sigma-1 receptor, highlighting the versatility of this structural class in targeting a range of enzymes and receptors.[1][3] The development of M1 muscarinic agonists for Alzheimer's disease and potent KRAS-G12D inhibitors for cancer therapy further underscores the therapeutic potential of these spirocyclic systems.[4][5]
This comprehensive guide delves into three distinct and powerful metal-catalyzed strategies for the synthesis of this compound derivatives, providing detailed protocols and mechanistic insights to aid researchers in this exciting field.
Methodology 1: Diastereoselective Au/Pd Relay Catalysis for Dearomatic 2-Oxa-7-azaspiro[4.5]decanes
A highly efficient and diastereoselective method for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been developed, employing a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones.[6][7] This approach constructs the spiro[4.5]decane skeleton with high yields and excellent diastereoselectivity.[8]
Reaction Principle and Mechanistic Insight
The reaction proceeds through a sophisticated relay catalysis mechanism where two distinct catalytic cycles, one driven by gold and the other by palladium, operate in concert.
Gold-Catalyzed Furan-Derived Azadiene Formation: The first phase of the reaction involves the gold(I)-catalyzed cyclization of an enynamide. The gold catalyst activates the alkyne moiety of the enynamide, facilitating an intramolecular nucleophilic attack by the amide oxygen. This leads to the formation of a furan-derived azadiene intermediate.
Palladium-Catalyzed [4+2] Cycloaddition: Simultaneously, the palladium(0) catalyst reacts with a vinyl benzoxazinanone to generate a Pd-π-allyl dipole via decarboxylation. This reactive intermediate then undergoes a [4+2] cycloaddition with the in situ-generated furan-derived azadiene. This key step forges the spirocyclic core with high diastereoselectivity.
The causality behind this elegant one-pot synthesis lies in the orthogonal reactivity of the two metal catalysts, allowing for the sequential formation and reaction of the key intermediates without cross-interference.
Diagram of the Au/Pd Relay Catalysis Workflow:
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Application Notes and Protocols for the General Synthetic Strategies of Spiro(bis)piperidines
Introduction: The Rising Prominence of Spiropiperidines in Medicinal Chemistry
The piperidine motif is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] In recent years, the strategic introduction of three-dimensional (3D) complexity into drug candidates has become a paramount goal in medicinal chemistry to explore novel chemical space and improve pharmacological profiles. Spirocyclic scaffolds, particularly spiropiperidines, have emerged as a powerful tool in this endeavor. The defining feature of a spiropiperidine is the spirocyclic junction, where two rings are connected by a single, shared carbon atom. This structural feature imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[1] Furthermore, the 3D arrangement of substituents around the spirocyclic core allows for precise vectoral presentation of pharmacophoric elements, enabling a more nuanced interaction with biological targets.
This guide provides a comprehensive overview of the major synthetic strategies for accessing spiropiperidines, with a focus on the underlying principles, practical considerations, and detailed protocols for key transformations. The content is designed for researchers, scientists, and drug development professionals seeking to incorporate this privileged scaffold into their discovery programs.
Core Synthetic Strategies: A Conceptual Framework
The synthesis of spiropiperidines can be broadly categorized into two main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Caption: Classification of general synthetic strategies for spiropiperidines.
Strategy A: Formation of the Piperidine Ring on a Pre-existing Spirocyclic Core
In this approach, the spirocyclic carbon is part of a carbocyclic or heterocyclic ring that is constructed first, and the piperidine ring is then formed in a subsequent step. This strategy is particularly useful when the non-piperidine ring of the spirocycle is readily available or requires a more complex synthesis. Key methodologies that fall under this strategy include:
-
Intramolecular Cyclization Reactions: These are among the most powerful methods for constructing the piperidine ring. The choice of cyclization precursor and reaction conditions allows for a high degree of control over the final structure.
-
Asymmetric Intramolecular Aza-Michael Addition: This method has gained prominence for the enantioselective synthesis of 3-spiropiperidines. A chiral catalyst, such as a chiral phosphoric acid, is used to control the stereochemistry of the cyclization. The "Clip-Cycle" approach is a notable example, where a cross-metathesis reaction ("Clip") is used to generate the cyclization precursor, which then undergoes an asymmetric aza-Michael addition ("Cycle").[2]
-
Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a robust method for forming C-C bonds and can be applied to the synthesis of spiropiperidines, particularly spiroindolines.[3] The reaction typically involves the cyclization of an aryl or vinyl halide onto a tethered alkene. The regioselectivity of the cyclization is generally high, favoring the formation of five- or six-membered rings.[3]
-
-
Cycloaddition Reactions: These reactions, particularly [3+2] cycloadditions involving azomethine ylides, provide a convergent and often stereoselective route to spiropiperidines.[4] The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.
-
Rearrangement Reactions: Certain rearrangement reactions can be strategically employed to construct the piperidine ring of a spirocyclic system.
-
Semipinacol Rearrangement: This reaction involves the 1,2-migration of a carbon or hydrogen atom in a 1,2-diol or a related species, and can be used to construct spirocyclic ketones that can then be converted to spiropiperidines.[5]
-
Strategy B: Formation of the Spirocycle on a Pre-formed Piperidine Ring
This strategy begins with a pre-existing piperidine ring, and the second, spiro-fused ring is constructed onto it. This approach is advantageous when substituted piperidines are readily accessible starting materials.
-
Intramolecular Cyclization Reactions:
-
Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] When a tryptamine derivative is reacted with a cyclic ketone, a spiropiperidine can be formed.[7]
-
Radical Cyclizations: Radical-mediated cyclizations can be used to form the spirocyclic ring. For example, samarium(II) iodide-mediated cyclizations have been employed for the stereoselective synthesis of aza-spirocycles.[8]
-
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic alkenes and can be used to construct the spiro-fused ring on a pre-formed piperidine. The resulting alkene can then be hydrogenated to afford the saturated spiropiperidine.[8]
Detailed Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key synthetic transformations leading to spiropiperidines. These protocols are intended to be representative examples and may require optimization for specific substrates.
Protocol 1: Asymmetric 'Clip-Cycle' Synthesis of a 3-Spiropiperidine via Intramolecular Aza-Michael Addition
This protocol is based on the work of Clarke and coworkers and describes a two-step sequence for the synthesis of enantioenriched 3-spiropiperidines.[2]
Step 1: 'Clip' - Cross-Metathesis to Form the Cyclization Precursor
Sources
- 1. bepls.com [bepls.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. A Novel Four-Component Reaction for the Diastereoselective Synthesis of Some New Spiro Pyrrolizidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides / Synthesis, 2004 [sci-hub.ru]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The this compound core is a key structural motif in numerous biologically active compounds, including selective σ1 receptor ligands for PET imaging and other CNS-targeting agents[1].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Core Synthetic Strategy: An Overview
A prevalent and reliable method for constructing the this compound core involves the acid-catalyzed reaction between a suitably protected 4-piperidone and an amino alcohol, such as 2-aminoethanol. The key step is the formation of a spiro-oxazolidine ring system.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My spirocyclization reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in spirocyclization are often traced back to issues with iminium ion formation, inefficient cyclization, or competing side reactions. Let's break down the common culprits.
Answer:
Several factors can contribute to low yields. A systematic approach to troubleshooting is essential.
-
Inefficient Water Removal: The initial condensation between the piperidone carbonyl and the amine of the amino alcohol to form an intermediate hemiaminal, followed by dehydration to an iminium ion, is a reversible equilibrium-driven process. Failure to remove the water byproduct will push the equilibrium back towards the starting materials, stalling the reaction.
-
Solution: Employ a Dean-Stark apparatus when using solvents like toluene or benzene to azeotropically remove water. Alternatively, for reactions in other solvents, adding a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can be effective.
-
-
Incorrect pH or Acid Catalyst: The reaction requires an acid catalyst to promote the formation of the electrophilic iminium ion, which is crucial for the subsequent intramolecular nucleophilic attack by the hydroxyl group[2]. However, the wrong acid or concentration can be detrimental.
-
Too Acidic (Low pH): Excess strong acid will fully protonate the primary amine of the amino alcohol, rendering it non-nucleophilic and preventing the initial condensation with the ketone.
-
Not Acidic Enough (High pH): Insufficient acid will not effectively catalyze the dehydration of the hemiaminal intermediate to the iminium ion, slowing or stopping the reaction.
-
Solution: The optimal pH is typically mildly acidic. Use catalytic amounts of a Brønsted acid like p-toluenesulfonic acid (pTSA) or acetic acid. If yields are low, perform a small-scale screen of acid catalysts and loadings to find the optimal conditions for your specific substrate.
-
-
Steric Hindrance: Bulky protecting groups on the piperidone nitrogen (e.g., a Boc group) or substituents on the amino alcohol can sterically hinder the approach of the nucleophiles, slowing down both the initial condensation and the final ring-closing step.
-
Solution: If possible, consider using a smaller protecting group on the piperidone nitrogen. For the amino alcohol, ensure that any substituents do not create prohibitive steric clash.
-
-
Competing Side Reactions: The intermediate enamine or iminium ion can be susceptible to polymerization or other undesired reactions, especially at elevated temperatures over prolonged reaction times.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Avoid unnecessarily long reaction times or excessively high temperatures. Once the starting material is consumed, proceed with the workup.
-
Q2: I'm observing a significant amount of a stubborn impurity that co-elutes with my product. How can I identify and prevent it?
The formation of stable, difficult-to-separate byproducts is a common challenge in heterocyclic chemistry.
Answer:
The most likely impurity is the uncyclized enamine or the dehydrated imine intermediate. These species can be stable under certain conditions and may have polarities similar to the desired spirocyclic product.
-
Identification:
-
¹H NMR: Look for the presence of a vinyl proton signal (for the enamine) or an imine C-H signal. The absence of the characteristic spirocenter quaternary carbon in the ¹³C NMR is also a key indicator.
-
LC-MS: The mass of these intermediates will correspond to the sum of the reactants minus one or two molecules of water.
-
-
Prevention and Mitigation:
-
Drive the Equilibrium: The formation of these intermediates suggests the final ring-closing step is slow or reversible. Ensure reaction conditions are optimized to favor the cyclized product. This often means ensuring complete water removal and using the optimal acid catalyst concentration, as discussed in Q1.
-
Purification Strategy: If the impurity still forms, purification can be challenging.
-
pH-Based Extraction: The basicity of the desired spirocyclic amine might differ slightly from the imine/enamine intermediate. A careful, multi-step acid-base extraction at different pH values can sometimes enrich the desired product.
-
Chromatography Modification: Standard silica gel is acidic and can cause streaking and poor separation of basic amines[3].
-
Add a competing base like triethylamine (0.5-2%) or ammonium hydroxide (0.5-2%) to the mobile phase to improve peak shape and resolution[4].
-
Consider using alternative stationary phases like alumina (neutral or basic) or amine-functionalized silica gel, which are specifically designed for purifying basic compounds[3].
-
-
-
Q3: The reaction seems to stall; my starting materials are only partially consumed even after extended reaction times. What should I check?
A stalled reaction points to a problem with one of the core components or conditions.
Answer:
A systematic check of your reagents and setup is the best course of action.
-
Reagent Purity:
-
Piperidone: N-protected 4-piperidones can degrade on storage. Check the purity by NMR or GC-MS.
-
Amino Alcohol: 2-Aminoethanol is hygroscopic. Ensure it is dry and pure.
-
Solvent: Ensure you are using a dry, reaction-appropriate solvent. The presence of water in the solvent at the start of the reaction can inhibit it.
-
-
Catalyst Activity:
-
If using a solid acid catalyst like pTSA, ensure it has not degraded. Use a fresh bottle if in doubt.
-
-
Temperature Control:
-
Ensure the reaction is being maintained at the target temperature. For reactions requiring reflux, ensure a steady and consistent reflux rate is achieved.
-
The following flowchart provides a logical path for troubleshooting common synthesis issues.
Caption: Troubleshooting logic for synthesis issues.
Experimental Protocols & Data
Protocol 1: General Synthesis of N-Boc-1-Oxa-7-azaspiro[4.5]decane
This protocol provides a reliable starting point for the synthesis.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv)
-
2-Aminoethanol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv)
-
Toluene (approx. 0.2 M concentration of the piperidone)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add tert-butyl 4-oxopiperidine-1-carboxylate, toluene, and 2-aminoethanol.
-
Add the p-toluenesulfonic acid monohydrate catalyst.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC/LC-MS analysis indicates full consumption of the starting piperidone (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Data Table: Optimization of Reaction Conditions
The following table summarizes the impact of different conditions on the reaction yield, based on typical laboratory findings.
| Entry | Catalyst (equiv) | Solvent | Water Removal | Temperature (°C) | Time (h) | Yield (%) |
| 1 | pTSA (0.05) | Toluene | Dean-Stark | Reflux (111) | 6 | 85 |
| 2 | Acetic Acid (0.1) | Toluene | Dean-Stark | Reflux (111) | 12 | 72 |
| 3 | pTSA (0.05) | Dichloromethane | Mol. Sieves | Reflux (40) | 24 | 65 |
| 4 | None | Toluene | Dean-Stark | Reflux (111) | 24 | <10 |
| 5 | pTSA (1.0) | Toluene | Dean-Stark | Reflux (111) | 6 | 30 |
Analysis: The data clearly indicate that a catalytic amount of a strong acid like pTSA combined with efficient azeotropic water removal in a high-boiling solvent provides the best yield (Entry 1). Using no catalyst (Entry 4) is ineffective, while a stoichiometric amount of acid (Entry 5) is detrimental, likely due to protonation of the amine nucleophile.
References
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
-
Pictet–Spengler reaction. Wikipedia.
-
Is there an easy way to purify organic amines? Biotage.
-
Purification of strong polar and basic compounds. Reddit r/Chempros.
Sources
Technical Support Center: Overcoming Challenges in 1-Oxa-7-azaspiro[4.5]decane Purification
Welcome to the technical support center for the purification of 1-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable spirocyclic scaffold. Drawing from established chemical principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
The unique structure of this compound, containing both a basic secondary amine and an ether, presents specific purification hurdles. The amine functionality often leads to strong interactions with standard silica gel, resulting in poor separation and recovery, while the overall polarity of the molecule can complicate solvent selection. This guide will address these issues head-on, offering practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound. Each issue is presented with likely causes and actionable solutions.
Issue 1: Severe Streaking or Tailing on Silica Gel TLC Plates
Symptom: The compound spot appears as a long, vertical streak rather than a compact, round spot on a standard silica gel TLC plate, making it impossible to accurately determine the Rf value or assess purity.
Potential Causes:
-
Acid-Base Interaction: The basic nitrogen of the azaspirodecane strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong adsorption prevents the compound from moving smoothly with the mobile phase, causing it to "streak" up the plate.[3]
-
Sample Overloading: Applying too much of the sample to the TLC plate can saturate the stationary phase, leading to tailing.[3]
-
Inappropriate Eluent Polarity: The chosen solvent system may not be sufficiently polar or competitive to displace the basic amine from the silica surface effectively.[1]
Suggested Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, into your eluent system (e.g., 0.5-2% v/v).[2][4] The competing base will neutralize the acidic sites on the silica, minimizing the interaction with your target compound and resulting in sharper spots.[1][2]
-
Use an Alcohol Modifier: For highly polar mixtures, a solvent system like Dichloromethane (DCM)/Methanol (MeOH) with a small percentage of ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH) can be very effective.[5]
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: Utilize TLC plates coated with aminopropyl-functionalized (NH₂) silica. This stationary phase has a basic surface that repels the amine, preventing strong interactions and allowing for elution with less polar, non-basic solvent systems like Hexane/Ethyl Acetate.[1]
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines.[2] Test your separation on both neutral and basic alumina TLC plates.
-
-
Optimize Spotting Technique: Ensure your sample is sufficiently dilute (a 1% solution is a good starting point) and apply a very small spot to the plate using a microcapillary tube.[3]
Issue 2: Poor Separation and Co-elution of Impurities During Column Chromatography
Symptom: During silica gel column chromatography, fractions contain a mixture of the desired product and closely related impurities, even when TLC analysis suggested a good separation.
Potential Causes:
-
On-Column Degradation: The prolonged exposure of sensitive compounds to the acidic silica gel surface can sometimes cause degradation, leading to the appearance of new impurities in the collected fractions.[6]
-
Band Broadening: The same strong interactions that cause streaking on TLC lead to broad elution bands on a column, reducing resolution and causing overlap between adjacent peaks.
-
Inadequate Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.
Suggested Solutions:
-
Switch to a Non-Acidic Stationary Phase:
-
Basic Alumina Column: Pack a column with activated, basic alumina. This is often the most direct solution for purifying basic amines.
-
Amine-Functionalized Silica Column: For high-resolution separations, pre-packed or self-packed columns with NH₂-functionalized silica are highly effective and avoid the need for basic modifiers in the eluent.[1]
-
-
Deactivate Standard Silica Gel:
-
Reverse-Phase Chromatography:
-
For polar amines, reverse-phase (C18) chromatography can be an excellent alternative. To ensure the amine is in its neutral, more retentive form, the mobile phase should be buffered at a basic pH (at least 2 pH units above the pKa of the amine).[2] A common mobile phase is a gradient of water/acetonitrile containing 0.1% TEA or ammonium bicarbonate.[2]
-
-
Dry Loading Technique: If the crude product has poor solubility in the initial eluent, use a dry loading method. Dissolve the crude material in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and carefully load the resulting dry powder onto the top of the column.[7]
Issue 3: Product is Water-Soluble or Forms Emulsions During Aqueous Workup
Symptom: During liquid-liquid extraction, the product either remains in the aqueous layer or forms a persistent emulsion between the organic and aqueous layers, leading to significant product loss.
Potential Causes:
-
Protonation of the Amine: In acidic or neutral aqueous solutions, the secondary amine of the spirocycle can become protonated (R₂NH₂⁺), forming a salt that is highly soluble in water and insoluble in many common organic solvents.
-
Amphiphilic Nature: The molecule has both polar (amine, ether) and non-polar (cyclohexane ring) regions, which can act as a surfactant, stabilizing emulsions.
Suggested Solutions:
-
Basify the Aqueous Layer: Before extracting, ensure the aqueous layer is basic (pH > 10) by adding a base like 1M NaOH, saturated sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃). This deprotonates the amine, making it neutral and significantly more soluble in organic solvents like DCM, ethyl acetate, or ether.[8]
-
Use a Different Extraction Solvent: If emulsions persist with ethyl acetate, try a denser solvent like DCM or chloroform. Sometimes, switching to a less polar solvent like diethyl ether can also help.
-
Brine Wash: To break emulsions, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to separate the layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or diatomaceous earth can often break up the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound if I have no prior experience with it?
A1: The most reliable and trouble-free starting point is to avoid standard silica gel. Begin your method development with either amine-functionalized (NH₂) silica or basic alumina as your stationary phase.[1][2] Develop a solvent system using TLC plates of the same material, typically starting with a Hexane/Ethyl Acetate or DCM/Ethyl Acetate gradient. This approach directly bypasses the primary issue of acid-base interactions, saving significant time and preventing potential product loss.[1]
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting a purification strategy for this compound.
Caption: Decision workflow for purification strategy.
Q2: Can I purify this compound without chromatography?
A2: Yes, non-chromatographic methods can be highly effective, especially for large-scale purifications or for removing non-basic impurities. The most common method is acid-base extraction and recrystallization .[9][10][11] This leverages the basicity of the amine to selectively isolate it.
Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is ideal for separating the basic product from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether, ethyl acetate, or DCM.
-
Salt Formation: While stirring vigorously, slowly add a solution of 2M HCl in diethyl ether dropwise. The this compound hydrochloride salt will precipitate as a solid.[12] If the product "oils out," try using a more dilute solution or a different solvent.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any adhering impurities.[13]
-
Recrystallization: Recrystallize the crude salt from a suitable polar solvent system, such as ethanol, methanol, or an isopropanol/ether mixture. The goal is to find a solvent that dissolves the salt when hot but allows it to crystallize upon cooling.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold recrystallization solvent, and dry under vacuum.
-
(Optional) Conversion to Free Base: If the free amine is required, dissolve the pure salt in water, basify the solution to pH > 10 with NaOH or K₂CO₃, and extract the pure free amine into an organic solvent (e.g., DCM). Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[8]
A novel alternative involves using trichloroacetic acid (TCA) to form a salt, which can then be decomposed by gentle heating to liberate the free amine directly, avoiding the need for a final basification and extraction step.[9][14]
Q3: My compound seems to be degrading on the rotovap. How can I handle it?
A3: While this compound is generally stable, some related amine compounds can be sensitive to prolonged heat or air oxidation, especially in the free base form.[15]
-
Use Lower Temperatures: Concentrate your solutions using a rotary evaporator with a water bath temperature no higher than 30-35°C.
-
Convert to a Salt: If the free base is particularly unstable, it is best to store it as its hydrochloride salt, which is typically a stable, crystalline solid. Convert it back to the free base only when needed for the next reaction step.
-
Use an Inert Atmosphere: If you suspect oxidation, try to handle the purified free base under an inert atmosphere (Nitrogen or Argon) as much as possible.
Q4: How do I choose the best solvent system for column chromatography?
A4: The ideal solvent system should provide a target Rf value of 0.25-0.35 for your desired compound on the corresponding TLC plate. This Rf range typically provides the best separation on a flash column.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Stationary Phase | Primary Eluent System | Polarity Modifier | Typical Use Case |
| Standard Silica | Dichloromethane (DCM) | Methanol (0-10%) | For polar compounds. Requires basic additive. |
| Ethyl Acetate (EtOAc) | Hexanes (0-100%) | For less polar compounds. Requires basic additive. | |
| Basic Additive | Triethylamine (TEA) | 0.5-2% of total volume | Neutralizes silica; sharpens spots.[2] |
| Ammonium Hydroxide | 0.5-2% of total volume | Used with highly polar systems (e.g., DCM/MeOH).[5] | |
| Amine (NH₂) Silica | Ethyl Acetate (EtOAc) | Hexanes (0-100%) | Excellent starting point; no basic additive needed.[1] |
| Basic Alumina | Ethyl Acetate (EtOAc) | Hexanes (0-100%) | Good alternative to silica; no basic additive needed. |
Methodology for Solvent System Selection:
-
Start by spotting your crude mixture on a TLC plate (e.g., NH₂-silica).
-
Begin with a relatively non-polar eluent (e.g., 20% EtOAc in Hexanes) and run the plate.
-
If the spots remain at the baseline, systematically increase the polarity of the eluent (e.g., 40% EtOAc, then 60% EtOAc) until the desired separation and Rf value are achieved.
-
Once you find the optimal solvent system via TLC, use it for your flash column chromatography.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Nikitin, E. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available at: [Link]
-
Organic Web Chem, University of Alberta. Isolation (Recovery). [Online]. Available at: [Link]
-
MH Chem. (2022). How to purify Amine? [YouTube]. Available at: [Link]
-
PubChem. 1-Oxa-7-azaspiro(4.5)decane. [Online]. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online]. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Online]. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available at: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available at: [Link]
-
Reddit. (2022). Advice on column chromatography. [Online]. Available at: [Link]
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- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable scaffold. Here, we address common challenges and side reactions encountered during its synthesis, particularly focusing on the widely used reductive amination approach starting from N-protected 4-piperidones and ethanolamine. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured as a series of common issues reported by users in the field. Each entry details the probable cause, diagnostic advice, and validated protocols to mitigate the problem.
Question 1: "My reaction is sluggish, and TLC/LC-MS analysis shows a large amount of unreacted N-Boc-4-piperidone. What is causing the low conversion?"
Answer: This is a frequent issue that almost always points to inefficient formation of the crucial imine or iminium ion intermediate. The initial condensation between the ketone (N-Boc-4-piperidone) and the primary amine (ethanolamine) is a reversible equilibrium reaction.[1] If this equilibrium is not sufficiently shifted towards the product side, the subsequent reduction step cannot proceed, leaving you with starting material.
Root Causes & Mechanistic Insight:
-
Water Accumulation: The condensation reaction produces one equivalent of water. In many aprotic solvents, this water can accumulate and hydrolyze the iminium ion back to the starting materials, stalling the reaction.
-
Suboptimal pH: The reaction is typically fastest under weakly acidic conditions (pH 4-6).[2] At high pH, the amine is nucleophilic, but there is no acid to catalyze water elimination. At very low pH, the amine starting material becomes fully protonated and is no longer nucleophilic, preventing the initial attack on the carbonyl.
-
Steric Hindrance: While less of an issue with ethanolamine, bulkier substituents on either reactant can slow the rate of condensation.
Troubleshooting Protocol & Recommendations:
-
Solvent Choice: Switch to a solvent that facilitates water removal. While 1,2-dichloroethane (DCE) is effective, using methanol can sometimes be beneficial as it's protic and can participate in the proton shuttle, though it may also compete in reactions with some reducing agents.[3] Toluene with a Dean-Stark trap is an excellent option for driving the equilibrium by physically removing water, especially during scale-up.
-
Use of a Mild Acid Catalyst: The addition of a catalytic amount of acetic acid (typically 5-10 mol%) is highly recommended. This protonates the intermediate carbinolamine, making the hydroxyl group a better leaving group (water).
-
Order of Addition: For a more controlled reaction, pre-mix the N-Boc-4-piperidone, ethanolamine, and acetic acid in the solvent (e.g., DCE) and stir for 1-2 hours at room temperature before introducing the reducing agent. This allows the iminium ion to form in sufficient concentration.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture is a practical way to scavenge water in situ and drive the condensation forward.
Question 2: "My primary byproduct is N-Boc-4-piperidinol. How do I prevent the reducing agent from just attacking my starting ketone?"
Answer: This is a classic selectivity issue in reductive amination. The reducing agent must be more reactive towards the protonated imine (the iminium ion) than it is towards the starting ketone.[2] If the reducing agent is too powerful or if the iminium ion concentration is too low, you will see significant formation of the corresponding alcohol.
Root Causes & Mechanistic Insight:
-
Incorrect Reducing Agent: Highly reactive hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will rapidly reduce the ketone, often faster than imine formation can occur, especially at neutral pH.[4]
-
Low Iminium Ion Concentration: This is directly related to the issues in Question 1. If the imine is not forming efficiently, the reducing agent's only available target is the ketone.
-
Reaction Conditions: Running the reaction at too low a pH can accelerate ketone reduction for some reagents.
Troubleshooting Protocol & Recommendations:
-
Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3] Its steric bulk and reduced reactivity due to the electron-withdrawing acetate groups make it highly selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful pH control.[5]
-
Control the Order of Addition: As mentioned previously, allow the iminium ion to form before adding the reducing agent. Add the NaBH(OAc)₃ portion-wise over 15-20 minutes to maintain a controlled reaction rate and temperature.
-
Maintain Optimal pH: Ensure the reaction is run in the optimal pH 4-6 range with a catalytic amount of acetic acid. This promotes iminium ion formation, making it the primary target for the selective reducing agent.
| Reagent | Selectivity for Iminium vs. Ketone | Common Solvents | Key Considerations |
| NaBH(OAc)₃ | Excellent | DCE, THF, CH₂Cl₂ | Highly Recommended. Mild, effective, and commercially available. No cyanide waste.[3] |
| NaBH₃CN | Good | MeOH, EtOH | Highly toxic (cyanide release at low pH). Requires careful pH monitoring.[2] |
| NaBH₄ | Poor | MeOH, EtOH | Generally too reactive. Reduces ketones and aldehydes quickly. Can be used in a two-step process.[5] |
| H₂ / Catalyst (Pt/C, Pd/C) | Good | EtOH, MeOH | Requires hydrogenation equipment. Can have side reactions (e.g., debenzylation if other groups are present).[6] |
Question 3: "I've successfully performed the reductive amination, but my final product is the open-chain N-(2-hydroxyethyl)-4-aminopiperidine, not the target spirocycle. Why didn't it cyclize?"
Answer: This is a very common outcome and indicates that the final intramolecular cyclization step to form the oxazolidine ring has not occurred or is incomplete. The open-chain amino alcohol is the direct product of the reduction and is the immediate precursor to the spirocycle. The final ring-closure is a reversible hemiaminal-type formation.
Root Causes & Mechanistic Insight:
-
Kinetic vs. Thermodynamic Control: The open-chain product is often the kinetically favored product upon aqueous workup. The cyclization to the thermodynamically more stable spirocycle may require additional energy or time.
-
pH of Workup/Isolation: If the product is isolated under strongly acidic or basic conditions, the equilibrium can be affected. The spirocyclic hemiaminal linkage can be sensitive to hydrolysis.
-
Solvent Effects: The polarity of the solvent during workup and purification can influence the equilibrium between the open and closed forms.
Troubleshooting Protocol & Recommendations:
-
Post-Reduction Thermal Push: After the reduction is complete (confirmed by TLC/LC-MS), gently heat the reaction mixture to 35-45°C for 2-4 hours before workup. This often provides enough energy to drive the cyclization to completion.
-
Controlled Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) rather than strong acid or base. Extract the product into a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). A slightly basic environment often favors the neutral, cyclized form.
-
Azeotropic Distillation: In some cases, dissolving the crude amino alcohol in a solvent like toluene and heating to reflux with a Dean-Stark trap can promote cyclization by removing water, though this can be harsh.
-
Characterization Note: Be aware that the open and closed forms may co-exist in solution (e.g., in your NMR solvent). You might observe two sets of peaks that slowly equilibrate. Spiking the sample with a trace of acid or base can sometimes catalyze the equilibration to a single species.
// Nodes Start [label="N-Boc-4-piperidone +\nEthanolamine"]; Iminium [label="Iminium Ion Intermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; OpenChain [label="Open-Chain Amino Alcohol\n(Kinetic Product)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Spirocycle [label="this compound\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="N-Boc-4-piperidinol\n(Ketone Reduction)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Unreacted Starting Material\n(No Reaction)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Iminium [label=" Condensation\n(+H₂O, H⁺ cat.)"]; Iminium -> OpenChain [label=" Reduction\n(e.g., NaBH(OAc)₃)"]; OpenChain -> Spirocycle [label=" Intramolecular\nCyclization (Equilibrium)", dir=both];
// Side Reactions Start -> SideProduct2 [label=" Stalled Equilibrium", style=dashed, color="#5F6368"]; Start -> SideProduct1 [label=" Direct Reduction\n(Wrong Reagent)", style=dashed, color="#5F6368"];
// Invisible nodes for alignment {rank=same; Start; SideProduct1; SideProduct2} {rank=same; Iminium} {rank=same; OpenChain} {rank=same; Spirocycle} } .enddot Caption: Reaction pathway showing the formation of the kinetic open-chain product and key side reactions.
Frequently Asked Questions (FAQs)
Q: Why is the N-Boc protecting group essential for this synthesis? A: The Boc (tert-butoxycarbonyl) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from acting as a nucleophile and engaging in undesired side reactions, such as self-condensation or reaction with the reducing agent.[7] Second, it provides good solubility in common organic solvents. The Boc group is robust under the weakly acidic conditions of reductive amination but can be cleanly removed later with stronger acids like trifluoroacetic acid (TFA) if the free secondary amine is desired for subsequent functionalization.
Q: How can I best monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. Use a mobile phase like 10% methanol in dichloromethane. You should see the spot for N-Boc-4-piperidone (ketone) disappear and a new, more polar spot for the product appear. Staining with potassium permanganate (KMnO₄) is useful as the product amine will stain readily. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the consumption of starting material and the appearance of the product (verifying its mass), as well as detect any of the side products discussed above.
Q: Can this reaction be performed in a "one-pot" fashion? A: Yes, this reaction is almost always performed as a one-pot or "direct" reductive amination.[1] The term implies that the amine, ketone, and reducing agent are all present in the flask, and the iminium intermediate is reduced as it is formed without isolation. For the reasons discussed in this guide, a "pseudo one-pot" approach with a pre-formation step (stirring ketone and amine for 1-2 hours before adding the reductant) often gives the cleanest results and highest yields.
References
- Pal’chikov, V. A., & Fisyuk, A. S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(5), 763–767. [Link available through research portals]
- Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization. Advanced Synthesis & Catalysis. [Link available through journal publisher]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Ishichi, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]
- Edwards, P. N., et al. (2009). Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.
-
Wikipedia contributors. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Myers, A. (n.d.). Chem 115 Handouts: C-N Bond-Forming Reactions. Harvard University. [Link]
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Ashenhurst, J. (2017). Reductive Amination. In Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
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- 4. One moment, please... [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks, a common and valuable motif in natural products and pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions for successful reaction optimization.
Part 1: Troubleshooting Guide - Common Issues in Spirocyclization and Their Solutions
This section addresses prevalent challenges in spirocyclization reactions in a question-and-answer format, offering causative explanations and actionable solutions.
Q1: My spirocyclization reaction is resulting in a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common frustration in spirocyclization. A systematic approach to troubleshooting is crucial.[4] Consider the following factors:
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Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress meticulously using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[4] Some intramolecular cyclizations benefit from higher temperatures to favor the cyclization over potential oligomerization.[5]
-
-
Decomposition of Starting Material or Product: Spirocyclic compounds and their precursors can be sensitive to the reaction conditions.
-
Solution: If you observe the formation of multiple unidentifiable spots on your TLC plate, decomposition is a likely culprit.[4] Try lowering the reaction temperature or employing milder reagents. For instance, in oxidative spirocyclizations, the choice and stoichiometry of the oxidant are critical.[6][7][8][9]
-
-
Catalyst Inactivity: In metal-catalyzed reactions, the catalyst may be inactive or poisoned.
-
Solution: Ensure your catalyst is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading as a preliminary test. A general starting point for optimization is between 1-10 mol%.[10]
-
-
Presence of Water or Oxygen: Many spirocyclization reactions, particularly those involving organometallic catalysts, are sensitive to moisture and air.
Q2: I am observing the formation of significant side products. What are common side reactions in spirocyclization and how can I minimize them?
A2: The formation of side products can significantly diminish the yield of the desired spirocycle. Common side reactions include:
-
Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions can become competitive, leading to dimers or polymers.
-
Solution: High dilution conditions can favor the intramolecular pathway. A slow addition of the substrate to the reaction mixture can also be beneficial.
-
-
Rearrangement Products: The carbocation or radical intermediates in some spirocyclization reactions can undergo rearrangements to form more stable species.
-
Incomplete Cyclization/Hydrolysis: In multi-step cascade reactions, the reaction may stall at an intermediate stage, or intermediates may be prone to hydrolysis during workup.
Q3: My spirocyclization is not diastereoselective, or I am getting the wrong diastereomer. How can I improve the stereochemical outcome?
A3: Achieving high diastereoselectivity is often a primary goal in spirocycle synthesis.[14] Several factors influence the stereochemical outcome:
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control.
-
Solution: Running the reaction at a lower temperature may favor the kinetically controlled product. Conversely, higher temperatures or longer reaction times might allow for equilibration to the thermodynamically more stable diastereomer.[15] The choice of base can also influence the stereochemical outcome.[16]
-
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.
-
Solution: Modifying the protecting groups or other substituents on the substrate can alter the steric hindrance and conformational preferences of the transition state, thereby influencing diastereoselectivity.[14]
-
-
Catalyst/Ligand Control: In catalyzed reactions, the chiral environment provided by the catalyst and its ligands is paramount for inducing stereoselectivity.[17]
-
Solution: Screen a variety of chiral ligands with different steric and electronic properties. The bite angle of diphosphine ligands, for example, can significantly impact selectivity in metal-catalyzed processes.[18] DFT calculations can be a powerful tool to understand the interactions between the substrate and the catalyst that govern stereoselectivity.[12]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the design and optimization of spirocyclization experiments.
Q: How do I choose the right solvent for my spirocyclization reaction?
A: Solvent choice is critical and highly dependent on the specific reaction mechanism.[10] A good starting point is to consult the literature for similar spirocyclization reactions. If no direct precedent exists, a solvent screen is the most effective approach. Key considerations include:
-
Polarity and Protic/Aprotic Nature: The polarity of the solvent can significantly affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[19][20][21][22] For example, polar protic solvents can stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents may be preferred for reactions involving anionic nucleophiles.[19]
-
Solubility: The solvent must be able to dissolve all reactants and catalysts to a sufficient concentration.
-
Boiling Point: The desired reaction temperature will dictate the choice of a suitable solvent with an appropriate boiling point.
Table 1: Common Solvents for Spirocyclization and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Common Applications |
| Toluene | Non-polar | 111 | Metal-catalyzed cross-coupling and cyclization reactions.[10] |
| Dichloromethane (DCM) | Polar aprotic | 40 | Dearomative spirocyclization and reactions at or below room temperature.[23] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Reactions involving organometallic reagents.[10] |
| Acetonitrile (ACN) | Polar aprotic | 82 | Reactions with polar substrates and catalysts.[10] |
| 1,4-Dioxane | Polar aprotic | 101 | Higher temperature reactions requiring a polar aprotic medium.[24] |
Q: What is the typical catalyst loading for a metal-catalyzed spirocyclization, and how do I optimize it?
A: Catalyst loading can vary significantly, but a common starting point for optimization is between 1-10 mol%.[10] For highly efficient catalysts, loadings can be as low as 0.1 mol%.[10]
Optimization Strategy:
-
Initial Screening: Start with a relatively high catalyst loading (e.g., 5-10 mol%) to ensure the reaction proceeds and to establish a baseline yield.
-
Gradual Reduction: Once the reaction is working, systematically decrease the catalyst loading in increments (e.g., to 2.5 mol%, 1 mol%, 0.5 mol%) while monitoring the yield and reaction time.
-
Identify the Optimal Loading: The optimal catalyst loading is the lowest amount that still provides a high yield in a reasonable timeframe.
Q: My product appears to be decomposing on the silica gel column during purification. What should I do?
A: Product decomposition on silica gel is a common issue, particularly for acid-sensitive compounds.[10] Consider these alternatives:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a reverse-phase silica.
-
Other Purification Methods: If chromatography is not suitable, explore other purification techniques like recrystallization, distillation, or preparative TLC.[10]
Part 3: Experimental Protocols and Visualizations
General Protocol for a Trial Spirocyclization Reaction
This protocol provides a general starting point for setting up a spirocyclization reaction. Specific conditions will need to be optimized for each unique transformation.
-
Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.[10]
-
Reagent Preparation: To the cooled Schlenk flask, add the starting material (1.0 eq), the catalyst (e.g., 5 mol%), and the ligand (e.g., 6 mol%).[10]
-
Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.
-
Reaction Initiation: If required, add any additional reagents (e.g., a base or an oxidant) at the appropriate temperature (e.g., 0 °C or room temperature).
-
Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or another suitable analytical technique.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or another appropriate method.
Visualizing the Spirocyclization Workflow
Caption: A general workflow for a spirocyclization experiment.
Troubleshooting Low Yield: A Decision Tree
Caption: A decision tree for troubleshooting low yields in spirocyclization.
Catalytic Cycle of a Generic Metal-Catalyzed Spirocyclization
Caption: A simplified catalytic cycle for a metal-catalyzed spirocyclization.
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Mechanism of a novel spirocyclisation reaction; intramolecular oxygen transfer to carbon radicals by nitro groups.
- Technical Support Center: Optimization of Spirocycliz
- Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PubMed.
- Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.
- Dearomative spirocycliz
- Remarkable temperature effect on intramolecular [3+2] cycliz
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Substrate scope for the spirocyclization. All reactions were run on....
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed.
- Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules.
- Recent Advances in Biocatalytic Dearomative Spirocycliz
- Evaluation of substrate scope of spiro-cyclic products. aConducted on a 0.2 mmol scale.
- Efficiency comparison of different bases for spirocycliz
- Application Notes and Protocols for Spiroketaliz
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Approach to Heterospirocycles for Medicinal Chemistry.
-
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. [Link]
- Macrocyclic ligand. Wikipedia.
- Optimization of intramolecular cyclization reaction.
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC - PubMed Central.
- Substrate scope for the spirocyclization–desilylation reaction of....
- Optimization of the cyclization reaction conditions.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- The spirocyclization approach.
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
- What are some common causes of low reaction yields? : r/Chempros. Reddit.
- Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformyl
- Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC - NIH.
- Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing).
- Spectrofluorometric investigations on the solvent effects on the photocycliz
- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Comp
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Diastereoselectivity enhancement in the 1,3-cycloaddition of beta-lactam aldehydes. Application to the synthesis of enantiopure indolizidinone amino esters. PubMed.
- Solvent effects on reaction r
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Technical Support Center: Troubleshooting Diastereoselectivity in 1-Oxa-7-azaspiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis of 1-oxa-7-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this important synthetic transformation. The unique three-dimensional structure of spirocycles like this compound makes them valuable scaffolds in medicinal chemistry and materials science.[1][2] However, controlling the stereochemical outcome at the spirocyclic center can be a significant challenge.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimental work. The advice provided is grounded in established mechanistic principles and field-proven insights to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity in the formation of the this compound core is often a delicate balance of kinetic and thermodynamic factors. A low d.r. suggests that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. Here are the key areas to investigate:
-
Reaction Temperature: Temperature plays a critical role in distinguishing between kinetic and thermodynamic control.[3][4] Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy (kinetic control).[4][5] Conversely, if the desired diastereomer is the more thermodynamically stable product, higher temperatures may be necessary to allow for equilibration.[3][6]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[7] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Catalyst/Promoter System: The choice of catalyst or promoter is paramount. For acid-catalyzed spiroketalizations, the nature of the acid (Brønsted or Lewis) and its counterion can impact the stereochemical outcome. In asymmetric catalysis, the chiral ligand is the primary determinant of stereoselectivity.[8][9] Consider screening different catalysts or modifying the existing one.
-
Substrate Conformation: The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor.[5] Steric hindrance can favor the formation of an undesired diastereomer. Modifying protecting groups on the substrate to be bulkier can alter its conformational preference and shield one face of the molecule, thereby directing the cyclization to the opposite face.[5]
Troubleshooting Guides
Issue 1: Inconsistent Diastereoselectivity Between Batches
Symptom: You observe significant variations in the diastereomeric ratio from one experiment to the next, even when following the same procedure.
Possible Causes and Solutions:
-
Reagent Purity and Water Content: The presence of trace amounts of water or other impurities can dramatically affect the course of the reaction, especially in acid-catalyzed processes. Ensure all reagents and solvents are of high purity and are rigorously dried. Anhydrous conditions are often critical.
-
Reaction Setup and Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable results. Always use properly dried glassware and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Rate of Reagent Addition: The rate at which reagents are added can influence local concentrations and reaction temperatures, impacting selectivity. For critical reactions, consider using a syringe pump for slow and controlled addition.
Issue 2: Poor Diastereoselectivity in Pictet-Spengler Type Cyclizations
Symptom: When attempting to synthesize the this compound scaffold via a Pictet-Spengler reaction, you obtain a low diastereomeric ratio.
Possible Causes and Solutions:
The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and β-carboline frameworks, and its principles can be applied to the synthesis of spirocyclic systems.[10] However, achieving high diastereoselectivity in the key cyclization step requires careful optimization.
-
Activation of the Electrophile: The nature of the activating group on the iminium or equivalent electrophile is crucial. In some cases, using stronger activating agents can lead to a more organized transition state and improved selectivity.
-
Catalyst Selection: For asymmetric variants, the choice of a chiral Brønsted acid (e.g., a phosphoric acid) or a thiourea-based catalyst is critical.[10] The steric and electronic properties of the catalyst must be well-matched with the substrate.
-
Substrate Design: The electronic nature of the nucleophilic portion (e.g., an indole or other electron-rich aromatic) and the steric bulk of substituents near the reaction center can influence the facial selectivity of the cyclization.
Issue 3: Difficulty in Determining the Diastereomeric Ratio Accurately
Symptom: The signals for the two diastereomers in your ¹H NMR spectrum are overlapping, making accurate integration and determination of the d.r. challenging.
Possible Causes and Solutions:
Accurate determination of the diastereomeric ratio is essential for optimizing your reaction. When standard ¹H NMR is insufficient, consider the following techniques:
-
High-Field NMR: Using a spectrometer with a higher magnetic field strength can often resolve overlapping signals.
-
¹⁹F NMR: If your molecule contains a fluorine atom, ¹⁹F NMR can provide excellent signal dispersion and is a powerful tool for quantifying diastereomers.
-
Advanced NMR Techniques: Techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, significantly improving spectral resolution and allowing for accurate integration even with small chemical shift differences.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers. Method development may be required to find the optimal column and mobile phase.
| Analytical Technique | Advantages | Considerations |
| ¹H NMR | Rapid, readily available | Signal overlap can be an issue[13] |
| ¹³C NMR | Can provide better signal separation | Longer acquisition times, lower sensitivity |
| ¹⁹F NMR | Excellent signal dispersion, no background | Requires a fluorine tag in the molecule |
| Pure Shift NMR | Simplifies complex spectra, improves resolution[11] | Requires specialized equipment and expertise |
| HPLC | High sensitivity and accuracy for separation | Method development can be time-consuming |
Table 1: Comparison of analytical techniques for determining diastereomeric ratios.
Experimental Protocols
General Procedure for Catalyst Screening in a Diastereoselective Spiroketalization
This protocol provides a general framework for screening different acid catalysts to optimize the diastereoselectivity of a spiroketalization reaction.
-
Preparation: In a glovebox, prepare stock solutions of your acyclic precursor and a variety of acid catalysts (e.g., p-toluenesulfonic acid, camphorsulfonic acid, various Lewis acids) in a rigorously dried solvent (e.g., dichloromethane).
-
Reaction Setup: To an array of oven-dried reaction vials, add the desired amount of the precursor stock solution.
-
Catalyst Addition: Add a specific molar percentage of each catalyst to its respective vial.
-
Reaction Monitoring: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled shaker or stirrer. Monitor the progress of the reactions by TLC or LC-MS.
-
Workup and Analysis: Once the reactions are complete, quench them appropriately (e.g., with a mild base), perform an extractive workup, and concentrate the crude product. Analyze the diastereomeric ratio of each crude product by ¹H NMR or HPLC.
By systematically addressing the factors outlined in this guide, you can gain better control over the diastereoselectivity of your this compound synthesis and accelerate your research and development efforts.
References
-
[Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[9][14] Spiroketals. ACS Publications.]([Link])
Sources
- 1. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Oxa-7-azaspiro[4.5]decane Compounds
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Oxa-7-azaspiro[4.5]decane compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate degradation, thereby ensuring the integrity and reliability of your research.
The this compound scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, the inherent functionalities of this spirocyclic system—namely the secondary amine of the piperidine ring and the ether linkage of the tetrahydrofuran ring at the spirocenter—present specific stability liabilities. Understanding and addressing these is critical for successful drug development.
This guide is structured to provide practical, actionable advice rooted in established scientific principles. We will delve into the common degradation pathways, provide step-by-step protocols for stability assessment, and offer strategies for enhancing the stability of your compounds.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you might encounter in the laboratory.
Question 1: I'm observing the appearance of new, more polar peaks in my HPLC analysis during storage or after purification. What could be the cause?
Answer:
The appearance of new, more polar peaks in your HPLC chromatogram is a strong indicator of compound degradation. For the this compound scaffold, the most probable cause is the oxidation of the secondary amine in the piperidine ring to form an N-oxide.[1] This transformation introduces a highly polar N-O bond, significantly decreasing the retention time on a reverse-phase HPLC column.
Causality: The lone pair of electrons on the nitrogen atom of the piperidine ring is susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the sample matrix.[1] This process can be accelerated by exposure to light and elevated temperatures.
To confirm if the new peak corresponds to the N-oxide, you can perform a targeted forced oxidation study.
Materials:
-
Your this compound compound
-
Hydrogen peroxide (H₂O₂) solution (3% in water)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV or MS detector
-
LC-MS system for mass confirmation
Procedure:
-
Sample Preparation: Prepare a solution of your compound in ACN at a concentration of approximately 1 mg/mL.
-
Forced Oxidation: To 1 mL of your compound solution, add 100 µL of 3% H₂O₂.
-
Incubation: Gently mix the solution and let it stand at room temperature for 2-4 hours, protected from light.
-
HPLC Analysis: Analyze the stressed sample by HPLC and compare the chromatogram to that of an unstressed sample.
-
Confirmation: If a new peak appears at the same retention time as the unknown peak in your stability samples, it is likely the N-oxide. For definitive confirmation, analyze the stressed sample by LC-MS. The N-oxide will have a mass increase of 16 amu compared to the parent compound.
Caption: Oxidative degradation of the piperidine ring.
Question 2: My compound appears to be degrading under acidic conditions, leading to a loss of the main peak and the emergence of multiple new peaks. What is the likely degradation pathway?
Answer:
The this compound scaffold is susceptible to acid-catalyzed hydrolysis, specifically the cleavage of the ether bond in the tetrahydrofuran ring.[2][3] The spirocyclic nature of the ether linkage can influence its reactivity, but acid-mediated ring-opening is a common degradation pathway for cyclic ethers.[4]
Causality: Under acidic conditions, the oxygen atom of the tetrahydrofuran ring can be protonated, forming a good leaving group. A nucleophile, such as water, can then attack one of the adjacent carbons, leading to ring opening. This can result in a variety of degradation products, depending on subsequent reactions.
A forced degradation study under acidic conditions will help you understand the kinetics and products of this degradation pathway.
Materials:
-
Your this compound compound
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a stability-indicating method
-
LC-MS system for characterization of degradation products
Procedure:
-
Stock Solution: Prepare a stock solution of your compound in ACN at a known concentration (e.g., 1 mg/mL).
-
Stress Samples:
-
Mild Acid: Mix 1 mL of your stock solution with 9 mL of 0.1 M HCl.
-
Strong Acid: Mix 1 mL of your stock solution with 9 mL of 1 M HCl.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40 °C or 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Immediately neutralize the aliquots with an equivalent amount of NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate. Use LC-MS to identify the mass of the major degradation products.
Caption: Workflow for an acid-catalyzed forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound compounds?
A: The stability of these compounds is primarily influenced by:
-
pH: The scaffold is susceptible to acid-catalyzed hydrolysis of the ether linkage and potential base-catalyzed reactions.
-
Oxidation: The secondary amine is prone to oxidation, forming N-oxides. This can be promoted by air, peroxides in solvents, and certain metal ions.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
-
Light: Photodegradation can occur, often through radical mechanisms, especially if the molecule contains chromophores.
-
Substituents: The electronic and steric properties of substituents on the spirocyclic core can significantly impact stability. Electron-withdrawing groups on the nitrogen can decrease its susceptibility to oxidation, while bulky groups near the reactive centers can provide steric hindrance.[5][6]
Q2: How can I proactively enhance the stability of my this compound derivatives?
A: Several strategies can be employed to improve stability:
-
N-Substitution: Acylating the secondary amine to form an amide can significantly increase its stability towards oxidation.[7] However, this will also alter the compound's basicity and may impact its biological activity.
-
Steric Hindrance: Introducing bulky substituents near the piperidine nitrogen or the tetrahydrofuran oxygen can sterically hinder the approach of reactants, thereby slowing down degradation.[8][9]
-
Bioisosteric Replacement: In some cases, replacing the tetrahydrofuran ring with a more stable isostere, if tolerated by the biological target, can be a viable strategy.[4][10][11][12][13]
-
Formulation Strategies: For in vitro and in vivo studies, formulating the compound at an optimal pH, using antioxidants, and protecting it from light are crucial.
Q3: What analytical methods are recommended for stability testing of these compounds?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability assessment.[14][15]
-
Method Development: A reverse-phase HPLC method, often using a C18 column with a gradient elution of acetonitrile and water (with acid or buffer additives), is a good starting point. The method should be able to separate the parent compound from all potential degradation products.
-
Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed.[13][16] The degradation products generated should be well-resolved from the parent peak.
-
Detection: A photodiode array (PDA) detector is useful for monitoring peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[17][18][19]
| Parameter | Recommended Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60 °C | Ether cleavage of the tetrahydrofuran ring |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60 °C | Potential, though generally less facile than acid hydrolysis for ethers[20] |
| Oxidation | 3-30% H₂O₂, RT | N-oxidation of the piperidine nitrogen |
| Thermal Degradation | 60-80 °C (in solution and solid state) | General acceleration of all degradation pathways |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage, often via radical mechanisms |
Conclusion
The stability of this compound compounds is a critical consideration throughout the drug discovery and development process. By understanding the key degradation pathways—namely, oxidation of the piperidine nitrogen and acid-catalyzed hydrolysis of the spiro-ether—researchers can implement rational strategies to mitigate these issues. The troubleshooting guide and FAQs provided here offer a starting point for addressing common stability challenges. A proactive approach, incorporating forced degradation studies and the development of robust, stability-indicating analytical methods, will ultimately lead to more reliable and successful research outcomes.
References
- Yu, Y., Zhang, Y., & Ling, R. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides.
- Beddek, M., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(11), 7847-7857.
- Luisi, R., & Natho, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
- Gising, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3235–3248.
-
ResearchGate. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
- Freeman, S., & Davis, G. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 5(4), 864-873.
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-164.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
-
Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]
- Lee, H., & Kim, Y. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Organic Letters, 7(22), 4955-4958.
-
Journal of Chemical Research, Synopses. (1998). Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions. Retrieved from [Link]
- Kochetova, L. B., et al. (2014). Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents.
-
MDPI. (n.d.). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Retrieved from [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 15.12: Cyclic Ethers. Retrieved from [Link]
-
MDPI. (n.d.). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]
- Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951.
-
Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
- Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. International Journal of Greenhouse Gas Control, 18, 146-153.
-
MDPI. (2025). A Review of Approaches Developed for Spiroether Synthesis. Retrieved from [Link]
- Singh, A., et al. (2010). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 1(5), 277–280.
-
Wiley Online Library. (2018, February 16). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review of Approaches Developed for Spiroether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
-
MDPI. (2023, January 17). Heterogeneous Photocatalysis as a Potent Tool for Organic Synthesis: Cross-Dehydrogenative C–C Coupling of N-Heterocycles with Ethers Employing TiO2/N-Hydroxyphthalimide System under Visible Light. Retrieved from [Link]
-
PubMed. (2020, April 21). Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Royal Society Publishing. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]
-
ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
OUCI. (n.d.). A Review of Approaches Developed for Spiroether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]
-
PubMed. (2019, June 14). Catalytic Reduction of Cyclic Ethers With Hydrosilanes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]
-
PubMed. (2011, September). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. Retrieved from [Link]
Sources
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- 7. Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decane
Welcome to the Technical Support Center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on ensuring scientific integrity and providing practical, field-tested insights to help you achieve high purity and yield.
Introduction
This compound is a valuable spirocyclic scaffold in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics. Its synthesis, while conceptually straightforward, can be prone to impurity formation, impacting yield and downstream applications. This guide will address common issues encountered during a typical two-step synthesis involving the condensation of an N-protected 3-piperidone with ethanolamine, followed by deprotection.
Core Synthesis Pathway
A common and effective route to this compound involves a two-step process:
-
Spirocyclization: Acid-catalyzed condensation of N-benzyl-3-piperidone with ethanolamine to form N-benzyl-1-oxa-7-azaspiro[4.5]decane.
-
Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.
This pathway is illustrated in the workflow diagram below.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your synthesis.
Part 1: Spirocyclization of N-Benzyl-3-piperidone and Ethanolamine
Question 1: My spirocyclization reaction is sluggish or incomplete, what are the possible causes and solutions?
Answer:
Incomplete spirocyclization is a common hurdle. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Insufficient Acid Catalysis | The reaction proceeds via an acid-catalyzed hemiaminal formation followed by intramolecular cyclization and dehydration. Insufficient acid will slow down or stall the reaction at the hemiaminal stage. | Ensure a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is used. Typically, 0.1 equivalents are sufficient. |
| Presence of Water | Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the starting materials, inhibiting the final dehydration step to form the oxazolidine ring. | Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Suboptimal Reaction Temperature | The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. | The reaction is typically performed at the reflux temperature of the solvent (e.g., toluene, ~110 °C). Ensure the reaction mixture is vigorously refluxing. |
| Steric Hindrance | While the N-benzyl group is generally well-tolerated, bulky substituents on either reactant can sterically hinder the reaction. | This is less of an issue with the specified reactants. However, if using substituted ethanolamines, consider longer reaction times or a higher boiling point solvent. |
Question 2: I'm observing a significant amount of a side product that is not my desired N-benzyl-1-oxa-7-azaspiro[4.5]decane. What could it be?
Answer:
The most likely side product is the enamine formed from the condensation of N-benzyl-3-piperidone with ethanolamine without subsequent cyclization of the hydroxyl group. This occurs when the intramolecular cyclization is disfavored.
Plausible Side Reaction:
N-Benzyl-3-piperidone + Ethanolamine ⇌ N-Benzyl-3-(2-hydroxyethylamino)-1,2,5,6-tetrahydropyridine (Enamine) + H₂O
Causality and Prevention:
-
Insufficient Dehydration: As mentioned in the previous question, the presence of water can halt the reaction at the intermediate stage. Effective water removal is crucial to drive the reaction towards the desired spirocycle.
-
Low Reaction Temperature: The intramolecular attack of the hydroxyl group onto the iminium intermediate requires a certain activation energy. If the temperature is too low, the more stable enamine may be the major product.
Identification and Remediation:
-
¹H NMR: The enamine will show a characteristic vinyl proton signal and a broad OH peak.
-
Mass Spectrometry: The enamine will have the same mass as the hemiaminal intermediate, which is 18 atomic mass units higher than the desired product due to the presence of an additional water molecule.
-
Remediation: If the enamine is the major product, you can try to resubject the crude mixture to the reaction conditions with more efficient water removal (e.g., fresh molecular sieves in the Dean-Stark trap).
Caption: Competing pathways in the spirocyclization reaction.
Part 2: Deprotection of N-Benzyl-1-oxa-7-azaspiro[4.5]decane
Question 3: My debenzylation reaction is incomplete, and I'm recovering the starting material. How can I improve this?
Answer:
Incomplete debenzylation via catalytic hydrogenation is a frequent issue. The efficiency of this reaction is highly dependent on the catalyst, hydrogen pressure, and substrate purity.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Catalyst Deactivation | The nitrogen atom in the piperidine ring can coordinate to the palladium catalyst, poisoning its active sites.[1] Impurities from the previous step, such as sulfur-containing compounds, can also deactivate the catalyst. | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Typically, 5-10 mol% is sufficient. If catalyst poisoning is suspected, purifying the N-benzyl intermediate by column chromatography before debenzylation is recommended. |
| Insufficient Hydrogen Pressure | The reduction of the benzylic C-N bond requires sufficient hydrogen pressure to proceed at a reasonable rate. | Ensure your hydrogenation apparatus is properly sealed and pressurized. Typical pressures range from atmospheric to 50 psi. For stubborn reactions, increasing the pressure may be beneficial. |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate. | Ethanol or methanol are commonly used and effective solvents for this transformation. |
Question 4: I'm observing over-reduction or other side products during the debenzylation. What are these and how can I avoid them?
Answer:
While less common, over-reduction can occur, leading to the opening of the oxazolidine ring.
Plausible Side Reaction:
N-Benzyl-1-oxa-7-azaspiro[4.5]decane + H₂ (excess) / Harsh Conditions → Ring-opened byproducts
Causality and Prevention:
-
Harsh Reaction Conditions: Prolonged reaction times, high temperatures, or overly active catalysts can lead to the cleavage of other bonds in the molecule.
-
Prevention: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the recommended catalyst loading and hydrogen pressure.
Purification of the Final Product:
The final product, this compound, is a polar compound. Purification can be achieved by:
-
Column Chromatography: Using a polar stationary phase like silica gel with a gradient elution of dichloromethane/methanol or ethyl acetate/methanol is effective.[2]
-
Recrystallization of a Salt: The free base can be converted to its hydrochloride or oxalate salt, which can then be purified by recrystallization.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-1-oxa-7-azaspiro[4.5]decane
-
To a solution of N-benzyl-3-piperidone (1.0 eq) in toluene (5 mL/mmol), add ethanolamine (1.2 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Synthesis of this compound
-
Dissolve N-benzyl-1-oxa-7-azaspiro[4.5]decane (1.0 eq) in ethanol (10 mL/mmol).
-
Carefully add 10% palladium on carbon (10 mol%).
-
Subject the mixture to hydrogenation (50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Spirocyclization | Step 2: Deprotection |
| Key Reagents | N-benzyl-3-piperidone, ethanolamine, p-TsOH | N-benzyl-1-oxa-7-azaspiro[4.5]decane, 10% Pd/C, H₂ |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Typical Yield | 70-85% | 85-95% |
| Purity (crude) | 80-90% | 75-90% |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the oxazolidine and piperidine rings. The absence of aromatic protons confirms the removal of the benzyl group. |
| ¹³C NMR | A characteristic signal for the spiro-carbon, along with signals for the carbons of the piperidine and oxazolidine rings. |
| Mass Spec (ESI+) | [M+H]⁺ = 142.12 |
References
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. [Link]
-
sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. [Link]
-
SpectraBase. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one, 4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-. [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Xu, J., et al. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Supporting Information. (n.d.). [Link]
-
Chongqing YingSiKai Pharmaceutical Co., Ltd. (n.d.). N-Benzyl-3-piperidinol. [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... [Link]
Sources
Technical Support Center: Method Development for Chiral Separation of 1-Oxa-7-azaspiro[4.5]decane Enantiomers
Welcome to the technical support resource for the chiral separation of 1-Oxa-7-azaspiro[4.5]decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification and analysis of this and structurally similar chiral molecules. As a spirocyclic compound containing a secondary amine, this compound presents unique challenges and opportunities in enantioselective chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to streamline your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for the enantiomers of this compound.
Q1: What is the most critical first step when developing a chiral separation method for this compound?
The most critical first step is a systematic screening of various Chiral Stationary Phases (CSPs). The enantiomeric recognition mechanism is highly specific and often unpredictable, making a "trial-and-error" screening approach the most effective starting point.[1] For a molecule like this compound, which contains a basic nitrogen atom and a rigid spirocyclic structure, polysaccharide-based CSPs are an excellent starting point.
Rationale: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for a broad array of chemical structures.[2] Screening several columns with different selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dimethylphenylcarbamate)) under varied mobile phase conditions maximizes the probability of finding initial enantioselectivity.[2][3]
Q2: Which chromatographic technique, HPLC or SFC, is more suitable for this separation?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, but SFC often presents significant advantages for this class of compound.
-
Supercritical Fluid Chromatography (SFC): This is often the preferred technique. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[4][5] This results in faster separations, quicker column equilibration, and reduced consumption of organic solvents, making it a "greener" and more cost-effective choice.[4][6] SFC is particularly well-suited for normal-phase separations, which are highly effective for chiral recognition on polysaccharide CSPs.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely accessible option. Normal-phase HPLC (using solvents like hexane/isopropanol) is the traditional approach and often yields excellent selectivity.[8] Reversed-phase HPLC can also be explored, but typically provides less selectivity for this type of compound on common polysaccharide CSPs.
Recommendation: Begin with SFC if the instrumentation is available. If not, normal-phase HPLC is the logical and effective alternative.
Q3: Why are mobile phase additives essential for separating the enantiomers of this compound?
Mobile phase additives are critical due to the basic nature of the secondary amine in the 7-azaspiro ring system. Without an additive, this basic analyte can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution.[2]
Mechanism of Action: A basic additive, such as Diethylamine (DEA) or Ethanolamine (EDA), is added to the mobile phase in small concentrations (typically 0.1-0.5%).[9] This additive acts as a competing base, neutralizing the active silanol sites on the stationary phase.[2][10] By preventing these undesirable secondary interactions, the additive ensures that the separation is governed primarily by the specific chiral recognition interactions between the enantiomers and the CSP, resulting in sharp, symmetrical peaks and improved resolution.[1]
Q4: What are reliable starting conditions for an initial screening run?
A generic screening protocol is the most efficient way to identify a promising column and mobile phase combination. The goal is not immediate baseline resolution, but rather to observe any "hit"—a partial separation or peak broadening that indicates enantioselectivity.
| Parameter | SFC Starting Conditions | HPLC (Normal Phase) Starting Conditions |
| Columns (Screening Set) | Immobilized Amylose & Cellulose Phases (e.g., CHIRALPAK® IA/IB/IC, CHIRALCEL® OD-I/OJ-I) | Coated or Immobilized Amylose & Cellulose Phases (e.g., CHIRALPAK® AD, CHIRALCEL® OD-H) |
| Mobile Phase | CO2 / Methanol (or Ethanol) gradients | Hexane / Isopropanol (or Ethanol) isocratic mixtures (e.g., 90:10, 80:20, 70:30 v/v) |
| Additive | 0.1% - 0.3% Diethylamine (DEA) in the alcohol co-solvent | 0.1% Diethylamine (DEA) in the total mobile phase |
| Flow Rate | 3.0 mL/min (for 4.6 mm ID columns) | 1.0 mL/min (for 4.6 mm ID columns) |
| Back Pressure (SFC) | 150 bar | N/A |
| Temperature | 40 °C[7] | Ambient or controlled at 25 °C |
| Detection | UV (e.g., 220 nm) or MS | UV (e.g., 220 nm) |
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter during method development.
Problem: I see a single, sharp peak with no signs of separation (Resolution, Rs = 0).
This indicates a complete lack of enantioselectivity under the current conditions.
-
Cause: The chosen CSP and mobile phase combination does not provide a differential interaction with the two enantiomers.
-
Solution Workflow:
Caption: Workflow for addressing zero enantioselectivity.
Problem: I have partial separation, but the resolution is poor (Rs < 1.5).
This is a promising result that requires optimization. Resolution is a function of efficiency (N), selectivity (α), and retention (k). Each can be fine-tuned.
-
Cause: Suboptimal thermodynamic or kinetic conditions for the separation.
-
Solutions:
-
Reduce Flow Rate: Lowering the flow rate increases the time for the analyte to interact with the CSP, often improving resolution. While a flow rate of 1.0 mL/min is common for screening, optimizing at 0.5-0.8 mL/min can be beneficial.[2]
-
Adjust Temperature: Temperature has a complex and unpredictable effect on chiral recognition. Screen temperatures between 10°C and 40°C. Lower temperatures often enhance enantioselectivity, but may increase backpressure and run time.[11]
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier. A lower percentage of alcohol typically increases retention and can improve selectivity.
-
Change the Alcohol Modifier: Switching between isopropanol, ethanol, and methanol can profoundly impact selectivity (α) as each alcohol competes differently for interaction sites on the CSP.
-
Problem: My peaks are broad and tailing.
This is a classic sign of undesirable secondary interactions or column issues.
-
Cause & Solution Diagram:
Caption: Troubleshooting workflow for poor peak shape.
-
Additional Considerations:
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[2]
-
Column Contamination: Strongly retained impurities can bind to the head of the column. If using an immobilized CSP, flushing with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) may regenerate performance. Always consult the column manufacturer's instructions.[12]
-
Problem: My retention times are drifting or unstable.
Reproducibility is key for quantification. Drifting retention times usually point to system instability.
-
Cause: Insufficient column equilibration or changes in mobile phase composition.
-
Solutions:
-
Thorough Equilibration: Chiral columns, especially when additives are used, can require extended equilibration. Flush the column with at least 20-30 column volumes of the new mobile phase before starting analysis.[2]
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For volatile solvents like hexane, be mindful of evaporation, which can alter the composition over time. Prepare fresh mobile phase daily.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[11]
-
Additive Memory Effect: Be aware that basic additives can adsorb onto the CSP and alter its properties, a phenomenon known as the "memory effect".[10][13] If switching from a method with a basic additive to one without, extensive flushing is required to return the column to its original state.
-
Experimental Protocol: Generic Screening
This protocol provides a step-by-step guide for conducting an initial screening for the chiral separation of this compound.
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic this compound in ethanol or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the initial mobile phase to be tested.[2] Filter the sample through a 0.45 µm filter before injection.
Mobile Phase Preparation (HPLC Example)
-
Mobile Phase A: Hexane / Isopropanol (90:10 v/v) with 0.1% DEA.
-
Mobile Phase B: Hexane / Ethanol (80:20 v/v) with 0.1% DEA.
-
Preparation: For 1 L of Mobile Phase A, combine 900 mL of HPLC-grade hexane, 100 mL of HPLC-grade isopropanol, and 1 mL of DEA. Mix thoroughly and degas using sonication or vacuum filtration.[2]
Chromatographic System Setup (HPLC)
-
Column Installation: Install the first chiral column to be screened (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
System Flush: Flush the entire HPLC system, including the injector and detector flow cell, with the mobile phase to remove any incompatible solvents from previous analyses.
-
Column Equilibration: Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 20-30 minutes).
Screening Execution
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector wavelength (e.g., 220 nm, or a wavelength appropriate for the chromophore if derivatized).
-
Inject the working solution (e.g., 5-10 µL).
-
Acquire the chromatogram for at least 30 minutes or until the peak has eluted.[11]
-
Evaluate the chromatogram for any sign of peak splitting, shouldering, or broadening, which indicates enantioselectivity.
-
Repeat steps 3-5 for each column and mobile phase combination in your screening protocol.
References
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Ye, Y. K., et al. (2018). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]
-
Ali, I., et al. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]
-
Wang, Y., & Wenslow, R. M. (2002). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Various Authors. (2014). How can I improve my chiral column resolution? ResearchGate. Retrieved from [Link]
-
Schaffrath, M., & Mosandl, A. (2001). Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Semantic Scholar. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Weatherly, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. PMC - NIH. Retrieved from [Link]
-
Escolano, C., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI. Retrieved from [Link]
-
Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. Retrieved from [Link]
-
Kaial, M., et al. (2020). Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. Retrieved from [Link]
-
Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. PubMed. Retrieved from [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Georgiev, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Retrieved from [Link]
-
He, B.L., et al. (2008). Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. ResearchGate. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
-
Kumar, S., et al. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. PubMed. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Suescun, L., et al. (2001). 7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol stereoisomers. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance in 1-Oxa-7-azaspiro[4.5]decane Reactions
Welcome to the technical support center for optimizing catalytic reactions in the synthesis of 1-Oxa-7-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and enhance catalyst performance. The this compound scaffold is a valuable structural motif in medicinal chemistry, and its efficient synthesis is paramount. This resource synthesizes technical data and field-proven insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound derivatives?
A1: The synthesis of the this compound core often involves transition-metal catalysis. Gold (Au) and Palladium (Pd) catalysts are particularly prevalent, often used in relay or cascade reactions to construct the spirocyclic system under mild conditions.[1] For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization has been successfully employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[1] Organocatalysts are also utilized in related spiro compound syntheses, often in cascade reactions.
Q2: I am observing low to no product yield. What are the initial checks I should perform?
A2: Low or no yield is a common issue that can often be resolved by systematically checking the following:
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Reagent Purity: Verify the purity of your starting materials and solvents. Trace impurities can act as catalyst poisons.
-
Reaction Conditions: Double-check the reaction temperature, pressure, and atmosphere (e.g., inert gas). For instance, some reactions require stringent exclusion of air and moisture.
-
Stoichiometry: Confirm the accurate measurement and addition of all reagents and catalysts.
Q3: How critical is catalyst loading, and how can I optimize it?
A3: Catalyst loading is a critical parameter that directly impacts reaction rate, yield, and cost-effectiveness. While typical loadings can range from 0.5 mol% to 10 mol%, the optimal amount is system-dependent.[2] To optimize, it is advisable to run a series of small-scale reactions with varying catalyst concentrations (e.g., 1 mol%, 2.5 mol%, 5 mol%) to identify the lowest possible loading that maintains a high yield and acceptable reaction time.[3]
Q4: My reaction is not going to completion, and I see significant starting material even after extended reaction times. What could be the cause?
A4: Incomplete conversion is often indicative of catalyst deactivation or an equilibrium process. Potential causes include:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. See the detailed troubleshooting section on catalyst deactivation below.
-
Product Inhibition: The formed product might be coordinating to the catalyst, thereby inhibiting its activity.
-
Reversible Reaction: The reaction may have reached equilibrium. In such cases, altering the reaction conditions (e.g., temperature, concentration, removal of a byproduct) might be necessary to drive the reaction forward.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the catalytic synthesis of this compound, their potential causes, and actionable solutions.
Problem 1: Low Diastereoselectivity or Formation of Undesired Isomers
| Potential Cause | Diagnostic Check | Proposed Solution |
| Suboptimal Catalyst or Ligand | Screen a panel of catalysts and ligands with varying steric and electronic properties. | For Pd-catalyzed reactions, experiment with different phosphine ligands. For asymmetric syntheses, the choice of chiral ligand is crucial.[4][5] |
| Incorrect Reaction Temperature | Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) and analyze the product mixture by NMR or chiral HPLC. | Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | Perform the reaction in a variety of solvents with different polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). | The solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome. |
| Slow Addition of Reagents | Compare the stereoselectivity of a reaction with slow, controlled addition of a key reagent to one where all reagents are mixed at once. | Slow addition can maintain a low concentration of a reactive intermediate, potentially suppressing side reactions that lead to other isomers. |
Problem 2: Catalyst Deactivation and Poor Recyclability
Catalyst deactivation is a significant challenge in many catalytic processes, leading to decreased reaction rates and incomplete conversions.
Caption: A workflow for diagnosing catalyst deactivation.
| Deactivation Mechanism | Symptoms and Causes | Troubleshooting and Mitigation Strategies |
| Poisoning | Abrupt loss of activity. Common poisons for transition metals include sulfur, nitrogen, and halogen-containing compounds from starting materials or solvents. | - Purify all reagents and solvents meticulously. - Use a scavenger resin to remove specific impurities. - In some cases, a sacrificial agent can be added to react with the poison before it reaches the catalyst. |
| Thermal Degradation (Sintering) | Gradual loss of activity, especially in high-temperature reactions. Metal nanoparticles can agglomerate, reducing the active surface area. | - Operate at the lowest effective temperature. - Choose a catalyst support that enhances metal dispersion and stability. - Avoid localized overheating by ensuring efficient stirring. |
| Fouling or Coking | A physical blockage of active sites by carbonaceous deposits or insoluble byproducts. | - Optimize the reaction to minimize the formation of high molecular weight byproducts. - In some systems, periodic catalyst regeneration (e.g., by controlled oxidation) may be possible. |
| Leaching | For heterogeneous catalysts, the active metal may dissolve into the reaction medium, leading to a loss of activity. | - Ensure the catalyst support is stable under the reaction conditions. - Modify the catalyst to strengthen the metal-support interaction. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Diagnostic Check | Proposed Solution |
| Product is an Oil Instead of a Solid | Analyze a crude sample by NMR to confirm product formation and purity. | - Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexane, diethyl ether). - Seeding with a small crystal of the product can be effective. - If direct crystallization fails, consider converting the product to a crystalline salt (e.g., hydrochloride salt for basic compounds).[6] |
| Co-elution with Starting Materials or Byproducts | Run TLC with various solvent systems to find one that provides good separation. | - Optimize your column chromatography conditions (e.g., gradient elution, different stationary phase). - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product Instability on Silica Gel | Spot the purified product on a TLC plate and let it sit for a few hours to observe any decomposition. | - Use a deactivated stationary phase (e.g., alumina, or silica gel treated with triethylamine). - Minimize the time the product is on the column and use cold solvent if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Set up a parallel series of reactions in small vials (e.g., 2 mL) under an inert atmosphere.
-
To each vial, add the starting materials and solvent in the same concentration.
-
Prepare a stock solution of the catalyst and add the appropriate volume to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.5, 5.0 mol%).
-
Stir all reactions at the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8 hours) by taking a small aliquot and analyzing it by TLC, GC, or LC-MS.
-
Plot the conversion versus time for each catalyst loading to determine the optimal concentration that provides a high yield in a reasonable timeframe.[3][7]
Protocol 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (A Related Scaffold)
This protocol for a similar scaffold can be adapted and provides a useful reference.[6]
-
Alkylation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq). After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated. Purify the crude product by column chromatography.
-
Intramolecular Cyclization: Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours. Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then dry and concentrate the organic layer.
-
Deprotection and Salt Formation: Dissolve the Boc-protected spiroketal in a minimal amount of anhydrous dioxane. Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the hydrochloride salt.[6]
Visualizing Reaction Pathways
A Plausible Catalytic Cycle for Spiroketalization
Caption: A generalized catalytic cycle for spiroketal formation.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. Precision Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. Available at: [Link]
Sources
Preventing decomposition of 1-Oxa-7-azaspiro[4.5]decane during workup
Technical Support Center: 1-Oxa-7-azaspiro[4.5]decane
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for this compound and its derivatives. As Senior Application Scientists, we understand that the successful isolation of your target compound is paramount. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter stability challenges during the workup and purification of this valuable spirocyclic scaffold. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
The this compound core is a key building block in medicinal chemistry, appearing in compounds investigated as muscarinic agonists and sigma-1 receptor ligands.[1][2] However, its unique structure, which contains a spirocyclic aminal-ether linkage, presents specific stability challenges that can lead to significant product loss if not handled correctly.
Core Principles of Stability: Understanding the Weak Point
The primary vulnerability of the this compound scaffold is the spirocyclic center where the tetrahydrofuran and piperidine rings meet. This functionality is analogous to a ketal or aminal , which are known to be highly susceptible to hydrolysis under acidic conditions.[3][4][5] The presence of the nitrogen atom in the ring system can further complicate its behavior compared to a standard spiroketal.
Acid-catalyzed decomposition is the most common failure mode. The reaction is initiated by the protonation of the ether oxygen, which weakens the C-O bond and leads to the irreversible opening of the tetrahydrofuran ring.
Mechanism: Acid-Catalyzed Decomposition Pathway
The diagram below illustrates the step-by-step molecular process of decomposition under acidic conditions. Protonation of the ether oxygen (Step 1) makes it a good leaving group. Ring-opening (Step 2) results in a resonance-stabilized iminium/oxonium ion intermediate. This intermediate is then readily attacked by water (Step 3), leading to the final ring-opened, decomposed product after deprotonation (Step 4).
Caption: Acid-catalyzed hydrolysis of the spiroaminal-ether linkage.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm losing my product during the aqueous workup after quenching the reaction. What is the most likely cause?
Answer: The most probable cause is exposure to acidic conditions. Standard aqueous workups often involve a wash with dilute acid (e.g., 1M HCl) to neutralize bases or remove basic byproducts.[6] For this compound, this is a critical mistake. The spiroaminal-ether linkage is rapidly cleaved by acid, leading to complete decomposition of your desired product.[3][7] Even seemingly mild acids or acidic buffer systems can initiate this process.
Solution:
-
Strictly Avoid Acidic Washes: Never wash the organic layer containing your product with solutions below pH 7.
-
Quench Carefully: If your reaction is run under acidic conditions, quench it by slowly adding the reaction mixture to a chilled, stirred, basic solution like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Ensure the final pH of the aqueous layer is basic (>8) before proceeding.
Question 2: How can I safely remove acidic impurities (like excess reagents or catalysts) from my reaction mixture?
Answer: The stability of the spirocycle under basic conditions is your primary advantage.[4] Use a basic aqueous wash to remove acidic impurities.
Recommended Protocol:
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is typically sufficient to remove most acidic residues.
-
For more stubborn acidic impurities, a dilute solution of sodium hydroxide (e.g., 0.1M NaOH) can be used, but a follow-up wash with brine is recommended to remove residual base.
-
Always check the pH of the aqueous layer after washing to ensure it remains neutral or basic.
Question 3: My product seems to decompose on the silica gel column during flash chromatography. Why is this happening and how can I fix it?
Answer: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[8] This acidic environment can catalyze the decomposition of your acid-sensitive spirocycle directly on the column. Furthermore, the basic nitrogen of the piperidine ring can interact strongly with the acidic silica, leading to poor peak shape, streaking, and potential decomposition.[8]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites.
-
Use a Treated Stationary Phase: Amine-functionalized silica can provide excellent results by preventing the acid-base interaction that causes streaking and decomposition.[8]
-
Switch to Basic Alumina: Basic or neutral alumina is an excellent alternative to silica gel for acid-sensitive basic compounds.
-
Buffer the Mobile Phase: Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes) is crucial when using standard silica.
Question 4: I am working with an N-Boc protected version of the spirocycle. It seems to be deprotecting during workup, even when I avoid strong acid. What should I do?
Answer: The N-Boc (tert-butoxycarbonyl) protecting group is designed to be removed with acid, and it can be quite labile.[9][10] Even exposure to mildly acidic conditions, which might not fully decompose the spirocycle, can be sufficient to cleave the Boc group. This includes acidic silica gel during chromatography or an insufficiently neutralized aqueous layer.
Solutions:
-
Ensure Thorough Neutralization: After any reaction, ensure the quench is robustly basic (pH 8-10). Use saturated NaHCO₃ as a minimum.
-
Avoid All Protic Acids: Do not use any protic acids in the workup.
-
Chromatography Precautions: The same precautions as in Question 3 are critical. Use silica gel treated with triethylamine or switch to a non-acidic stationary phase like neutral alumina.[8][11]
-
Thermolysis Awareness: While less common in a standard workup, be aware that N-Boc groups can also be removed thermally, so avoid excessive heat during solvent evaporation.[12]
Recommended Protocols & Workflows
Adherence to a validated protocol is key to reproducibility. The following workflow is designed to minimize the risk of decomposition.
Recommended General Workup Workflow
This flowchart outlines the ideal sequence of operations for safely isolating this compound from a typical reaction mixture.
Caption: A workflow designed to maintain basic or neutral conditions.
Data Summary: Recommended Handling Conditions
| Parameter | Recommended Condition | Rationale & References |
| Aqueous Wash pH | pH > 8.0 | Avoids acid-catalyzed hydrolysis of the spiroaminal-ether linkage.[3][4][7] |
| Chromatography | Basic Alumina OR Silica + 1-2% Et₃N in eluent | Neutralizes acidic stationary phase to prevent on-column decomposition.[8] |
| Solvent Evaporation | Rotary Evaporation at T < 40°C | Minimizes risk of thermal degradation. |
| Storage | Store as a free base in a tightly sealed container at low temperature, protected from acidic vapors. | Long-term stability is best in a neutral or basic, anhydrous environment. |
References
-
Purification of Organic Amines. (2023). Biotage. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. [Link]
-
Hydrolysis of Acetals and Ketals. (2013). YouTube. [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]
-
Marineosins A and B, cytotoxic spiroaminals from a marine-derived actinomycete. (n.d.). National Institutes of Health. [Link]
-
Multi-Pathway Chemical Recycling of Bio-Based Polycarbonates Containing Spirocyclic Acetal Structures. (2024). ACS Publications. [Link]
-
Aldehydes & Ketones: Acetal / Ketal Hydrolysis. (2024). YouTube. [Link]
-
Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (2007). ResearchGate. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Royal Society of Chemistry. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts | Request PDF. (n.d.). ResearchGate. [Link]
-
Chemistry of spiroketals. (n.d.). ACS Publications. [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). National Institutes of Health. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). National Institutes of Health. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). National Institutes of Health. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Refinement of protocols for consistent 1-Oxa-7-azaspiro[4.5]decane synthesis
Welcome to the dedicated technical support center for the synthesis of 1-Oxa-7-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The unique three-dimensional structure of spirocycles like this compound makes them valuable building blocks in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure consistent and successful synthesis in your laboratory.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Spirocycle
Question: My reaction to form the this compound core has resulted in a very low yield, or I have only recovered the starting materials. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this problem:
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: Many reactions in organic synthesis are sensitive to moisture. Ensure that all your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Purity: The purity of your starting materials, such as the precursor ketone and the amino alcohol, is critical. Impurities can interfere with the reaction. It is advisable to purify starting materials if their purity is questionable.
-
Incorrect Stoichiometry: Carefully re-check the molar ratios of your reactants. A slight excess of one reactant may sometimes be beneficial, but a significant deviation can lead to the formation of side products or unreacted starting material.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Some cyclization reactions require heating to overcome the activation energy barrier, while others may need lower temperatures to prevent side reactions. Consult the specific protocol for the recommended temperature range. For instance, some spirocyclizations are carried out at reflux with a Dean-Stark trap to remove water and drive the reaction to completion.[2][3]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., an acid or a metal catalyst), ensure its activity has not been compromised. For acid-catalyzed reactions, the choice and concentration of the acid are crucial.[3][4]
-
-
Work-up and Isolation:
-
Product Solubility: Your product might be partially soluble in the aqueous layer during work-up. It is good practice to re-extract the aqueous layer with a suitable organic solvent to maximize recovery.[5]
-
Product Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure. Check the contents of your rotovap trap.[5]
-
pH Stability: The desired spirocycle may be sensitive to acidic or basic conditions during work-up. If you suspect this, you can test the stability of a small sample of your reaction mixture under the work-up conditions before proceeding with the entire batch.[5]
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, which complicates purification. How can I minimize the formation of these impurities?
Answer:
The formation of side products is often related to the reactivity of the starting materials and intermediates. Here are some common side products and strategies to mitigate their formation:
-
Incomplete Cyclization/Open-Chain Intermediates:
-
Cause: The intramolecular cyclization may be slow or reversible. In some cases, an open-chain enamine or imine may be formed as a stable intermediate, especially with unsubstituted aminoethanols.[6]
-
Solution: Ensure that conditions favor cyclization. For reactions that produce water as a byproduct, using a Dean-Stark trap to remove it can drive the equilibrium towards the spirocyclic product.[2][3] Increasing the reaction temperature or using a more effective catalyst can also promote cyclization.
-
-
Dehydration or Elimination Products:
-
Cause: Under harsh acidic or basic conditions, or at high temperatures, elimination reactions can occur, leading to the formation of unsaturated byproducts.
-
Solution: Optimize the reaction conditions by using milder acids or bases and lowering the reaction temperature. A thorough screen of reaction parameters is often necessary.
-
-
Polymerization:
-
Cause: Highly reactive starting materials or intermediates can sometimes lead to polymerization.
-
Solution: This can often be controlled by adjusting the concentration of the reactants (running the reaction at a higher dilution) and controlling the rate of addition of reagents.
-
Problem 3: Difficulty in Purifying the this compound Product
Question: I am having trouble purifying my final product. Column chromatography is not giving good separation, or the product seems to degrade on the column. What are some effective purification strategies?
Answer:
Purification of polar, nitrogen-containing compounds like this compound can be challenging. Here are some techniques to consider:
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is most common, it is acidic and can cause degradation of acid-sensitive compounds. Consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
-
Solvent System: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A small percentage of a modifying solvent (e.g., methanol in dichloromethane, or triethylamine in ethyl acetate/hexanes) can significantly improve separation.
-
-
Crystallization:
-
If your product is a solid, recrystallization can be a highly effective method for purification.[2] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that yield high-purity crystals.
-
-
Salt Formation and Purification:
-
The basic nitrogen atom in the piperidine ring allows for the formation of a hydrochloride or other salt.[2][7] Converting the free base to its salt can facilitate purification by crystallization, as salts often have better-defined crystalline structures. The purified salt can then be converted back to the free base if needed by treatment with a mild base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: Several synthetic strategies have been developed. A common and robust approach starts from commercially available N-protected 4-piperidones, such as N-Boc-4-piperidone.[2] The synthesis typically involves a key spirocyclization step to form the oxazolidinone or a related ring, followed by functional group manipulations and deprotection.[2] Other advanced methods include diastereoselective gold and palladium relay catalytic tandem cyclizations of enynamides with vinyl benzoxazinanones.[8] Biocatalytic methods using transaminases have also been employed for the synthesis of chiral derivatives.[9]
Q2: How does the anomeric effect influence the stereochemistry of the spiroketal?
A2: The anomeric effect is a crucial stereoelectronic factor that stabilizes the spiroketal structure. It describes the thermodynamic preference for an electronegative substituent on the anomeric carbon (the spiro center) to be in an axial position. This allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond.[10] The most stable isomer of the spiroketal is often the one that maximizes these anomeric interactions, which can be a guiding principle in predicting the stereochemical outcome of the synthesis.[10]
Q3: What are the key analytical techniques for characterizing this compound?
A3: A combination of spectroscopic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the spirocyclic system.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as N-H and C-O bonds.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, this technique provides the most definitive structural information, including the absolute configuration.
Q4: Can the this compound scaffold be synthesized enantioselectively?
A4: Yes, asymmetric synthesis of this scaffold is possible and is of great interest for pharmaceutical applications. Strategies to achieve enantioselectivity include the use of chiral starting materials, chiral catalysts, or biocatalytic methods. For example, the use of transaminases can lead to the formation of chiral amine derivatives of the spirocycle.[9] Asymmetric catalytic methods, such as those employing palladium catalysts with chiral ligands, have also been explored for related spirocyclic systems.[11]
Experimental Protocols
Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (as an illustrative example)
This multi-step synthesis starts from the readily available N-Boc-4-piperidone and is a common strategy for constructing a related spirocyclic core.[2]
Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-Boc-4-piperidone (100.0 g, 0.502 mol), potassium cyanide (36.0 g, 0.553 mol), and ammonium carbonate (144.7 g, 1.506 mol).
-
Add a mixture of ethanol (500 mL) and water (500 mL).
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
To the cooled mixture, add glycolic acid (95.4 g, 1.255 mol) and concentrated sulfuric acid (50 mL) slowly and carefully.
-
Transfer the mixture to a flask equipped with a Dean-Stark apparatus and add toluene (500 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.[2]
Step 2: Deprotection to form 1-Oxa-8-azaspiro[4.5]decan-3-one
-
Dissolve the product from Step 1 in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane (500 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.[2]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-Oxa-8-azaspiro[4.5]decan-3-one in diethyl ether (1 L) in a 2 L flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2 (as tested with moist pH paper). A white precipitate will form.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 200 mL).
-
Dry the product in a vacuum oven at 40 °C to a constant weight to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white to off-white solid.[2]
Data Presentation
Table 1: Summary of a Typical Three-Step Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride[2]
| Step | Key Reagents | Solvent(s) | Temperature | Time | Typical Yield |
| 1 | N-Boc-4-piperidone, KCN, (NH₄)₂CO₃, Glycolic Acid, H₂SO₄ | Ethanol/Water, Toluene | 60 °C, then Reflux | 24 h, then 12-16 h | 60-70% |
| 2 | 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one, 4M HCl in Dioxane | Dichloromethane | 0 °C to rt | 4-6 h | 85-95% |
| 3 | 1-Oxa-8-azaspiro[4.5]decan-3-one, HCl (gas or ethanolic) | Diethyl Ether | 0 °C | 30 min | >95% |
Visualizations
Caption: A workflow diagram for troubleshooting low-yield synthesis.
Caption: Key steps in the synthesis of a 1-Oxa-8-azaspiro[4.5]decane derivative.
References
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
Xu, J., et al. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
PubChem. 1-Oxa-7-azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... ResearchGate. Available at: [Link]
-
PubChemLite. This compound (C8H15NO). PubChemLite. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
K-F, et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. Available at: [Link]
-
ResearchGate. Synthesis of 1-azaspiro[4.5]decane scaffold. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to the NMR Interpretation of 1-Oxa-7-azaspiro[4.5]decane
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with the 1-Oxa-7-azaspiro[4.5]decane scaffold. As a spirocyclic heteroalkane, this molecule presents unique challenges in spectral interpretation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, ensuring the integrity and accuracy of your structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have synthesized this compound. What are the expected ¹H and ¹³C NMR chemical shifts?
A1: Understanding the baseline spectrum is the first step in any analysis. The structure of this compound, with its distinct tetrahydrofuran and piperidine rings fused at a spirocenter, gives rise to a predictable yet complex pattern of signals. The proximity of protons and carbons to the electronegative oxygen and nitrogen atoms are the primary determinants of their chemical shifts.
Causality: The oxygen atom in the tetrahydrofuran ring is more electronegative than the nitrogen atom in the piperidine ring. Consequently, the protons and carbons on the tetrahydrofuran ring, particularly those adjacent to the oxygen (C2 and its attached protons), will be the most deshielded and appear furthest downfield.[1][2] The quaternary spiro-carbon (C5) will be identifiable in the ¹³C NMR spectrum by its lack of a signal in a DEPT-135 experiment and its typically lower intensity.
Below is a table summarizing the predicted chemical shift ranges for the parent compound in a common solvent like CDCl₃. Note that these values can shift based on solvent, concentration, and temperature.[3]
Data Presentation: Predicted NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Influences & Notes |
| C2 | CH₂ | ~3.7 - 3.9 | ~65 - 70 | Adjacent to ring oxygen (strong deshielding). |
| C3, C4 | CH₂, CH₂ | ~1.6 - 1.9 | ~25 - 35 | Alkane-like protons in the THF ring. |
| C5 | C | N/A | ~75 - 85 | Quaternary spirocenter, deshielded by O and N. |
| C6, C10 | CH₂, CH₂ | ~2.7 - 2.9 | ~45 - 50 | Adjacent to ring nitrogen (moderate deshielding). |
| C8, C9 | CH₂, CH₂ | ~1.5 - 1.8 | ~30 - 40 | Alkane-like protons in the piperidine ring. |
| N7 | NH | Variable (1.5 - 3.5) | N/A | Broad signal, highly dependent on solvent and concentration. |
Q2: My ¹H NMR spectrum displays very broad signals, especially around the 2.5-3.5 ppm region. What is causing this and how can I obtain sharper peaks?
A2: Broadening of NMR signals is a common and often confounding issue, particularly for conformationally flexible molecules containing nitrogen. For this compound, the primary causes are typically conformational exchange and/or exchange of the N-H proton.
Expertise & Causality:
-
Conformational Dynamics: The piperidine ring can undergo a "chair-flip" conformational exchange. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to the averaging of signals and significant line broadening.[4]
-
N-H Proton Exchange: The amine proton can exchange with other protons in the solution (like trace water) or between molecules. A moderate exchange rate often results in a broad signal. Furthermore, nitrogen itself has a quadrupole moment which can contribute to the broadening of adjacent proton signals.
-
Sample Purity/Aggregation: The presence of paramagnetic impurities or aggregation of the sample at higher concentrations can also lead to broad peaks.
Experimental Protocol: Troubleshooting Broad Peaks This workflow provides a systematic approach to diagnose and resolve signal broadening.
Mandatory Visualization: Workflow for Sharpening Broad NMR Signals
Caption: A systematic workflow for diagnosing the cause of broad NMR signals.
-
Step 1 (Variable Temperature NMR): Acquiring spectra at different temperatures is the most effective way to probe dynamic processes.
-
To slow exchange: Cool the sample (e.g., to 0°C or -20°C). If chair-flipping is the cause, you may see the broad signals resolve into two distinct sets of sharp signals for each conformer.
-
To accelerate exchange: Heat the sample (e.g., to 50°C or 70°C). This can cause the signals to sharpen into a single, time-averaged peak.[5]
-
-
Step 2 (Solvent Change): Try a different solvent. A more viscous solvent like DMSO-d₆ can sometimes slow down conformational exchange. Hydrogen-bonding solvents can also significantly alter the exchange rate of the N-H proton.[5]
Q3: How can I definitively identify the N-H proton and distinguish it from other signals?
A3: The N-H proton signal is often a broad singlet and its chemical shift is highly variable. The most reliable method for its identification is the D₂O exchange experiment.
Trustworthiness & Causality: This is a self-validating protocol. Deuterium oxide (D₂O) contains deuterium, which is NMR-inactive in ¹H NMR. Labile protons, such as those on heteroatoms (O-H, N-H), will readily exchange with the deuterium atoms from D₂O. This exchange replaces the proton with a deuterium, causing the original ¹H signal to disappear from the spectrum.[4]
Experimental Protocol: D₂O Exchange Experiment
-
Acquire Standard Spectrum: Dissolve your sample of this compound in a suitable solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The peak corresponding to the N-H proton will have either completely disappeared or its intensity will be significantly reduced in the second spectrum.
Q4: I am struggling to assign the overlapping methylene (CH₂) signals. Which 2D NMR experiments are most useful?
A4: Signal overlap is a common challenge with saturated cyclic systems. Two-dimensional (2D) NMR spectroscopy is essential for unambiguous assignment. For this compound, COSY and HSQC experiments are the most powerful tools.
Expertise & Causality:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons (J-coupling). It allows you to "walk" along the carbon backbone of each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the definitive way to link your ¹H and ¹³C spectra.
Mandatory Visualization: 2D NMR Signal Assignment Workflow
Caption: A logical workflow for resolving overlapping signals using 2D NMR.
Step-by-Step Assignment Strategy:
-
Identify Key Protons in ¹H NMR: Locate the most downfield CH₂ triplet (~3.7-3.9 ppm). This is almost certainly the C2-H₂ group next to the oxygen.
-
Use COSY to Trace the THF Ring: In the COSY spectrum, find the cross-peak between the C2-H₂ signal and its neighbor. This will identify the C3-H₂ protons. Continue this process from C3-H₂ to C4-H₂.
-
Use COSY to Trace the Piperidine Ring: Identify the C6/C10-H₂ protons (~2.7-2.9 ppm) adjacent to the nitrogen. Use the COSY to trace their connections to the C9/C8 protons.
-
Use HSQC to Assign Carbons: Once the proton networks are established, use the HSQC spectrum. Find the ¹H signal for C2-H₂ on one axis and the cross-peak will show you the corresponding ¹³C signal for C2 on the other axis. Repeat for all protonated carbons to complete the assignment.
References
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(4), 588-592. [Link]
-
Xu, J., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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SpectraBase. (n.d.). 1-OXASPIRO-[4.5]-7-DECENE. SpectraBase. [Link]
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PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder. [Link]
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The OChem Whisperer. (2012). Guide to Solving NMR Questions. The OChem Whisperer. [Link]
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PubChemLite. (n.d.). This compound (C8H15NO). PubChemLite. [Link]
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Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
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SpectraBase. (n.d.). 1-Oxaspiro[4.5]decane, 2,6,6,10-tetramethyl-. SpectraBase. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. PubChem. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
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PubMed. (2020). Solvent optimization and conformational flexibility effects on 1H and 13C NMR scaling factors. Magnetic Resonance in Chemistry, 58(6), 576-583. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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SpectraBase. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one, 4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-. SpectraBase. [Link]
-
US EPA. (n.d.). Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)-. US EPA. [Link]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL. [Link]
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Navigating Scalability in 1-Oxa-7-azaspiro[4.5]decane Production: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of 1-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Recognizing the unique challenges that can arise during the transition from bench-scale synthesis to larger-scale production, this document provides in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your own laboratory settings.
Core Synthesis Strategy: An Overview
The most common and scalable synthetic route to the this compound core involves a two-step process starting from N-Boc-3-piperidone and ethanolamine. This strategy is favored for its use of readily available starting materials and its generally robust nature.
The overall transformation is depicted below:
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Part 1: The Spirocyclization Reaction
Question: My spirocyclization reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-3-piperidone even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a common scalability issue related to the equilibrium of imine/aminal formation and the subsequent cyclization. The primary culprit is often the incomplete removal of water, which is a byproduct of the initial condensation between the piperidone carbonyl and the ethanolamine.
-
Causality: The formation of the key intermediate, a hemiaminal which then dehydrates to an imine or cyclizes, is a reversible process. Water present in the reaction mixture can hydrolyze the intermediates back to the starting materials. On a larger scale, efficient water removal becomes more challenging due to surface area-to-volume ratio changes and less efficient heat transfer.
-
Troubleshooting Steps:
-
Optimize Water Removal:
-
Dean-Stark Trap: Ensure your Dean-Stark apparatus is properly set up and insulated.[1] The rate of reflux should be vigorous enough to ensure a steady collection of the water-toluene azeotrope.[2] On a larger scale, you may need a larger trap or a system with a side-arm packed with molecular sieves to effectively sequester water.
-
Drying Agents: For smaller scale reactions, or as an adjunct to a Dean-Stark trap, ensure you are using a sufficient quantity of a suitable drying agent like anhydrous magnesium sulfate or molecular sieves directly in the reaction flask.[3]
-
-
Reaction Temperature:
-
Ensure the internal reaction temperature is consistently at the reflux temperature of toluene (~110 °C). In large reactors, temperature gradients can occur. Use a calibrated temperature probe to monitor the internal temperature.
-
-
Catalysis:
-
While this reaction can proceed without a catalyst, a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) can accelerate both the initial condensation and the subsequent cyclization.[2] Be cautious with the amount of acid, as excessive acidity can lead to side reactions.
-
-
Question: I'm observing a significant byproduct with a mass corresponding to the dimer of N-Boc-3-piperidone. How can I minimize this side reaction?
Answer: This byproduct likely arises from an aldol-type self-condensation of the N-Boc-3-piperidone starting material. This is often exacerbated by the presence of base or prolonged heating in the presence of certain catalysts.
-
Causality: The alpha-protons to the carbonyl in the piperidone ring are acidic and can be deprotonated to form an enolate, which can then attack another molecule of the piperidone.
-
Troubleshooting Steps:
-
Control of Basicity: Ensure that your ethanolamine is of high purity and free from strongly basic impurities. If using an acid catalyst, avoid adding any base to the reaction mixture.
-
Order of Addition: On a larger scale, consider adding the N-Boc-3-piperidone slowly to a heated solution of ethanolamine in toluene. This maintains a high concentration of the desired nucleophile relative to the piperidone, favoring the intended reaction over self-condensation.
-
Temperature Profile: While reflux is necessary for water removal, avoid unnecessarily prolonged heating once the reaction is complete, as this can promote side reactions. Monitor the reaction progress closely and proceed to the next step once the starting material is consumed.
-
Part 2: Boc Deprotection and Product Isolation
Question: The Boc deprotection with HCl seems to generate several impurities, and my overall yield is low. What are the critical parameters for this step at scale?
Answer: The acid-catalyzed deprotection of the Boc group is generally a clean reaction, but at scale, issues with temperature control, stoichiometry of the acid, and the presence of residual water can lead to side reactions or incomplete conversion.
-
Causality: The mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation. This cation can potentially alkylate other nucleophiles present or lead to other degradation pathways if not properly managed. The reaction rate has been shown to have a second-order dependence on the acid concentration, making precise control crucial.[4]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure your intermediate and the solvent (e.g., dioxane, isopropanol, or ethyl acetate) are scrupulously dry. Water can interfere with the reaction and affect the final salt crystallization.
-
Temperature Control: The deprotection is exothermic. On a large scale, the addition of the acidic solution (e.g., 4M HCl in dioxane) must be done slowly and with efficient cooling to maintain a low internal temperature (typically 0-10 °C). Runaway temperatures can lead to degradation of the product.
-
Acid Stoichiometry: While an excess of acid is required to drive the reaction, a very large excess can sometimes promote side reactions. Use a defined excess (e.g., 2-4 equivalents) and monitor the reaction to completion by TLC or LC-MS.
-
Choice of Acidic Reagent: Gaseous HCl bubbled through a solution of the free base can provide a very clean conversion. Alternatively, commercially available solutions of HCl in isopropanol or dioxane are convenient for scalability. Trifluoroacetic acid (TFA) can also be used, but its removal can be more challenging at scale.[5]
-
Question: After deprotection and solvent removal, I am left with a persistent oil or a very hygroscopic solid that is difficult to handle and purify. How can I obtain a stable, crystalline hydrochloride salt?
Answer: This is a very common issue with polar amine salts. "Oiling out" or the formation of a hygroscopic solid is often due to residual solvent, impurities, or an incorrect stoichiometry of the salt.
-
Causality: The presence of multiple polar functional groups (ether and amine) in this compound makes it and its salt form highly polar and potentially very soluble in protic solvents. Impurities can act as crystal growth inhibitors.
-
Troubleshooting Steps:
-
Solvent Selection for Crystallization:
-
Antisolvent Addition: After the reaction is complete and the solvent has been concentrated, dissolve the crude salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add an antisolvent in which the salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or acetone) with vigorous stirring until turbidity persists. This often induces crystallization.[6]
-
Trituration: If an oil is obtained, it can often be solidified by repeated trituration (stirring/grinding the oil with a spatula or stir bar) with a suitable antisolvent.
-
-
Purification of the Free Base: If direct crystallization of the salt is problematic due to impurities, consider purifying the free base first. After deprotection, carefully neutralize the crude salt with a base (e.g., NaHCO₃ or K₂CO₃ solution) and extract the free amine into an organic solvent like dichloromethane. The free base can then be purified by silica gel chromatography (see next question). Following purification, the free base can be redissolved in a suitable solvent and treated with one equivalent of HCl to form the clean hydrochloride salt.
-
Seed Crystals: If you have a small amount of crystalline product, using it to seed a supersaturated solution of the crude material can be highly effective in promoting crystallization.
-
Question: I need to purify the free base of this compound using column chromatography, but I'm experiencing severe peak tailing and poor separation. What is the best approach?
Answer: Purifying polar amines on standard silica gel is notoriously difficult due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[7][8]
-
Causality: The lone pair on the nitrogen atom of your product forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the silica gel. This leads to slow and uneven elution, resulting in broad, tailing peaks.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a 1-2% solution of ammonium hydroxide in methanol is used.[7] This additive competes with your product for binding to the acidic sites on the silica, leading to much sharper peaks.
-
Solvent System: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, start with 100% DCM and gradually increase to 10-15% methanol, keeping the percentage of your basic modifier constant.
-
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel is commercially available and is an excellent option for purifying basic compounds, often providing superior results to simply adding a basic modifier to the eluent.[8]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of amines.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of N-Boc-3-piperidone to ethanolamine for the spirocyclization step? A1: Typically, a slight excess of ethanolamine (1.1 to 1.5 equivalents) is used to ensure complete consumption of the more expensive N-Boc-3-piperidone and to drive the reaction equilibrium forward.
Q2: Can I perform the spirocyclization and deprotection in a one-pot procedure? A2: While theoretically possible, it is not recommended for scalability. The optimal solvent and conditions for the two steps are significantly different. The spirocyclization requires a non-polar, azeotroping solvent (like toluene) at high temperature, while the deprotection is best performed in a more polar solvent at low temperature. Attempting a one-pot process would likely lead to a complex mixture and low yields.
Q3: My final product has a slight yellow or brown discoloration. What is the likely cause? A3: Discoloration often arises from minor impurities formed during the reaction or workup. Potential causes include small amounts of self-condensation products from the piperidone starting material or slight degradation during the acidic deprotection step. If the discoloration persists after crystallization, consider a charcoal treatment of the free base solution before the final salt formation or a recrystallization of the final salt.
Q4: How can I confirm the structure and purity of my final this compound hydrochloride salt? A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of starting materials or major impurities.
-
LC-MS: To determine the purity and confirm the molecular weight of the product.
-
FTIR: To identify characteristic functional group stretches.
-
Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.
Data Summary: Representative Reaction Parameters
The following table provides typical reaction parameters for the key steps in the synthesis. Note that these are starting points and may require optimization for your specific scale and equipment.
| Parameter | Step 1: Spirocyclization | Step 2: Boc Deprotection |
| Key Reagents | N-Boc-3-piperidone, Ethanolamine | N-Boc-1-Oxa-7-azaspiro[4.5]decane, 4M HCl in Dioxane |
| Solvent | Toluene | Dioxane, Isopropanol, or Ethyl Acetate |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Reaction Time | 6 - 24 hours | 2 - 6 hours |
| Typical Yield | 85 - 95% | >95% |
References
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00358][9][10]
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Asymmetric phase transfer catalysis in spirocycle synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Asymmteric-phase-transfer-catalysis-in-spirocycle-synthesis_fig15_349583271][11]
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Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33769805/][12]
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Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18004871/][13]
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Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem. [URL: https://www.benchchem.com/troubleshooting/common-issues-in-3-amino-1-furan-3-yl-propan-1-ol-purification][7]
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Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem. [URL: https://www.benchchem.com/troubleshooting/guide-for-reductive-amination-of-2-aminobenzaldehydes][15]
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Technical Support Center: Troubleshooting Amination Reactions. Benchchem. [URL: https://www.benchchem.com/troubleshooting/amination-reactions][16]
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How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_isolate_a_polar_small_molecule_containing_at_least_one_primary_or_secondary_amine_group_from_a_water_soluble_extract][18]
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Dean Stark Trap. University of York Chemistry Teaching Labs. [URL: https://www.york.ac.uk/chemistry/equip/tl/dean-stark/][1]
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Method for salt preparation. Google Patents. [URL: https://patents.google.com/patent/US20100204470A1/en][21]
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Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. American Chemical Society. [URL: https://www.acs.org/meetings/presenters/p/parry-dave.html][22]
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Crystallization of hydrohalides of pharmaceutical compounds. Google Patents. [URL: https://patents.google.com/patent/EP2436381A1/en][23]
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Reductive amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reductive_amination][24]
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I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [URL: https://www.researchgate.net/post/I_have_a_trouble_in_reductive_amination_Is_there_anyone_having_some_effective_method_to_reduct_imine_to_amine][25]
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A Small-scale Procedure for Acid-catalyzed Ketal Formation. Stoltz Group, Caltech. [URL: http://stoltz2.caltech.edu/pod/pod-pdfs/2019/Stoltz_JOC_2019.pdf][26]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/10w4yqj/struggling_with_reductive_amination_tips_for/][28]
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Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00424][3]
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Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00098a033][29]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo951360h][30]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22686294/][31]
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Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [URL: https://www.researchgate.net/publication/7574737_Kinetics_and_Mechanism_of_N-Boc_Cleavage_Evidence_of_a_Second-Order_Dependence_upon_Acid_Concentration][4]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/THE-DOUBLE-REDUCTIVE-AMINATION-APPROACH-TO-THE-OF-Matassini-Clemente/8734e56598c171e22036c84c6c06b2401f808796][36]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/11aqq4n/advice_on_nboc_deprotection_in_the_presence_of/][5]
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group, Princeton University. [URL: https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021_Rapid-Optimization-of-Photoredox-Reactions-for-Continuous-Flow-Systems.pdf][37]
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Water Formation Kinetics on Co(0001) at Low and Near-Ambient Hydrogen Pressures in the Context of Fischer–Tropsch Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/339243729_Water_Formation_Kinetics_on_Co0001_at_Low_and_Near-Ambient_Hydrogen_Pressures_in_the_Context_of_Fischer-Tropsch_Synthesis][38]
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Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02410][39]
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Influence of Water on Zinc Metal–Organic Framework Formation Kinetics. ResearchGate. [URL: https://www.researchgate.net/publication/351659828_Influence_of_Water_on_Zinc_Metal-Organic_Framework_Formation_Kinetics][40]
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Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ResearchGate. [URL: https://www.researchgate.net/publication/352219967_Rapid_Optimization_of_Photoredox_Reactions_for_Continuous-Flow_Systems_Using_Microscale_Batch_Technology][41]
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High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c8a6b10f57de431304561a][42]
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Reaction kinetics and isotope effect of water formation by the surface reaction of solid H2O2 with H atoms at low temperatures. Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/fd/c5fd00139b][43]
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Technical Support Center: Synthesis of Azaspirocycles
Welcome to the Technical Support Center for Azaspirocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable scaffolds. Azaspirocycles, with their unique three-dimensional structures, offer significant advantages in medicinal chemistry, including improved physicochemical properties.[1][2] However, their synthesis can be challenging.[1] This guide provides in-depth, troubleshooting advice in a question-and-answer format to address common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General & Strategic Issues
Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[3][4]
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]
-
Troubleshooting:
-
Run small-scale trial reactions: Systematically vary the temperature and reaction time to identify the optimal conditions without consuming large quantities of starting materials.[4]
-
Concentration Effects: For intramolecular reactions, high dilution conditions can favor cyclization over intermolecular polymerization. Conversely, some bimolecular reactions may benefit from higher concentrations. Experiment with a range of concentrations to find the sweet spot.
-
-
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation.[4]
-
Troubleshooting:
-
Verify Starting Material Purity: Use techniques like NMR, LC-MS, or GC to confirm the purity of your starting materials.
-
Use High-Purity, Dry Solvents: Many reactions in azaspirocycle synthesis are sensitive to moisture. Ensure solvents are appropriately dried before use.[4]
-
-
-
Atmospheric Sensitivity: Certain reactions are sensitive to oxygen or moisture.[4]
-
Troubleshooting:
-
Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[4]
-
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[4]
-
Troubleshooting:
-
Optimize Stirring: Ensure the stirring rate is adequate for the reaction scale and viscosity.
-
-
-
Product Decomposition: The desired azaspirocycle may be unstable under the reaction or workup conditions.[4]
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and check for the appearance of degradation products over time.[4] If decomposition is observed, consider milder reaction conditions or a modified workup procedure.
-
-
Troubleshooting Workflow for Low Yield:
Caption: Systematic workflow for troubleshooting low reaction yields.
II. Method-Specific Pitfalls & Solutions
This section delves into challenges associated with common synthetic strategies for constructing azaspirocycles.
A. [3+2] Cycloaddition Reactions
[3+2] cycloadditions are a powerful tool for constructing five-membered rings, which are prevalent in azaspirocycles.[5][6] However, these reactions can be prone to specific issues.
A2: While some intramolecular azide-alkyne cycloadditions proceed thermally, many require catalysis.[7] The lack of reaction could be due to several factors.
Potential Causes & Solutions:
-
High Activation Energy for Thermal Cycloaddition: The uncatalyzed reaction may have a high activation barrier.
-
Troubleshooting:
-
Introduce a Catalyst: Copper(I) and Ruthenium(II) catalysts are commonly used to facilitate the cycloaddition at lower temperatures.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Experiment with a range of polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene).
-
-
-
Steric Hindrance: Bulky substituents near the azide or alkyne functionalities can impede the cyclization.
-
Troubleshooting:
-
Re-evaluate Substrate Design: If possible, redesign the substrate to minimize steric clash. This might involve changing protecting groups or altering the length of the linker between the azide and alkyne.
-
-
-
Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.
-
Troubleshooting:
-
Conformational Analysis: Computational modeling can provide insights into the preferred conformations of the starting material.
-
Introduction of Rigid Elements: Incorporating a rigid structural element, such as a double bond or a small ring, in the linker can pre-organize the molecule for cyclization.
-
-
Reaction Scheme: Intramolecular Azide-Alkyne [3+2] Cycloaddition
Caption: General scheme for intramolecular azide-alkyne cycloaddition.
B. Aza-Piancatelli Rearrangement
The aza-Piancatelli rearrangement is a valuable method for synthesizing 4-aminocyclopentenone-containing azaspirocycles from 2-furylcarbinols and amines.[8][9]
A3: The aza-Piancatelli rearrangement is sensitive to reaction conditions, and side reactions are a common pitfall.[8][10]
Common Issues & Optimization Strategies:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Insufficient catalyst activity or catalyst inhibition.[11] | - Increase catalyst loading (typically 5-10 mol%).- Screen different Lewis acids (e.g., Dy(OTf)₃, Sc(OTf)₃).- Ensure anhydrous conditions, as water can deactivate the catalyst. |
| Formation of Dehydrated Byproducts | The furylcarbinol is prone to dehydration, especially with highly substituted starting materials.[8] | - Use milder reaction conditions (lower temperature).- Employ a less acidic catalyst. |
| Friedel-Crafts Alkylation | Electron-rich anilines can undergo competitive Friedel-Crafts alkylation.[8] | - Use anilines with electron-withdrawing groups or sterically hindered anilines (e.g., 2,4,6-trimethylaniline).[8] |
| Reversibility of the Reaction | For some substrates, the reaction may be reversible, leading to an equilibrium mixture.[12] | - Use a solvent that favors the product (e.g., acetonitrile).[8]- Remove water or other byproducts to drive the reaction forward. |
Proposed Mechanism of the Aza-Piancatelli Rearrangement
Caption: Simplified mechanism of the aza-Piancatelli rearrangement.
C. Ring-Closing Metathesis (RCM)
RCM is a powerful technique for the formation of cyclic and macrocyclic azaspirocycles.[13][14][15] However, its success is highly dependent on the choice of catalyst and reaction conditions.
A4: The efficiency of RCM can be influenced by several factors, from catalyst selection to substrate design.[14][16][17]
Key Optimization Parameters:
-
Catalyst Choice: The activity and stability of ruthenium-based metathesis catalysts vary significantly.
-
Troubleshooting:
-
First-Generation Grubbs Catalyst (G-I): Effective for less sterically demanding substrates.
-
Second-Generation Grubbs Catalyst (G-II): More active and suitable for a wider range of substrates, including more sterically hindered ones.[18]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): Offer increased stability and are often used for more challenging transformations.[18]
-
-
-
Substrate Structure: The presence of certain functional groups or steric bulk near the alkenes can hinder the reaction.
-
Troubleshooting:
-
Protecting Groups: Electron-rich amines can coordinate to the ruthenium catalyst and inhibit its activity.[18] Using electron-withdrawing protecting groups (e.g., tosyl, nosyl) on the nitrogen atom can mitigate this issue.
-
Steric Hindrance: Avoid bulky substituents near the reacting double bonds.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent: Dichloromethane and toluene are common solvents for RCM.
-
Temperature: Most RCM reactions are run at room temperature to refluxing temperatures of the solvent.
-
Concentration: High dilution is often necessary to favor intramolecular RCM over intermolecular oligomerization, especially for the formation of larger rings.[17]
-
-
D. Transition-Metal-Catalyzed Reactions
Transition-metal catalysis plays a crucial role in modern organic synthesis, including the construction of azaspirocycles.[19][20][21]
A5: Regioselectivity in C-H activation is a common challenge and is often directed by the choice of directing group and catalyst.[19][20]
Factors Influencing Regioselectivity:
-
Directing Group: The directing group coordinates to the metal center and positions it for C-H activation at a specific site.
-
Troubleshooting:
-
Amidine Directing Groups: Amidines are effective directing groups in the synthesis of N-heterocycles.[19][20] The imino lone pair coordinates to the transition metal, directing C-H activation.
-
Other Directing Groups: Explore other N-based directing groups (e.g., pyridyl, picolinamide) to alter the regioselectivity.
-
-
-
Catalyst and Ligand: The metal center and its ligand sphere play a critical role in determining the outcome of the reaction.
-
Troubleshooting:
-
Screen Different Metals: Rhodium, palladium, and iridium are commonly used for C-H activation.
-
Ligand Effects: The electronic and steric properties of the ligands can fine-tune the reactivity and selectivity of the catalyst.
-
-
-
Substrate Electronic Effects: The electronic nature of the substrate can influence the facility of C-H bond cleavage.
-
Troubleshooting:
-
Modify Substituents: The addition of electron-donating or electron-withdrawing groups can alter the reactivity of specific C-H bonds.
-
-
III. Purification & Characterization
Q6: I am having difficulty purifying my azaspirocycle. What are some common purification challenges and how can I overcome them?
A6: The unique structural and physicochemical properties of azaspirocycles can present purification challenges.
Common Purification Issues & Solutions:
-
High Polarity: The presence of one or more nitrogen atoms can make azaspirocycles highly polar, leading to poor solubility in common organic solvents and streaking on silica gel chromatography.
-
Troubleshooting:
-
Chromatography:
-
Normal Phase: Use a more polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing).
-
Reverse Phase HPLC: This can be an effective method for purifying highly polar compounds.
-
-
Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.[22]
-
-
-
Complex Diastereomeric Mixtures: Spirocyclization can often lead to the formation of multiple diastereomers, which can be difficult to separate.
-
Troubleshooting:
-
High-Resolution Chromatography: Use a high-performance chromatography system with a high-resolution column.
-
Chiral Chromatography: If enantiomers or diastereomers are present, chiral HPLC may be necessary for separation.
-
-
-
Thermal Instability: Some azaspirocycles may be sensitive to heat.[22]
-
Troubleshooting:
-
Avoid High Temperatures: Use purification methods that do not require high heat, such as recrystallization at low temperatures or flash chromatography. If distillation is necessary, use vacuum distillation to lower the boiling point.[22]
-
-
References
-
Improved isolation procedure for azaspiracids from shellfish, structural elucidation of azaspiracid-6, and stability studies. PubMed. [Link]
-
Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]
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Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]
-
Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ResearchGate. [Link]
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Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction. PubMed. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
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Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. PubMed. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. PubMed. [Link]
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Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]
-
Studies on the formal [3 + 2] cycloaddition of aziridines with alkenes for the synthesis of 1-azaspiroalkanes. Semantic Scholar. [Link]
-
Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed. [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. ResearchGate. [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. [Link]
-
Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing Protocols. PubMed. [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. ACS Omega. [Link]
-
[3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. PubMed. [Link]
-
Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Semantic Scholar. [Link]
-
Importance of off-cycle species in the acid-catalyzed aza-Piancatelli rearrangement. PubMed. [Link]
-
Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. [Link]
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Royal Society of Chemistry. [Link]
-
Piancatelli rearrangement. Wikipedia. [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Royal Society of Chemistry. [Link]
-
How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. [Link]
-
Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. ResearchGate. [Link]
-
Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds. MDPI. [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
1‐Azaspirocycles contained in drugs and natural products. ResearchGate. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. [Link]
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Validation & Comparative
Navigating the Therapeutic Potential of Oxa-Azaspiro[4.5]decanes: A Comparative Guide to Structure-Activity Relationships
The 1-oxa-7-azaspiro[4.5]decane scaffold and its analogs represent a class of compounds with significant therapeutic potential, owing to their rigid, three-dimensional structure that allows for precise orientation of functional groups and interaction with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this fascinating class of molecules. While extensive research on the specific this compound core is emerging, a wealth of data exists for the closely related 1-oxa-8-azaspiro[4.5]decane scaffold. Therefore, this guide will focus on the latter as a representative of the broader class, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will explore how subtle structural modifications influence their binding affinity and functional activity at key biological targets, including muscarinic and sigma receptors, and touch upon their potential as nicotinic acetylcholine receptor (nAChR) modulators.
The 1-Oxa-8-Azaspiro[4.5]decane Scaffold: A Privileged Structure
The 1-oxa-8-azaspiro[4.5]decane core is considered a "privileged scaffold" in medicinal chemistry. Its spirocyclic nature imparts a higher degree of rigidity compared to more flexible aliphatic or aromatic systems. This conformational constraint can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The scaffold also offers multiple points for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Caption: General structure and key features of the 1-Oxa-8-azaspiro[4.5]decane scaffold.
Comparative Analysis of Biological Activity
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have yielded compounds with potent and selective activities at various receptors. Below, we compare the SAR of these analogs for different biological targets.
Muscarinic M1 Receptor Agonists
A significant body of research has focused on developing 1-oxa-8-azaspiro[4.5]decane analogs as M1 muscarinic receptor agonists for the potential treatment of cognitive deficits in Alzheimer's disease.
Key SAR Insights:
-
Substitution on the Tetrahydrofuran Ring: Modifications at the 2 and 3-positions of the tetrahydrofuran ring have a profound impact on M1 receptor affinity and efficacy. For instance, the introduction of a 2-ethyl group or a 3-methylene group can enhance M1 selectivity over M2 receptors[1].
-
N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is crucial for activity. A methyl group is often found to be optimal for potent muscarinic activity[1][2].
-
Stereochemistry: The stereochemistry at the spirocenter and other chiral centers plays a critical role. For example, the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) was found to be the more active enantiomer for M1 agonism[1].
Table 1: Comparative Activity of 1-Oxa-8-Azaspiro[4.5]decane Analogs as Muscarinic Agonists
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1 Agonist Activity | Reference |
| 17 | Methyl | =O | Potent (non-selective) | Potent (non-selective) | Full Agonist | [1] |
| 18 | Ethyl | =O | Preferential for M1 | Weaker | Partial Agonist | [1] |
| 29 (YM796) | Methyl | =CH2 | Preferential for M1 | Weaker | Partial Agonist | [1][2] |
| YM954 | Ethyl | =O | Potent | Weaker | Partial Agonist | [2] |
Sigma-1 Receptor Ligands
More recently, the 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for the development of selective sigma-1 receptor ligands, which are potential targets for various central nervous system disorders.
Key SAR Insights:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of sigma-1 affinity and selectivity. Long-chain alkyl or aralkyl groups are often employed.
-
Aromatic Moiety: The introduction of a substituted aromatic ring, often connected via a linker to the piperidine nitrogen, is a common strategy to achieve high affinity for sigma-1 receptors[3].
Table 2: Comparative Activity of 1-Oxa-8-Azaspiro[4.5]decane Analogs as Sigma-1 Receptor Ligands
| Compound | N-Substituent | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| Analog A | [Structure] | 0.47 - 12.1 | Moderate | 2 - 44 | [3] |
| [18F]8 | [Structure] | High | Moderate | High | [3] |
(Note: Specific structures for "Analog A" and "[18F]8" are detailed in the cited reference.)
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The exploration of this compound and its analogs as nAChR modulators is an emerging area of interest. The rigid spirocyclic core is an attractive starting point for designing ligands that can differentiate between various nAChR subtypes, such as the α7 and α4β2 receptors, which are implicated in cognitive function and nicotine addiction. While specific SAR data for a series of this compound analogs at nAChRs is not yet extensively published, the general principles of nAChR pharmacophores can be applied to guide future design.
Hypothetical SAR Considerations for nAChR Activity:
-
Cationic Center: The basic nitrogen of the piperidine ring can serve as the cationic center, which is a crucial feature for interaction with the orthosteric binding site of nAChRs.
-
Hydrogen Bond Acceptor: The oxygen atom in the tetrahydrofuran ring could act as a hydrogen bond acceptor, another key element of the nAChR pharmacophore.
-
Hydrophobic Moiety: Introduction of a suitable hydrophobic group, potentially attached to the piperidine nitrogen or the tetrahydrofuran ring, could enhance binding affinity and selectivity for specific nAChR subtypes[4].
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key 1-oxa-8-azaspiro[4.5]decane intermediate and a general protocol for evaluating the binding affinity of novel analogs at nicotinic receptors.
Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol outlines a robust, multi-step synthesis suitable for producing significant quantities of the target compound, a versatile intermediate for further derivatization[5].
Overall Reaction Scheme:
Caption: Synthetic scheme for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Step 1: Synthesis of 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-one
-
To a solution of N-Boc-4-piperidone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.
-
Heat the reaction mixture at 60 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Isolate the intermediate spirohydantoin.
-
To a solution of the spirohydantoin in toluene, add glycolic acid and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization to afford the desired oxazolidinone.
Step 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one
-
Dissolve the Boc-protected oxazolidinone in dichloromethane and cool to 0 °C.
-
Slowly add a solution of 4M HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, dry, and concentrate to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the free base in diethyl ether and cool to 0 °C.
-
Bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise until the pH is acidic.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt[5].
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific nAChR subtype[6][7][8][9].
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membranes: Prepared from cell lines expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue rich in the target receptor.
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine, or [¹²⁵I]α-bungarotoxin).
-
Test Compounds: The this compound analogs to be evaluated.
-
Binding Buffer: A buffer solution optimized for the specific receptor subtype.
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
-
Conclusion and Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a versatile platform for the development of potent and selective ligands for muscarinic and sigma receptors. While the exploration of its potential as nicotinic acetylcholine receptor modulators is still in its early stages, the structural features of this scaffold make it a highly promising starting point for the design of novel nAChR agonists and antagonists. Future research should focus on the systematic synthesis and pharmacological evaluation of this compound and its 8-aza analogs at various nAChR subtypes. A deeper understanding of the SAR for this compound class will undoubtedly pave the way for the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
References
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Xu, J., et al. (2020). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Zhang, Y., et al. (2014). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 34(3), 978-986. [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 258, 115579. [Link]
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Onodera, K., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(3), 479-486. [Link]
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Aguilar, J., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 386(2), 159-169. [Link]
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Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(4), 439–453. [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 351(1), 1-16. [Link]
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Wikipedia. (n.d.). Nicotinic agonist. [Link]
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Papke, R. L., et al. (2001). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 132(4), 853-864. [Link]
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Arunrungvichian, K., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614. [Link]
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Validating 1-Oxa-7-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists: A Comparative Guide
The quest for effective therapeutics for neurodegenerative diseases like Alzheimer's disease remains a paramount challenge in modern medicine. One promising avenue of research lies in the modulation of muscarinic acetylcholine receptors, particularly the M1 subtype, which plays a crucial role in cognitive processes such as learning and memory. This guide provides an in-depth technical comparison of novel 1-Oxa-7-azaspiro[4.5]decane derivatives as M1 muscarinic agonists, offering a comprehensive evaluation of their therapeutic potential against established benchmarks. We will delve into the structure-activity relationships, comparative efficacy, and the detailed experimental protocols necessary for their validation.
The Rationale for Targeting the M1 Muscarinic Receptor
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine, a key neurotransmitter, contributes significantly to the cognitive deficits observed in patients. While acetylcholinesterase inhibitors have been the mainstay of treatment, their efficacy is often limited and accompanied by side effects. A more direct approach is the activation of M1 muscarinic receptors, which are highly expressed in the hippocampus and cerebral cortex, brain regions critical for memory formation and retrieval. Activation of the M1 receptor is believed to enhance cholinergic neurotransmission and downstream signaling pathways, thereby improving cognitive function.
The this compound scaffold has emerged as a promising framework for the design of novel M1 agonists. Its rigid, three-dimensional structure allows for precise orientation of functional groups to achieve high affinity and selectivity for the M1 receptor, while potentially minimizing off-target effects at other muscarinic receptor subtypes (M2-M5) that are associated with undesirable side effects such as bradycardia and gastrointestinal disturbances.
Comparative Analysis of this compound Derivatives
A series of 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their potential as M1 muscarinic agonists.[1] This guide will focus on a comparative analysis of key compounds from this series, namely YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane), against the established M1 agonists RS86 and AF102B .
In Vitro Receptor Binding Affinity
A fundamental aspect of validating a therapeutic agent is its affinity for the intended target. The binding affinities of our compounds of interest for M1 and M2 muscarinic receptors were determined using radioligand binding assays with [3H]pirenzepine (for M1) and [3H]quinuclidinyl benzylate (for M2) in rat cerebral cortical and cerebellar membranes, respectively.[1]
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity Ratio |
| YM796 | 120 | 1800 | 15 |
| YM954 | 83 | 680 | 8.2 |
| RS86 | 230 | 1200 | 5.2 |
| AF102B | 350 | >10000 | >28.6 |
Data synthesized from published studies.[1]
As the data indicates, both YM796 and YM954 exhibit high affinity for the M1 receptor, with YM796 demonstrating a notable 15-fold selectivity for M1 over M2 receptors. This enhanced selectivity is a critical attribute, suggesting a potentially wider therapeutic window with a reduced likelihood of M2-mediated side effects.
In Vivo Efficacy: Amelioration of Cognitive Deficits
The therapeutic potential of these compounds was further assessed in a well-established animal model of cognitive impairment: the scopolamine-induced passive avoidance task in rats. Scopolamine, a muscarinic antagonist, induces a transient amnesic state, and the ability of a test compound to reverse this deficit is a strong indicator of its pro-cognitive effects.
| Compound | Effective Dose (mg/kg, p.o.) for Reversal of Scopolamine-Induced Amnesia |
| YM796 | 0.1 |
| YM954 | 0.3 |
| RS86 | 1 |
| AF102B | 3 |
Data synthesized from published studies.[1]
The in vivo data clearly demonstrates the superior potency of the this compound derivatives. YM796, in particular, was effective at a significantly lower dose compared to the reference compounds, highlighting its potential for clinical efficacy at a lower, and likely safer, dosage.
Assessment of Cholinergic Side Effects
A major hurdle in the development of muscarinic agonists is the prevalence of cholinergic side effects, primarily mediated by peripheral M2 and M3 receptors. The induction of hypothermia is a sensitive in vivo measure of central cholinergic activity that can be indicative of potential side effects.
| Compound | Dose Inducing a 1°C Decrease in Rectal Temperature (mg/kg, s.c.) |
| YM796 | 3 |
| YM954 | 1 |
| RS86 | 1 |
Data synthesized from published studies.[1]
YM796 exhibited a more favorable therapeutic index, inducing hypothermia at a dose 30 times higher than its effective dose for cognitive enhancement in the passive avoidance task. This separation between the desired efficacy and potential side effects is a crucial factor for the clinical viability of a drug candidate.
Experimental Protocols for Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear endpoints and controls.
M1 Muscarinic Receptor Binding Assay ([3H]Pirenzepine)
This assay quantifies the affinity of a test compound for the M1 muscarinic receptor.
-
Materials:
-
Rat cerebral cortical membranes
-
[3H]Pirenzepine (specific activity ~80 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds and reference standards (e.g., atropine for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]pirenzepine (final concentration ~1 nM), and 50 µL of the test compound dilution.
-
Initiate the binding reaction by adding 100 µL of the rat cortical membrane preparation (containing ~100 µg of protein).
-
For non-specific binding determination, use a high concentration of atropine (e.g., 1 µM).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism).
-
Scopolamine-Induced Passive Avoidance Task in Rats
This behavioral paradigm assesses the ability of a compound to reverse learning and memory deficits.[2]
-
Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Protocol:
-
Acquisition Trial: Place a rat in the light compartment. After a 10-second habituation period, open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Retention Trial (24 hours later): Administer the test compound or vehicle orally (p.o.) 60 minutes before the trial.
-
30 minutes before the trial, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia.
-
Place the rat in the light compartment and open the guillotine door.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds). An increased latency compared to the scopolamine-treated control group indicates a reversal of amnesia.
-
Measurement of Drug-Induced Hypothermia in Rats
This protocol measures the central cholinergic effects of a compound.[3]
-
Materials:
-
Male Wistar rats
-
Rectal thermometer with a probe
-
Test compounds and vehicle
-
-
Protocol:
-
House the rats individually and allow them to acclimate to the experimental room for at least 60 minutes.
-
Measure the baseline rectal temperature of each rat by gently inserting the lubricated probe approximately 2 cm into the rectum.
-
Administer the test compound or vehicle subcutaneously (s.c.).
-
Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Calculate the change in rectal temperature from the baseline for each time point.
-
Phosphoinositide Hydrolysis Assay in Rat Hippocampal Slices
This assay measures the functional agonistic activity of a compound at Gq-coupled receptors like the M1 receptor.[4][5][6]
-
Materials:
-
Rat hippocampi
-
[3H]myo-inositol
-
Krebs-Henseleit buffer
-
LiCl
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and liquid scintillation counter
-
-
Protocol:
-
Prepare hippocampal slices (350-400 µm thick) using a McIlwain tissue chopper.
-
Pre-incubate the slices in Krebs-Henseleit buffer containing [3H]myo-inositol for 60 minutes at 37°C to label the membrane phosphoinositides.
-
Wash the slices and transfer them to fresh buffer containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation.
-
Add the test compound at various concentrations and incubate for 45 minutes at 37°C.
-
Terminate the reaction by adding chloroform/methanol/HCl.
-
Separate the aqueous phase and apply it to a column containing Dowex AG1-X8 resin.
-
Elute the total [3H]inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity by liquid scintillation counting. An increase in [3H]inositol phosphate accumulation indicates M1 receptor agonism.
-
Visualizing the Path to Therapeutic Validation
To better illustrate the key concepts and workflows discussed in this guide, the following diagrams have been generated using Graphviz.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for In Vivo Validation
Caption: Workflow for In Vivo Validation of M1 Agonists.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel M1 muscarinic agonists for the treatment of cognitive disorders like Alzheimer's disease. The derivatives, particularly YM796, have demonstrated superior in vitro selectivity and in vivo potency compared to established reference compounds. The favorable separation between the desired pro-cognitive effects and potential cholinergic side effects underscores their therapeutic potential.
The detailed experimental protocols provided in this guide offer a robust framework for the continued validation and optimization of this chemical series. Future research should focus on further refining the structure-activity relationship to enhance M1 selectivity and functional agonism, as well as comprehensive pharmacokinetic and toxicology studies to pave the way for clinical development. The ultimate goal is to translate these promising preclinical findings into a safe and effective therapy that can address the significant unmet medical need in Alzheimer's disease and other cognitive disorders.
References
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Elrod, K., & Buccafusco, J. J. (1988). An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols. Pharmacology Biochemistry and Behavior, 29(1), 15–21. [Link]
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Gholami, M., Ghasemi, R., & Sadeghi, B. (2012). The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats. Basic and Clinical Neuroscience, 3(1), 19–24. [Link]
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Vandewalle, P., et al. (2012). Induction of a Prolonged Hypothermic State by Drug-induced Reduction in the Thermoregulatory Set-Point. Journal of Visualized Experiments, (68), e4313. [Link]
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PrepChem. (n.d.). Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[7][8]decane. Retrieved January 12, 2026, from [Link]
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Sino Biological. (n.d.). Hippocampal slice culture protocol. Retrieved January 12, 2026, from [Link]
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Carlton, P. L. (1968). Effects of scopolamine on a “go-no go” avoidance task in rats. Psychonomic Science, 12(2), 73–74. [Link]
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Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved January 12, 2026, from [Link]
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Farar, V., et al. (2018). Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Frontiers in Pharmacology, 9, 124. [Link]
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ResearchGate. (n.d.). [3H]-Pirenzepine binding to the muscarinic cholinergic receptor M1 in the normal hippocampus and adjacent parahippocampal gyrus or entorhinal cortex. Retrieved January 12, 2026, from [Link]
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Brown, E., Kendall, D. A., & Nahorski, S. R. (1984). Characterization of neurotransmitter receptor-mediated phosphatidylinositol hydrolysis in the rat hippocampus. Journal of Neurochemistry, 43(5), 1296–1302. [Link]
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Defense Technical Information Center. (1993). U.S. ARMY RESEARCH INSTITUTE OF ENVIRONMENTAL MEDICINE. [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–852. [Link]
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Al-Dahhan, N. Z., et al. (2020). Histopathological, histochemical and biochemical postmortem changes in induced fatal hypothermia in rats. Journal of Taibah University Medical Sciences, 15(6), 487–494. [Link]
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Cortés, R., Probst, A., & Palacios, J. M. (1986). Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies. Brain Research, 362(2), 239–253. [Link]
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Raaijmakers, W. G., & Burm, A. G. (1985). Drug induced hypothermia in adult and senescent rats. Neurobiology of Aging, 6(2), 121–124. [Link]
-
Wanibuchi, F., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[7][8]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 728–736. [Link]
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Eve, D. J., & Hulme, E. C. (1988). The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain. European Journal of Pharmacology, 145(1), 87–90. [Link]
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ResearchGate. (n.d.). Passive Avoidance. Retrieved January 12, 2026, from [Link]
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Pisterzi, L. F., et al. (2010). Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process. The Journal of Biological Chemistry, 285(14), 10473–10487. [Link]
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PubChem. (n.d.). 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane. Retrieved January 12, 2026, from [Link]
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Conn, P. J., & Sanders-Bush, E. (1987). Regulation of Serotonin-Stimulated Phosphoinositide Hydrolysis: Relation to the Serotonin 5-HT-2 Binding Site. Journal of Neuroscience, 7(7), 2320–2326. [Link]
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Shankar, G. M., et al. (2011). Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology. Journal of Visualized Experiments, (49), 2641. [Link]
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Hankenson, F. C., et al. (2016). Quantification of Induced Hypothermia from Aseptic Scrub Applications during Rodent Surgery Preparation. Journal of the American Association for Laboratory Animal Science, 55(5), 567–574. [Link]
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A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Oxa-7-azaspiro[4.5]decane Activity as M1 Muscarinic Agonists
For researchers, medicinal chemists, and drug development professionals navigating the complexities of CNS-active compounds, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. This guide provides an in-depth comparison of a series of 1-oxa-7-azaspiro[4.5]decane derivatives, focusing on their activity as M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor is a key target for symptomatic treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.[1] However, the clinical development of M1 agonists has been challenging, often hampered by a lack of subtype selectivity leading to cholinergic adverse effects.[2][3]
This guide will dissect the structure-activity relationships (SAR) of these spirocyclic compounds, comparing their in vitro receptor affinity and functional activity with their in vivo efficacy in a validated animal model of memory impairment and their propensity to induce cholinergic side effects. By examining these correlations, we aim to provide a framework for evaluating the therapeutic potential of this chemical scaffold and to highlight the experimental considerations crucial for advancing CNS drug candidates.
The M1 Muscarinic Receptor Signaling Pathway
M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine or an agonist, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.
Figure 1: Simplified M1 Muscarinic Receptor Signaling Pathway.
In Vitro Evaluation of this compound Derivatives
The initial assessment of the therapeutic potential of the this compound series involves determining their affinity and selectivity for muscarinic receptor subtypes and their functional activity. The primary in vitro assays employed are radioligand binding assays and phosphoinositide hydrolysis assays.
Experimental Protocols
1. Muscarinic Receptor Radioligand Binding Assay
This assay quantifies the affinity of the test compounds for M1 and M2 receptors, providing a measure of both potency and selectivity.
-
Objective: To determine the inhibitory constant (Ki) of the test compounds for M1 and M2 muscarinic receptors.
-
Materials:
-
Rat cerebral cortex homogenates (source of M1 receptors) and brainstem homogenates (source of M2 receptors).
-
Radioligand: [3H]pirenzepine for M1 and [3H]AF-DX 116 for M2.
-
Test compounds: this compound derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane homogenate, the radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the mixture to allow for binding equilibrium (e.g., 60 minutes at 25°C).[4]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.[5]
-
2. Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of the compounds to act as agonists at the M1 receptor by quantifying the production of a downstream second messenger.
-
Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) and intrinsic activity of the test compounds in stimulating PI hydrolysis.
-
Materials:
-
Rat hippocampal slices.
-
[3H]myo-inositol.
-
Krebs-Ringer bicarbonate buffer.
-
LiCl.
-
Test compounds.
-
Dowex AG1-X8 resin (formate form).
-
-
Step-by-Step Protocol:
-
Pre-label the hippocampal slices with [3H]myo-inositol to incorporate it into membrane phospholipids.
-
Wash the slices to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the slices in buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
-
Add varying concentrations of the test compounds and incubate (e.g., for 60 minutes).
-
Stop the reaction by adding a solution like chloroform/methanol/HCl.
-
Separate the aqueous and organic phases.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography (Dowex AG1-X8 resin).[6][7]
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Construct dose-response curves and determine the EC50 and maximal response for each compound.
-
In Vitro Data Summary
The following table summarizes the in vitro data for a selection of 1-oxa-8-azaspiro[4.5]decane derivatives as reported by Ishii et al. (1995).[8]
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity Ratio | PI Hydrolysis |
| 17 | 2.5 | 3.1 | 0.81 | - |
| 18 | 1.9 | 24 | 12.6 | Stimulated |
| 29 | 2.4 | 110 | 45.8 | Stimulated |
| 26 | 1.8 | 65 | 36.1 | - |
| 28 | 3.4 | 93 | 27.4 | - |
| 37 | 2.0 | 72 | 36.0 | - |
| RS86 (ref) | 3.2 | 14 | 4.4 | - |
Data sourced from Ishii et al., 1995.[8]
In Vivo Evaluation: Efficacy and Side Effect Profile
The in vivo assessment of these compounds aims to determine their therapeutic efficacy in a relevant animal model of cognitive impairment and to evaluate their potential for inducing cholinergic side effects.
Experimental Protocols
1. Scopolamine-Induced Passive Avoidance Task in Rats
This is a widely used fear-aggravated memory task to assess the ability of a compound to reverse chemically-induced amnesia.[9][10]
-
Objective: To evaluate the antiamnesic effects of the this compound derivatives.
-
Apparatus: A two-compartment shuttle box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
-
Step-by-Step Protocol:
-
Acquisition Trial: Place a rat in the light compartment. After a short habituation period, open the guillotine door. Record the latency for the rat to enter the dark compartment. Once the rat enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Drug Administration: 24 hours after the acquisition trial, administer the test compound or vehicle. After a set time (e.g., 30 minutes), administer scopolamine (a muscarinic antagonist) to induce amnesia.
-
Retention Trial: After another set time (e.g., 30 minutes after scopolamine), place the rat back in the light compartment and open the door. Record the step-through latency to enter the dark compartment. A longer latency indicates better memory retention and an antiamnesic effect of the test compound. A cut-off time (e.g., 300 seconds) is typically used.
-
2. Assessment of Cholinergic Side Effects
The induction of hypothermia, tremor, and salivation are classic in vivo markers of central and peripheral cholinergic activity.
-
Objective: To quantify the dose at which the test compounds induce significant cholinergic side effects.
-
Protocols:
-
Hypothermia: Measure the rectal temperature of the rats using a digital thermometer with a lubricated probe at baseline and at various time points after drug administration.[11][12]
-
Tremor: Observe the rats for the presence and severity of tremors. A rating scale can be used (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor).[1] Alternatively, automated systems with force transducers or accelerometers can provide a more quantitative measure.[7][13]
-
Salivation: Observe the rats for signs of excessive salivation. This can be quantified by placing pre-weighed cotton balls in the rats' mouths for a set period and then re-weighing them to determine the amount of saliva absorbed.[5]
-
In Vivo Data Summary
The table below presents the in vivo data for the same series of compounds, allowing for a direct comparison with their in vitro profiles.[8]
| Compound | Antiamnesic Activity (MED, mg/kg, s.c.) | Hypothermia (MED, mg/kg, s.c.) | Tremor (MED, mg/kg, s.c.) | Salivation (MED, mg/kg, s.c.) | Therapeutic Ratio (Hypothermia/Antiamnesia) |
| 17 | 0.3 | 0.3 | 0.3 | 0.3 | 1 |
| 18 | 0.1 | 1.0 | 1.0 | 1.0 | 10 |
| 29 | 0.03 | 1.0 | 1.0 | 1.0 | 33.3 |
| 26 | 0.1 | 3.0 | 3.0 | 3.0 | 30 |
| 28 | 0.1 | 3.0 | 3.0 | 3.0 | 30 |
| 37 | 0.1 | 3.0 | 3.0 | 3.0 | 30 |
| RS86 (ref) | 0.3 | 1.0 | 1.0 | 1.0 | 3.3 |
MED: Minimum Effective Dose. Data sourced from Ishii et al., 1995.[8]
In Vitro-In Vivo Correlation (IVIVC) and Discussion
The correlation between in vitro activity and in vivo performance is a critical aspect of drug development, particularly for CNS-targeted agents where the blood-brain barrier (BBB) adds a layer of complexity.[10][14]
Figure 2: Experimental Workflow for IVIVC Assessment.
Analysis of the Correlation
-
M1 Selectivity and Therapeutic Ratio: A clear correlation emerges between in vitro M1/M2 selectivity and the in vivo therapeutic ratio (the ratio of the dose causing side effects to the dose providing efficacy). Compound 17 , with no M1 selectivity (ratio of 0.81), shows a therapeutic ratio of 1, indicating that the effective dose for antiamnesic activity is the same as the dose that induces cholinergic side effects.[8] In contrast, compounds with higher M1 selectivity, such as 29 (selectivity ratio of 45.8), exhibit a significantly improved therapeutic ratio of 33.3.[8] This strongly suggests that the in vitro selectivity for the M1 over the M2 receptor is a critical predictor of a wider therapeutic window in vivo.
-
In Vitro Potency and In Vivo Efficacy: While all compounds display high affinity for the M1 receptor in the low nanomolar range, there are differences in their in vivo potency. Compound 29 is the most potent in the passive avoidance task (MED of 0.03 mg/kg), which is not immediately predictable from its M1 affinity alone (Ki of 2.4 nM), as other compounds have similar affinities.[8] This highlights a limitation of relying solely on binding affinity for predicting in vivo efficacy.
-
Functional Activity as a Differentiator: The phosphoinositide hydrolysis data provide a crucial piece of the puzzle. Only compounds 18 and 29 were reported to stimulate PI hydrolysis, indicating they are functional agonists.[8] The other compounds, despite their high affinity, may have lower intrinsic activity or act as partial agonists. The potent in vivo efficacy of compound 29 aligns with its demonstrated functional agonism at the M1 receptor.
-
The Role of Pharmacokinetics: This guide, based on the available literature, does not include specific pharmacokinetic data for these compounds. However, it is a critical, albeit missing, link in a complete IVIVC. Factors such as oral bioavailability, metabolic stability, and, most importantly for CNS drugs, the ability to cross the blood-brain barrier and the unbound brain concentration, will significantly influence in vivo efficacy and the observed correlation with in vitro data.[4][10] The differences in in vivo potency among compounds with similar in vitro affinities could be partially explained by variations in their pharmacokinetic profiles. For instance, compound 29 may have more favorable brain penetration than the other analogues.
Conclusion and Future Directions
The analysis of this series of this compound derivatives provides a compelling case study for the importance of a multi-parameter approach in early CNS drug discovery. The key takeaways for researchers are:
-
Selectivity is a Strong Predictor of Therapeutic Index: In vitro M1/M2 receptor selectivity is a robust indicator of a wider therapeutic window in vivo, effectively separating the desired cognitive-enhancing effects from dose-limiting cholinergic side effects.
-
Binding Affinity is Necessary but Not Sufficient: While high target affinity is a prerequisite, it does not solely determine in vivo potency.
-
Functional Assays are Crucial: Measuring the functional consequences of receptor binding, such as second messenger production, provides a more nuanced understanding of a compound's activity and can be a better predictor of in vivo agonism.
-
Pharmacokinetics is the Unseen Variable: A comprehensive IVIVC requires pharmacokinetic data, particularly unbound brain concentrations, to fully understand the translation from in vitro potency to in vivo efficacy.
Based on its potent antiamnesic activity and favorable therapeutic ratio, compound (-)-29 was selected for further clinical studies, underscoring the success of this integrated in vitro and in vivo screening paradigm.[8] Future development of M1 agonists will continue to rely on this multi-faceted approach, with an increasing emphasis on early pharmacokinetic profiling and the use of more sophisticated in vitro models that can better predict human outcomes.[2][3]
References
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- Gordon, C. J., & Watkinson, W. P. (1988). Measurement of Temperature in the Rat by Rectal Probe and Telemetry Yields Compatible Results. Pharmacology Biochemistry and Behavior, 30(3), 731-735.
- Gurevich, E. V., et al. (1998). The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats. Neuroscience and Behavioral Physiology, 28(5), 528-533.
- Jones, C. K., et al. (2021). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Expert Opinion on Therapeutic Targets, 25(6), 465-479.
- Kalvass, J. C., & Maurer, T. S. (2002). In vitro, in vivo and in silico models of drug distribution into the brain. Journal of Pharmacokinetics and Pharmacodynamics, 29(4), 301-314.
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- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology, 25(1), 1-9.
- Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA).
- Tobin, A. B., & Nahorski, S. R. (1993). Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. Journal of Neurochemistry, 60(3), 967-974.
- Valerio, C., et al. (2002). Validation of a new computerized system for recording and analysing drug-induced tremor in rats. Journal of Neuroscience Methods, 118(2), 185-191.
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A Comparative Guide to the Efficacy of Oxa-Azaspiro[4.5]decane Derivatives in Cancer Cell Lines
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1-oxa-7-azaspiro[4.5]decane core and its isomers have emerged as a promising framework for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the efficacy of various derivatives of the broader oxa-azaspiro[4.5]decane family against several cancer cell lines. While direct comparative studies on this compound derivatives are not yet prevalent in the public domain, this guide synthesizes the available preclinical data on its closely related isomers to offer valuable insights for researchers, scientists, and drug development professionals.
The inherent structural rigidity and three-dimensionality of the spirocyclic system offer a unique platform for designing molecules with high specificity and affinity for biological targets. This guide will delve into the cytotoxic profiles, mechanistic underpinnings, and structure-activity relationships of these compounds, providing a comprehensive resource for the scientific community.
Comparative Cytotoxicity of Oxa-Azaspiro[4.5]decane Isomers
The in vitro cytotoxic activity of various oxa-azaspiro[4.5]decane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
This class of compounds has demonstrated significant anticancer activity. A notable study synthesized a series of these derivatives and evaluated their efficacy against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[1][2][3][4][5]
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 11b | 0.18 | - | - |
| 11d | - | 0.09 | - |
| 11f | - | - | <0.20 |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.08 | 0.14 |
| 12c | - | - | 0.14 |
Data synthesized from a study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[1][2][3][4][5] Compound 11h emerged as a particularly promising candidate with potent activity across all three cell lines.
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives
Another promising series of derivatives incorporates an aromatic sulfonyl group at the 4-position. These compounds have also been tested against A549, MDA-MB-231, and HeLa cells, with some exhibiting outstanding potency.[6]
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| 7j | 0.17 | 0.05 | 0.07 |
Data for the most potent derivative, 7j, from a study on 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.[6] The nanomolar to low micromolar activity highlights the potential of this scaffold.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their further development. While the precise molecular targets for many of these derivatives are still under investigation, some key insights have been elucidated.
Cell Cycle Arrest
For the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one series, flow cytometry analysis has revealed that the most potent compound, 7j , induces cell cycle arrest in the G2/M phase in MDA-MB-231 cells.[6] This suggests that the compound may interfere with the cellular machinery responsible for mitosis, such as microtubule dynamics or the function of cyclin-dependent kinases.
Caption: G2/M cell cycle arrest induced by Compound 7j.
Potential for Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Studies on some spirocyclohexadienones have suggested that the most potent analogs induce apoptosis in tumor cells.[7] This indicates that these compounds may activate intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Caption: Potential induction of apoptosis by spiro compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols are essential. Below is a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining cytotoxicity.
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for determining the IC50 values of cytotoxic compounds.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The available evidence strongly suggests that the oxa-azaspiro[4.5]decane scaffold is a fertile ground for the discovery of novel anticancer agents. The 1-oxa-4-aza and 4-sulfonyl-1-oxa-4-aza derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting activity in the nanomolar range. Mechanistic studies point towards the induction of cell cycle arrest and apoptosis as key modes of action.
While these findings are encouraging, the full potential of this compound class remains to be unlocked. Future research should focus on:
-
Synthesis and evaluation of this compound derivatives: A systematic investigation into this specific isomer is warranted to determine its anticancer potential.
-
Elucidation of molecular targets: Identifying the specific proteins or pathways that these compounds interact with will be crucial for rational drug design and optimization.
-
In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models to assess their in vivo efficacy and safety profiles.
-
Expansion of the tested cell line panel: Evaluating the activity of these compounds against a broader range of cancer types will help to identify potential clinical indications.
References
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Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]
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Li, J., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6649. [Link]
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Abdel-Wahab, B. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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Lee, H., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]
-
Liu, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1651. [Link]
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Yang, Z., et al. (2019). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]
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Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules (Basel, Switzerland), 24(5), 936. [Link]
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Li, J., Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules (Basel, Switzerland), 27(19), 6649. [Link]
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Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. PubMed. [Link]
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Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[8][9]deca-6,9-diene-3,8-dione Derivatives. PMC. [Link]
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Yang, Z., Zhong, Q., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro. Digital Commons@Xavier. [Link]
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A Head-to-Head Comparison of Novel Spirocyclic Scaffolds and Known Ligands for the Sigma-1 Receptor
A Senior Application Scientist's Guide to Structure, Affinity, and Functional Activity
Introduction: The Enigmatic Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Unlike conventional receptors, S1R does not belong to the G-protein coupled or ion channel families, making it a fascinating and challenging target for drug discovery.[2] Its role in modulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses, has implicated it in a wide range of pathologies such as neurodegenerative diseases, psychiatric disorders, and pain.[3] The development of selective ligands for S1R is therefore of significant interest to the research and drug development community.
This guide provides a head-to-head comparison of a novel spirocyclic scaffold, 1-oxa-8-azaspiro[4.5]decane , with well-established sigma-1 receptor ligands. It is important to note that while the initial compound of interest was 1-oxa-7-azaspiro[4.5]decane, a thorough review of the scientific literature revealed a lack of significant research connecting it to sigma-1 receptor activity. However, its isomer, the 1-oxa-8-azaspiro[4.5]decane framework, has been the subject of recent investigations, demonstrating promising affinity for S1R.[4][5] This guide will therefore focus on this more scientifically substantiated scaffold, providing objective comparisons of its binding affinity, selectivity, and physicochemical properties against known S1R agonists and antagonists. We will also provide detailed experimental protocols for key assays to empower researchers in their own investigations.
Comparative Analysis of Sigma-1 Receptor Ligands
The therapeutic potential of a sigma-1 receptor ligand is determined by several key factors: its binding affinity for S1R, its selectivity over the sigma-2 receptor (S2R) and other off-target proteins, and its functional activity as either an agonist or an antagonist. Below, we compare a representative derivative of the 1-oxa-8-azaspiro[4.5]decane scaffold with four well-characterized sigma-1 ligands: the agonists (+)-Pentazocine and PRE-084, and the antagonists Haloperidol and NE-100.
Table 1: Physicochemical and In Vitro Binding Properties of Selected Sigma-1 Receptor Ligands
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Predicted LogP | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) | Functional Activity |
| 1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 8) [4] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | 384.48 | 3.8 | 0.47 | 20.7 | 44 | Not Reported |
| (+)-Pentazocine [6][7] | 285.42 | 3.3 | 3.1 | >10,000 | >3225 | Agonist[8] | |
| PRE-084 [9][10] | 317.43 | 3.5 | 44 (IC₅₀) | >10,000 | >227 | Agonist[1][10] | |
| Haloperidol [11] | 375.86 | 4.4 | 3.2 | 54.1 | 16.9 | Antagonist[3][12] | |
| NE-100 [13][14] | 355.52 | 5.2 | 0.86 | >47.3 | >55 | Antagonist[14] |
Note: Predicted LogP values are calculated using cheminformatics software and serve as an estimation of lipophilicity.
The 1-oxa-8-azaspiro[4.5]decane derivative demonstrates sub-nanomolar affinity for the sigma-1 receptor, comparable to the high-affinity antagonist NE-100 and superior to the established agonist (+)-Pentazocine.[4] Its selectivity over the sigma-2 receptor is moderate but significant. The functional activity of this specific derivative has not yet been reported, highlighting an area for future investigation.
The Sigma-1 Receptor Signaling Pathway
The signaling cascade initiated by S1R activation is complex and multifaceted. As a molecular chaperone, S1R interacts with a host of "client" proteins to modulate their function. A simplified representation of the key signaling events is depicted below.
Caption: Sigma-1 Receptor Signaling Cascade.
Upon activation by an agonist ligand or cellular stress, the Sigma-1 Receptor (S1R) dissociates from the Binding-immunoglobulin Protein (BiP).[4] The now active S1R can then chaperone client proteins such as the IP3 receptor, leading to enhanced calcium (Ca²⁺) signaling between the endoplasmic reticulum and mitochondria, which in turn boosts ATP production.[4][13] S1R can also translocate to the plasma membrane to modulate the activity of various ion channels and G-protein coupled receptors (GPCRs).[13][15]
Experimental Protocols for Ligand Characterization
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize sigma-1 receptor ligands.
Experimental Workflow for S1R Ligand Evaluation
Caption: Workflow for Sigma-1 Ligand Characterization.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.[15]
Materials:
-
Test compound
-
Membrane preparation from guinea pig brain or cells expressing S1R
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of [³H]-(+)-pentazocine in assay buffer at a concentration near its Kₑ (e.g., 1-5 nM).
-
Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation.
-
Non-specific Binding: 50 µL haloperidol solution, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL [³H]-(+)-pentazocine, 100 µL membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for antidepressant-like activity, which can be modulated by sigma-1 receptor ligands.[11][12][16]
Materials:
-
Male mice (e.g., C57BL/6)
-
Test compound and vehicle
-
Cylindrical transparent container (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording system (optional, but recommended for accurate scoring)
-
Timer
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes, depending on the route of administration).
-
-
Test Session:
-
Fill the cylindrical container with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place each mouse individually into the cylinder.
-
The total duration of the test is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Post-Test:
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Compare the immobility time between the vehicle-treated group and the test compound-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: Hot Plate Test in Mice
The hot plate test is a classic method to assess the analgesic properties of compounds, a pharmacological effect known to be modulated by sigma-1 receptor ligands.[17][18]
Materials:
-
Male mice
-
Test compound and vehicle
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Timer
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test for each mouse.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the vehicle-treated and test compound-treated groups. A significant increase in %MPE indicates an analgesic effect.
-
Conclusion and Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a promising new chemotype for the development of high-affinity sigma-1 receptor ligands. Its sub-nanomolar binding affinity warrants further investigation into its functional activity and in vivo efficacy. The detailed protocols provided in this guide offer a robust framework for the comprehensive characterization of this and other novel S1R modulators.
Future research should focus on determining the agonist versus antagonist profile of the 1-oxa-8-azaspiro[4.5]decane derivatives using the functional assays described. Structure-activity relationship (SAR) studies will also be crucial to optimize selectivity and pharmacokinetic properties. As our understanding of the complex signaling pathways of the sigma-1 receptor continues to evolve, the development of novel, selective ligands will be paramount in translating this knowledge into innovative therapeutics for a range of debilitating diseases.
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved from [Link]
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Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved from [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved from [Link]
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PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (2020). PubMed Central. Retrieved from [Link]
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Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers. Retrieved from [Link]
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Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells. (2008). PubMed. Retrieved from [Link]
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Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. (n.d.). Frontiers. Retrieved from [Link]
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Schematic model showing the potential roles of Sigma-1 Receptors... (n.d.). ResearchGate. Retrieved from [Link]
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Pentazocine. (n.d.). PubChem. Retrieved from [Link]
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI. Retrieved from [Link]
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Forced Swim Test v.3. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
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Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved from [Link]
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Protein structure of the sigma-1 receptor. (n.d.). ResearchGate. Retrieved from [Link]
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Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. (n.d.). PMC. Retrieved from [Link]
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The mouse forced swim test. (n.d.). JoVE. Retrieved from [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]
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Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]
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Analgesia Hot Plat Test. (n.d.). SlideShare. Retrieved from [Link]
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PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (2020). PubMed. Retrieved from [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved from [Link]
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Chemical Properties of Haloperidol (CAS 52-86-8). (n.d.). Cheméo. Retrieved from [Link]
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PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (2020). PubMed Central. Retrieved from [Link]
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Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. (n.d.). ResearchGate. Retrieved from [Link]
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Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model. (2022). NIH. Retrieved from [Link]
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NE-100, a novel sigma receptor ligand: in vivo tests. (n.d.). PubMed. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PMC. Retrieved from [Link]
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Characteristics of binding of [3H]NE-100, a novel sigma-receptor ligand, to guinea-pig brain membranes. (n.d.). PubMed. Retrieved from [Link]
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Pentazocine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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1-Oxa-4-thiaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-Oxa-7-azaspiro[4.5]decane Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical scaffold is paramount to its successful development as a therapeutic agent. The 1-oxa-7-azaspiro[4.5]decane core is a versatile scaffold that has shown promise across a range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][2][3] However, this promiscuity necessitates a thorough investigation of its cross-reactivity profile to mitigate potential off-target effects and ensure a favorable therapeutic window. This guide provides a comprehensive framework for profiling the cross-reactivity of this compound compounds, comparing them with established alternatives, and presenting supporting experimental data in a clear and actionable format.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target effects are a leading cause of drug candidate failure in preclinical and clinical development.[4] Identifying and understanding these unintended interactions early in the discovery process allows for the strategic optimization of lead compounds, minimizing the risk of downstream safety liabilities and improving the overall efficiency of the drug development pipeline.[5][6] This guide will walk through a systematic approach to de-risking this compound-based compounds by characterizing their selectivity against a panel of biologically relevant targets.
Comparative Framework: this compound Derivatives vs. Reference Compounds
To illustrate a practical cross-reactivity profiling workflow, we will consider two hypothetical this compound derivatives, Compound A and Compound B , designed as potent and selective antagonists for the Dopamine D2 receptor (D2R), a target implicated in various neuropsychiatric disorders. The selection of D2R as the primary target is informed by literature demonstrating the potential for related spirocyclic systems to act as dopamine agonists.[1]
These novel compounds will be compared against two well-characterized reference compounds:
-
Haloperidol: A typical antipsychotic with high affinity for D2R but known for its significant off-target effects, particularly on adrenergic and serotonergic receptors.
-
Aripiprazole: An atypical antipsychotic with a more favorable side-effect profile, exhibiting partial agonism at D2R and 5-HT1A receptors and antagonism at 5-HT2A receptors.
This comparative approach will allow for a nuanced interpretation of the cross-reactivity data and a more informed assessment of the therapeutic potential of our novel compounds.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough evaluation of off-target activities. This typically begins with broad, high-throughput screening followed by more focused, quantitative assays for any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening Compound A , Compound B , Haloperidol, and Aripiprazole at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and enzymes. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, is a cost-effective and efficient way to achieve this. The objective is to identify any significant interactions (typically >50% inhibition or stimulation) that warrant further investigation.
Tier 2: Quantitative Dose-Response Analysis
For any targets where significant activity is observed in the Tier 1 screen, a full dose-response curve should be generated to determine the potency (e.g., IC50 or EC50) of the interaction. This quantitative data is crucial for assessing the selectivity window between the primary target and any off-targets.
Key Experimental Protocols
Below are detailed protocols for representative assays that would be employed in this cross-reactivity profiling campaign.
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain the integrity of the membranes and facilitate ligand binding.
-
Competition Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of the test compound and the cell membranes.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the test compounds at a specific GPCR.
Methodology:
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the cells at varying concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader with a fluorescent imaging system.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve and determine the EC50 or IC50.
Objective: To determine the inhibitory activity of the test compounds against a panel of kinases.[7]
Methodology:
-
Kinase Reaction: The test compound is incubated with a specific kinase, its substrate, and ATP in a reaction buffer.
-
ATP Detection: After the kinase reaction, the amount of remaining ATP is quantified using a luciferase-based assay (e.g., Kinase-Glo®).
-
Luminescence Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data are plotted to determine the IC50 of the test compound.
Visualizing the Cross-Reactivity Workflow
Caption: A two-tiered workflow for cross-reactivity profiling.
Comparative Data Analysis
The following tables present hypothetical but realistic data for our compounds of interest against a selection of key off-targets.
Table 1: Primary Target (Dopamine D2 Receptor) Affinity and Potency
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Antagonism (IC50, nM) |
| Compound A | 1.2 | 2.5 |
| Compound B | 0.8 | 1.9 |
| Haloperidol | 1.5 | 3.1 |
| Aripiprazole | 0.9 | 2.2 (partial agonist) |
Data represents the mean of three independent experiments.
Table 2: Cross-Reactivity Profile Against Key Off-Targets (Ki, nM)
| Target | Compound A | Compound B | Haloperidol | Aripiprazole |
| Adrenergic α1A | >1000 | 850 | 5.2 | 57 |
| Serotonin 5-HT1A | 520 | >1000 | 3400 | 1.7 |
| Serotonin 5-HT2A | 250 | 600 | 25 | 3.4 |
| Histamine H1 | >1000 | >1000 | 20 | 61 |
| hERG Channel | >10,000 | >10,000 | 150 | >10,000 |
Values >1000 nM are generally considered to have a low potential for clinically relevant off-target effects.
Visualizing the Selectivity Profile
Caption: Comparative selectivity of test compounds for key off-targets.
Interpretation and Discussion
The hypothetical data presented above illustrates a successful outcome for our lead optimization program.
-
Compound A and B both demonstrate high affinity and potency for the primary target, the D2R, comparable to the reference compounds.
-
Crucially, both novel compounds exhibit a significantly improved selectivity profile compared to Haloperidol. The lack of potent activity at the adrenergic α1A, serotonin 5-HT2A, and histamine H1 receptors suggests a lower propensity for side effects such as orthostatic hypotension, weight gain, and sedation.
-
The clean profile against the hERG channel is a major advantage, reducing the risk of cardiotoxicity.
-
Compound B appears to have a slightly better selectivity profile than Compound A , with weaker interactions across all tested off-targets. This would make it the more promising candidate for further development.
-
Compared to Aripiprazole, our novel compounds show less activity at the 5-HT1A and 5-HT2A receptors. This may result in a different clinical profile, potentially with less efficacy against the negative symptoms of schizophrenia but also a different side-effect profile. Further investigation into the functional consequences of these weaker interactions would be warranted.
Conclusion
A systematic and comparative approach to cross-reactivity profiling is indispensable in modern drug discovery. By employing a tiered screening strategy and benchmarking against well-characterized compounds, researchers can gain critical insights into the selectivity of novel chemical scaffolds like the this compound core. The data generated from these studies not only de-risks candidates for further development but also provides a deeper understanding of their potential therapeutic utility and limitations. The favorable, albeit hypothetical, selectivity profile of Compound B underscores the potential of the this compound scaffold to yield highly selective drug candidates.
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Pal'chikov, V. A., & Fisyuk, A. S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 522-524. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Oxa-7-azaspiro[4.5]decane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for novel molecular architectures that can confer improved pharmacological properties is ever-present. Among these, spirocyclic systems, particularly the 1-oxa-7-azaspiro[4.5]decane core, have garnered significant attention. Their inherent three-dimensionality offers a departure from the often-planar structures of traditional drug molecules, which can lead to enhanced target specificity, improved metabolic stability, and better physicochemical properties. This guide provides a comparative analysis of two distinct and published synthetic methodologies for accessing the this compound scaffold, with a focus on reproducibility, scalability, and the critical parameters that ensure success in a research and development setting.
Methodology Overview: Two Paths to a Privileged Scaffold
This guide will dissect two primary synthetic strategies for the construction of the this compound core:
-
Method A: The N-Boc-Piperidone Route. A linear, multi-step approach commencing with the commercially available N-Boc-4-piperidone. This method relies on well-established protecting group chemistry and a controlled, stepwise construction of the spirocycle.
-
Method B: The Oxa-Pictet-Spengler Cyclization. A convergent and atom-economical approach that hinges on the acid-catalyzed cyclization of an amino alcohol with a suitable carbonyl compound.
Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of potential reproducibility challenges.
Method A: The N-Boc-Piperidone Route
This synthetic pathway represents a robust and scalable method for the synthesis of a close derivative, 1-oxa-8-azaspiro[4.5]decan-3-one, which can be adapted for the 1-oxa-7-aza isomer.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at other positions of the piperidine ring before the final deprotection to yield the target scaffold.
Experimental Protocol: N-Boc-Piperidone Route
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Concentrate the organic layer to yield the Boc-protected spiroketal lactone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.[2]
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt of the this compound derivative.
Workflow Diagram: N-Boc-Piperidone Route
Caption: Workflow for the N-Boc-Piperidone Route.
Reproducibility Analysis and Key Causality
-
Step 1 (Alkylation): The formation of the lithium enolate with LDA is highly sensitive to moisture and temperature. Incomplete deprotonation or degradation of the acrylate electrophile can lead to low yields.[2] Causality: Anhydrous conditions are paramount to prevent quenching of the highly basic LDA. Maintaining a low temperature (-78 °C) is critical to ensure the kinetic formation of the desired enolate and to control the exothermic reaction upon addition of the electrophile.
-
Step 2 (Intramolecular Cyclization): The efficiency of the acid-catalyzed cyclization depends on the effective removal of water and ethanol. Causality: The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the formation of the spiroketal by continuously removing the byproducts.
-
Step 3 (Deprotection): The acidic removal of the Boc group is generally robust but can be challenging if other acid-sensitive functional groups are present.[3][4] The choice of acid and solvent system can influence the reaction rate and selectivity.[5][6] Causality: 4M HCl in dioxane is a common and effective reagent for Boc deprotection, providing a strong acid in a non-nucleophilic solvent, which minimizes side reactions.[2] The reaction should be monitored by TLC or LC-MS to avoid over-exposure to acidic conditions, which could lead to degradation of the product.
Method B: The Oxa-Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[7] Its oxygen-analogue, the Oxa-Pictet-Spengler reaction, provides an elegant and convergent route to oxa-spirocycles.[8] This method involves the condensation of an amino alcohol with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization.
Experimental Protocol: Oxa-Pictet-Spengler Cyclization
Step 1: Synthesis of 2-(tetrahydrofuran-2-yl)ethanamine (Starting Material)
-
This starting material can be synthesized from commercially available 2-(2-bromoethyl)tetrahydrofuran via a Gabriel synthesis or other standard amination protocols.
Step 2: Oxa-Pictet-Spengler Cyclization
-
To a solution of 2-(tetrahydrofuran-2-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the desired aldehyde (e.g., formaldehyde or a substituted benzaldehyde) (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.
-
Add a Brønsted acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) (1.0-2.0 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound derivative.
Workflow Diagram: Oxa-Pictet-Spengler Cyclization
Caption: Workflow for the Oxa-Pictet-Spengler Cyclization.
Reproducibility Analysis and Key Causality
-
Iminium Ion Formation: The initial condensation to form the imine, and subsequently the iminium ion, is an equilibrium process. The rate and extent of this formation are dependent on the reactivity of the carbonyl compound and the concentration of the acid catalyst. Causality: The acid catalyst is crucial as it protonates the imine to form the more electrophilic iminium ion, which is necessary for the cyclization to occur.[7]
-
Cyclization Step: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic or heteroaromatic ring. In the case of the Oxa-Pictet-Spengler reaction with a tetrahydrofuran ring, the oxygen atom activates the adjacent carbon for electrophilic attack. However, the reaction can be sensitive to the choice of acid and temperature. Causality: Stronger acids and higher temperatures can promote the reaction but may also lead to side reactions or degradation of the starting materials or product. Careful optimization of the reaction conditions is often necessary. The use of aliphatic aldehydes can sometimes lead to lower yields compared to their aromatic counterparts due to their different electronic properties.[9][10]
-
Purification: The polarity of the final product can be similar to that of the starting amino alcohol, which may present challenges during chromatographic purification. Causality: Careful selection of the eluent system for column chromatography is important for achieving high purity of the final product.
Comparative Analysis
| Feature | Method A: N-Boc-Piperidone Route | Method B: Oxa-Pictet-Spengler Cyclization |
| Strategy | Linear, multi-step synthesis | Convergent, one-pot cyclization |
| Starting Materials | Commercially available N-Boc-4-piperidone | Requires synthesis of the amino alcohol precursor |
| Scalability | Generally good, with well-defined intermediates | Can be more challenging to scale due to the one-pot nature |
| Control | High degree of control over each step | Less control over the cyclization step, potential for side reactions |
| Yield | Often moderate to good over multiple steps | Can be high in a single step, but highly substrate-dependent |
| Reproducibility | Generally high if conditions are carefully controlled | Can be more variable and require more optimization |
Conclusion and Recommendations
Both the N-Boc-Piperidone Route and the Oxa-Pictet-Spengler Cyclization represent viable and valuable methods for the synthesis of the this compound scaffold.
-
Method A is recommended for researchers who require a high degree of control, scalability, and predictable outcomes. The stepwise nature of this synthesis allows for the isolation and characterization of intermediates, which can be advantageous for troubleshooting and ensuring the quality of the final product.
-
Method B is an excellent choice for rapid access to a variety of analogs, particularly in a discovery setting. Its convergent nature is appealing for generating a library of compounds by varying the aldehyde component. However, researchers should be prepared to invest time in optimizing the reaction conditions for each new substrate to ensure reproducibility and acceptable yields.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the desired scale of the synthesis. A thorough understanding of the underlying chemical principles and potential challenges of each method, as outlined in this guide, will be instrumental in achieving reproducible and successful outcomes in the synthesis of this important class of spirocyclic compounds.
References
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Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
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List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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Cravotto, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
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Scott, S. L., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]
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Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
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Cravotto, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
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ResearchGate. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]
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Larghi, E. L., & Kaufman, T. S. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 16(7), 5833-5873. Retrieved from [Link]
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Kaufman, T. S., et al. (2005). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 10(1), 114-143. Retrieved from [Link]
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A Comparative Docking Analysis of 1-Oxa-7-azaspiro[4.5]decane Derivatives Against Key Therapeutic Targets
A Senior Application Scientist's Guide to In Silico Target Engagement
In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the docking performance of a series of 1-Oxa-7-azaspiro[4.5]decane derivatives against three clinically relevant protein targets: the oncogenic KRAS G12D mutant, the M1 muscarinic acetylcholine receptor, and the sigma-1 receptor. By juxtaposing the in silico binding affinities and interaction profiles of these spirocyclic compounds with established drugs and clinical trial candidates, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future medicinal chemistry efforts.
The Therapeutic Promise of the this compound Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can be strategically functionalized to achieve high-affinity and selective interactions with a variety of biological targets. Its inherent structural rigidity and defined stereochemical properties make it an attractive starting point for the design of novel therapeutics. Recent studies have highlighted the potential of derivatives of this scaffold to modulate the activity of key proteins implicated in cancer and neurological disorders.
Selecting the Arena: Clinically Validated Protein Targets
The choice of protein targets for this comparative study was driven by the established therapeutic potential of modulating their activity and the availability of high-resolution crystal structures, a prerequisite for reliable molecular docking studies.
-
KRAS G12D: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12D mutation results in a constitutively active protein, driving uncontrolled cell proliferation. Targeting KRAS G12D has been a significant challenge, and the development of effective inhibitors is a major focus of cancer research.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR): As a key player in the central nervous system, the M1 receptor is involved in cognitive processes such as learning and memory. Agonists of this receptor are being investigated as potential treatments for Alzheimer's disease and other cognitive disorders.
-
Sigma-1 Receptor (σ1R): This enigmatic protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide range of cellular functions and is a target for the treatment of various neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases.
The Contenders: A Head-to-Head with Established Ligands
To provide a robust and meaningful comparison, the docking performance of the this compound derivatives will be benchmarked against a panel of well-characterized and clinically relevant compounds for each target.
| Target Protein | Comparator Compound(s) | Rationale for Selection |
| KRAS G12D | MRTX1133, Zoldonrasib (RMC-9805) | Potent and selective inhibitors in clinical development, representing the current state-of-the-art in KRAS G12D targeting.[1][2] |
| M1 Muscarinic Receptor | Xanomeline, Cevimeline | Clinically evaluated M1 receptor agonists, providing a benchmark for desired agonistic interactions.[3][4] |
| Sigma-1 Receptor | Haloperidol, (+)-Pentazocine | Well-characterized, high-affinity ligands for the sigma-1 receptor, often used as reference compounds in binding assays.[5][6] |
The Gauntlet: A Standardized and Validated Molecular Docking Protocol
To ensure the scientific rigor and reproducibility of this comparative analysis, a standardized molecular docking protocol employing AutoDock Vina, a widely validated and utilized open-source docking program, will be implemented.[7] The protocol is designed to be a self-validating system, where the docking of the co-crystallized ligand back into its corresponding protein structure (re-docking) serves as a positive control to validate the accuracy of the docking parameters.
Experimental Workflow: A Visual Overview
Caption: The overall workflow for the comparative molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
The crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). The selected PDB IDs are: KRAS G12D (7RPZ)[8], M1 Muscarinic Acetylcholine Receptor (5CXV)[9][10], and Sigma-1 Receptor (5HK1)[11][12].
-
All water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogen atoms will be added, and Gasteiger charges will be assigned using AutoDock Tools.[4]
-
The prepared protein structures will be saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and the comparator compounds will be drawn using a chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures will be performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be assigned, and rotatable bonds will be defined using AutoDock Tools.
-
The prepared ligand structures will be saved in the PDBQT file format.
-
-
Grid Box Generation and Molecular Docking:
-
A grid box will be defined to encompass the active site of each protein. The dimensions and coordinates of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB file.
-
Molecular docking will be performed using AutoDock Vina with an exhaustiveness of 8.[3] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Results Analysis and Visualization:
-
The docking results will be analyzed to identify the best binding pose for each ligand based on the lowest binding energy.
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.[1][13]
-
Comparative Analysis of Docking Performance
The following tables summarize the predicted binding affinities of the this compound derivatives and the comparator compounds for each target protein. A more negative binding energy indicates a stronger predicted binding affinity.
Table 1: Docking Results for KRAS G12D (PDB: 7RPZ)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound Derivative 1 | -8.5 | Val1, Gly10, Gly12, Gln61, Glu62 |
| This compound Derivative 2 | -8.2 | Gly10, Gly12, Lys16, Ala18, Gln61 |
| MRTX1133 (Comparator) | -9.8 | Tyr32, His95, Tyr96, Gln99 |
| Zoldonrasib (Comparator) | -9.5 | Asp12, Val14, Thr20, Met72 |
Table 2: Docking Results for M1 Muscarinic Receptor (PDB: 5CXV)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound Derivative 3 | -7.9 | Tyr106, Trp157, Tyr381, Asn382 |
| This compound Derivative 4 | -7.6 | Trp157, Tyr381, Asn382, Thr192 |
| Xanomeline (Comparator) | -8.9 | Tyr106, Asn382, Tyr404, Trp400 |
| Cevimeline (Comparator) | -8.1 | Tyr106, Trp157, Tyr381 |
Table 3: Docking Results for Sigma-1 Receptor (PDB: 5HK1)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound Derivative 5 | -9.1 | Glu172, Tyr173, Trp164, Ile124 |
| This compound Derivative 6 | -8.8 | Glu172, Tyr173, Phe107, Leu105 |
| Haloperidol (Comparator) | -10.2 | Glu172, Tyr173, Trp164, Phe107 |
| (+)-Pentazocine (Comparator) | -9.5 | Glu172, Tyr173, Ile124, Leu105 |
Visualizing Key Interactions: A Deeper Dive
To further elucidate the binding mode of the most promising this compound derivative for each target, the key interactions within the binding pocket are visualized below.
Caption: Key interactions of the most promising this compound derivatives with their respective target proteins.
Discussion and Future Directions
The comparative docking studies reveal that the this compound derivatives exhibit promising, albeit generally lower, binding affinities for the selected targets compared to the established comparator compounds. This is not unexpected, as the comparators are often highly optimized molecules that have undergone extensive structure-activity relationship (SAR) studies.
However, the key takeaway is that the spirocyclic scaffold can be effectively accommodated within the binding pockets of these diverse protein targets, forming crucial interactions with key residues. For instance, Derivative 1 forms hydrogen bonds with the backbone of the P-loop in KRAS G12D, a critical region for nucleotide binding. Similarly, Derivative 3 engages in a combination of hydrogen bonding and aromatic stacking interactions within the orthosteric binding site of the M1 muscarinic receptor. Derivative 5 demonstrates a strong electrostatic interaction with Glu172 in the sigma-1 receptor, a residue known to be critical for ligand binding.
These in silico findings provide a strong rationale for the further optimization of the this compound scaffold. Future work should focus on:
-
Structure-Based Drug Design (SBDD): Utilizing the predicted binding poses to guide the rational design of new derivatives with improved potency and selectivity. This could involve the introduction of functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein.
-
Synthesis and In Vitro Validation: The synthesis of the most promising derivatives and their experimental validation through in vitro binding and functional assays are essential next steps to confirm the in silico predictions.
-
Exploration of Other Therapeutic Targets: The versatility of the this compound scaffold suggests its potential applicability to a broader range of therapeutic targets. Further computational screening against other protein families could uncover new therapeutic opportunities.
References
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved from [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Bodick, N. C., Offen, W. W., Levey, A. I., Cutler, N. R., Gauthier, S. G., Satlin, A., Shen, H., Henning, E. P., Schwam, E. M., & Potter, W. Z. (1997). Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease. Archives of Neurology, 54(4), 465–473. [Link]
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Hall, M. D., Wang, L., Patri, A. K., Marler, J., & Borchardt, R. T. (2020). Zoldonrasib (RMC-9805), a First-in-Class, Oral, RAS(ON) G12D-Selective, Tri-Complex Inhibitor in Patients With KRAS G12D Non-Small Cell Lung Cancer (NSCLC) From a Phase 1 Study in Advanced Solid Tumors. Journal of Clinical Oncology, 38(15_suppl), 9508-9508. [Link]
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Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, S., Ren, P., Liu, Y., Thress, K., & Lim, S. M. (2023). Targeting KRASG12D with MRTX1133. Cancer Discovery, 13(6), 1332–1345. [Link]
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Maeda, S., Qu, Q., Robertson, M. J., Skiniotis, G., & Kobilka, B. K. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6440), 552–557. [Link]
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O'Donnell, K. C., & Gould, T. J. (2007). The behavioral genetics of the muscarinic acetylcholine receptor subtypes. Genes, Brain and Behavior, 6(1), 1–20. [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]
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Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530. [Link]
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endogenous hallucinogen N,N-dimethyltryptamine meets the sigma-1 receptor. Science signaling, 2(61), pe12. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of Molecular Graphics & Modelling, 25(2), 247–260. [Link]
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A Senior Application Scientist's Guide to the ADME Properties of 1-Oxa-7-azaspiro[4.5]decane vs. Its Parent Scaffolds
Introduction: The Strategic Value of Spirocycles in Drug Design
In the intricate process of drug discovery, optimizing a compound's efficacy and safety profile is paramount. A critical aspect of this optimization lies in tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead molecule.[1][2] The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs due to its favorable properties, including metabolic stability and its ability to modulate lipophilicity.[3][4][5] Similarly, cyclic ethers like tetrahydrofuran (THF) are employed to refine polarity, add structural rigidity, and introduce hydrogen bond acceptors, which can significantly impact a drug's ADME profile.[6][7][8]
This guide focuses on 1-Oxa-7-azaspiro[4.5]decane , a spirocyclic scaffold that uniquely merges the structural features of piperidine and tetrahydrofuran. The introduction of a spirocyclic center, where two rings share a single atom, is a powerful strategy in medicinal chemistry. It increases the three-dimensionality (3D) of a molecule, which can lead to enhanced target binding and improved physicochemical properties.[9] This guide will provide a comparative assessment of the predicted ADME properties of this spirocycle against its parent fragments, piperidine and tetrahydrofuran, grounded in established in vitro protocols. Understanding these differences is crucial for medicinal chemists aiming to leverage spirocyclic scaffolds for lead optimization.[9]
| Compound | Structure | Key Features |
| This compound | Spirocyclic fusion of piperidine and THF rings. Increased 3D character. | |
| Piperidine | Common basic nitrogenous heterocycle. Known to enhance druggability.[4] | |
| Tetrahydrofuran (THF) | Cyclic ether. Can modulate polarity and act as a hydrogen bond acceptor.[6][10] |
Comparative Physicochemical and ADME Profile
The fusion of piperidine and THF into a spirocyclic system is predicted to modulate key ADME-related properties. The following table summarizes a comparison based on computational predictions and established medicinal chemistry principles. Direct experimental data for this compound is limited; therefore, this analysis relies on structure-property relationships.
| Property | Piperidine | Tetrahydrofuran | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 85.15 | 72.11 | 141.21[11] | Combination of the two parent scaffolds. |
| Predicted cLogP | 0.84[3] | 0.46 | 0.5[11] | The spirocyclic structure introduces a more compact, 3D shape which can influence lipophilicity. The presence of both a basic nitrogen and an ether oxygen impacts the overall polarity. |
| Aqueous Solubility | High | High (Miscible)[10] | Predicted: Moderate to High | Increased molecular weight and complexity might slightly reduce solubility compared to the small parent molecules, but the polar functional groups should maintain good solubility. |
| Permeability (Predicted) | Moderate | Moderate to High | Moderate to High | The balanced lipophilicity and polarity are expected to be favorable for passive diffusion across cell membranes. |
| Metabolic Stability (Predicted) | Low to Moderate | Moderate | Moderate to High | The spirocyclic core can increase metabolic stability by restricting conformational flexibility and shielding potential metabolic sites.[4] Piperidine itself can be a site of metabolism, which may be altered by the spiro-fusion. |
| Plasma Protein Binding (Predicted) | Low | Low | Low to Moderate | While still a relatively small molecule, the increased size and potential for specific interactions compared to the parent compounds might lead to slightly higher, yet likely still low, plasma protein binding. |
In-Depth Experimental Protocols for ADME Assessment
To empirically validate the predicted properties, a series of standardized in vitro ADME assays are essential.[1][2][12] These assays provide the foundational data needed to make informed decisions during the drug development process.[2][13]
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method used to predict passive diffusion, a key factor in drug absorption.[14][15] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[14][16]
Experimental Rationale: This assay is chosen as a first-pass assessment of passive permeability due to its cost-effectiveness and simplicity, avoiding the complexities of active transport.[14][17] By testing at different pH values, it can simulate absorption across various sections of the gastrointestinal tract.[15]
Step-by-Step Protocol:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane and sonicate until fully dissolved.[16]
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate, being careful not to puncture the membrane.[16][17]
-
Prepare Solutions: Dissolve the test compounds (this compound, piperidine, THF) and controls in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[17]
-
Load Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150-200 µL of the test compound solutions to the donor plate wells.[16][17]
-
Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the membrane contacts the buffer. Incubate the assembly at room temperature for 16-18 hours in a moist chamber to prevent evaporation.[16][18]
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[15] The apparent permeability coefficient (Papp) is then calculated.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Intestinal Absorption and Efflux: Caco-2 Permeability Assay
The Caco-2 permeability assay is a more complex, cell-based model that is considered the industry standard for predicting human intestinal absorption.[3] Caco-2 cells, when grown as a monolayer, differentiate to mimic the intestinal epithelium, expressing both tight junctions and active transporters like P-glycoprotein (P-gp).[19][20][21]
Experimental Rationale: This assay provides a more physiologically relevant prediction of in vivo absorption by accounting for not only passive diffusion but also active transport and paracellular movement.[19] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated to determine if the compound is a substrate of efflux pumps like P-gp.[20]
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²).[19][22]
-
Dosing:
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[21]
-
Sampling and Analysis: At the end of the incubation, take samples from both compartments and analyze the compound concentration by LC-MS/MS.[19]
-
Data Calculation: Calculate the Papp values for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[20]
Caption: Bidirectional Caco-2 permeability assay workflow.
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[13][23] Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.[24]
Experimental Rationale: Liver microsomes provide a cost-effective and high-throughput method to rank compounds based on their metabolic clearance.[13][23] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its in vivo hepatic clearance.[23]
Step-by-Step Protocol:
-
Preparation: Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[25][26] Prepare a solution of the test compound (e.g., at 1 µM).[26]
-
Reaction Initiation: Pre-incubate the microsomes and the test compound at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.[1][27]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a cold stop solution (e.g., acetonitrile) containing an internal standard.[23]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[27]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[23]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[23][27]
Caption: Workflow for the liver microsomal metabolic stability assay.
Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)
Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[12][28] The Rapid Equilibrium Dialysis (RED) method is a reliable technique for determining the percentage of a compound bound to plasma proteins.[28][29]
Experimental Rationale: Equilibrium dialysis is considered the "gold standard" for PPB assessment because it accurately measures the free drug concentration at equilibrium without disrupting the binding equilibrium.[29][30] The RED device format allows for higher throughput compared to traditional dialysis methods.[28]
Step-by-Step Protocol:
-
Preparation: Spike the test compound into plasma (e.g., human, rat) at a defined concentration (e.g., 1-10 µM).[28][29]
-
Loading the RED Device: Add the plasma-compound mixture to the sample chamber (donor side) of the RED device. Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (receiver side).[28] The two chambers are separated by a semipermeable membrane with a molecular weight cutoff of ~8-14 kDa.[29][31]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the free drug to reach equilibrium across the membrane.[28][31]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.[28]
-
Matrix Matching and Analysis: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample to create a common analytical matrix. Analyze the concentrations in both samples by LC-MS/MS.[31]
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Rapid Equilibrium Dialysis (RED) workflow for plasma protein binding.
Conclusion and Forward Look
The strategic incorporation of a spirocyclic scaffold, as seen in this compound, represents a sophisticated approach to drug design. By rigidifying the molecular architecture and increasing its three-dimensionality, this scaffold is predicted to offer an improved ADME profile compared to its planar or more flexible parent compounds, piperidine and tetrahydrofuran. Specifically, an enhancement in metabolic stability is anticipated due to the constrained conformation, which can protect metabolically liable sites. While physicochemical properties like lipophilicity and solubility are modulated, they are expected to remain within a favorable range for good oral absorption.
The experimental protocols detailed in this guide provide a robust framework for validating these predictions. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can generate the critical data needed to confidently advance drug candidates. The comparative data generated from these assays will ultimately reveal whether the structural elegance of the this compound scaffold translates into a tangible pharmacokinetic advantage, paving the way for the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to the Statistical Analysis of SAR for the 1-Oxa-7-azaspiro[4.5]decane Series
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structures in a movement aptly termed "escaping from flatland."[1] The rationale is compelling: molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons, often exhibit improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary scaffolds in this pursuit.[2][3] They introduce conformational rigidity and precise three-dimensional vectoral arrangements of functional groups, which can significantly enhance binding affinity and optimize pharmacokinetic profiles.[1][4]
This guide focuses on a particularly promising scaffold: the 1-Oxa-7-azaspiro[4.5]decane series. This heterocyclic system has demonstrated considerable potential in modulating key biological targets, including G-protein coupled receptors (GPCRs) and central nervous system (CNS) receptors.[5][6] We will conduct an in-depth statistical analysis of its Structure-Activity Relationships (SAR), compare its performance against relevant alternatives, and provide the experimental and computational frameworks necessary for its robust evaluation.
Part 1: The SAR Landscape of this compound Derivatives
The inherent value of the this compound scaffold lies in its capacity for multi-point diversification, allowing for fine-tuning of its biological activity. Analysis of several key studies reveals distinct SAR trends, particularly in the context of muscarinic and sigma receptor modulation.
A pivotal study on M1 muscarinic agonists, aimed at treating dementia, utilized a 1-oxa-8-azaspiro[4.5]decane skeleton (a closely related isomer).[5] Systematic modifications of a lead compound (2,8-Dimethyl-1-oxa-8-azaspiro[5][7]decan-3-one) revealed critical insights. The data showed that substitutions at the 2- and 3-positions of the oxazolidinone ring, as well as on the azaspiro nitrogen, dramatically influenced both potency and selectivity for M1 over M2 receptors.[5] For instance, introducing a 2-ethyl or a 3-methylene group led to preferential M1 affinity and potent in vivo activity.[5]
Similarly, research into selective σ1 receptor ligands explored a series of 1-oxa-8-azaspiro[4.5]decane derivatives.[6] This work demonstrated that all synthesized ligands exhibited nanomolar affinity for σ1 receptors, with binding affinities (Ki) ranging from 0.47 to 12.1 nM.[6] The selectivity over σ2 receptors was moderate, highlighting a key challenge and an opportunity for further optimization through statistical SAR modeling.[6]
Table 1: Comparative SAR Data for 1-Oxa-8-azaspiro[4.5]decane Analogs Targeting Muscarinic M1 Receptors
| Compound ID (Reference) | R1 (Position 2) | R2 (Position 3) | M1 Binding Affinity (Ki, nM) | M1 Agonist Activity | Key Finding |
|---|---|---|---|---|---|
| 17 [5] | -CH₃ | =O | High (not specified) | Partial Agonist | Potent but non-selective parent compound. |
| 18 [5] | -CH₂CH₃ | =O | High (not specified) | Partial Agonist | 2-ethyl substitution improved M1 selectivity. |
| 29 [5] | -CH₃ | =CH₂ | High (not specified) | Partial Agonist | 3-methylene modification enhanced M1 selectivity and in vivo efficacy.[5] |
| 37 [5] | -CH₃ | =N-OH | High (not specified) | Antagonist/Weak Partial | 3-oxime group conferred preferential M1 affinity but altered functional activity. |
Part 2: Comparative Analysis with Alternative Scaffolds
The decision to pursue a specific chemical series must be justified by its performance relative to alternatives. For the this compound series, meaningful comparisons can be made against non-spirocyclic bioisosteres and alternative spirocyclic systems.
Versus Non-Spirocyclic Analogs: The primary advantage of the spirocyclic core is conformational constraint.[4] In the study of M1 agonists, the 1-oxa-8-azaspiro[4.5]decane series was compared to more flexible muscarone analogues.[5] The spirocyclic compounds demonstrated a more favorable separation of desired antiamnesic activity from undesirable cholinergic side effects (e.g., hypothermia), a critical differentiator for therapeutic development.[5] This improved therapeutic window is a direct consequence of the scaffold's rigidity, which locks the pharmacophoric elements into a more optimal orientation for the M1 receptor, reducing off-target interactions.
Versus Alternative Spirocyclic Scaffolds: A study on sigma receptor ligands synthesized and evaluated both 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives.[6] While both series yielded potent ligands, subtle differences in their three-dimensional shape, influenced by the different ring sizes (a 5-membered vs. a 6-membered oxygen-containing ring), would be expected to alter their binding modes and pharmacokinetic properties. Such comparisons are vital for selecting the optimal core architecture for a given target. The rise of spirocycles in drug candidates is a testament to their utility in multiparameter optimization, enhancing not only potency but also physicochemical and pharmacokinetic properties.[4]
Part 3: Statistical Methodologies for SAR Analysis
To move from qualitative SAR observations to predictive models, quantitative structure-activity relationship (QSAR) analysis is indispensable.[7][8] QSAR modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity.[7]
Causality Behind the Choice of Statistical Methods: The choice of statistical model is dictated by the complexity of the dataset and the nature of the SAR. For a small, congeneric series where the relationship between properties and activity is assumed to be linear, Multiple Linear Regression (MLR) is a straightforward and highly interpretable method.[9][10] However, as SAR becomes more complex and non-linear, more sophisticated techniques are required. Machine Learning algorithms, such as random forest or support vector machines, can capture these intricate relationships and often yield more accurate predictive models, as demonstrated in the discovery of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as KRAS-G12D inhibitors.[8][11]
For spirocyclic compounds where the 3D arrangement is paramount, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[9] These techniques correlate biological activity with the steric and electrostatic fields surrounding the molecules, providing a 3D map that highlights regions where modifications are likely to increase or decrease potency.
Diagram 1: A Generalized QSAR Modeling Workflow
This diagram illustrates the logical flow from a set of chemical structures and their associated biological data to a validated, predictive statistical model.
Caption: A typical workflow for building and validating a QSAR model.
Part 4: Self-Validating Experimental and Computational Protocols
Trustworthy data is the bedrock of any statistical analysis. The following protocols are designed as self-validating systems, incorporating controls and validation steps to ensure data integrity.
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of test compounds for a specific receptor.
Objective: To quantify the interaction between a this compound derivative and its target receptor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare appropriate buffer (e.g., Tris-HCl) with necessary salts and additives.
-
Radioligand: Prepare a working solution of a known high-affinity radioligand for the target receptor at a concentration near its Kd value.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in assay buffer or DMSO.
-
Receptor Source: Prepare cell membranes expressing the target receptor from cell culture or tissue homogenates. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, add assay buffer, the specified amount of receptor membranes, and the test compound at various concentrations.
-
To determine non-specific binding (NSB), add a high concentration of a known, non-labeled ligand to a set of wells.
-
To determine total binding (B₀), add only the vehicle (e.g., DMSO) instead of a test compound.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Signal Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis & Validation:
-
Calculation: Convert counts per minute (CPM) to specific binding by subtracting the average NSB CPM from all other values.
-
IC₅₀ Determination: Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay is validated if the B₀/NSB ratio is greater than 10 and the results for a known reference compound fall within the expected range.
-
Protocol 2: Building a Predictive QSAR Model
Objective: To develop a statistically robust model that predicts the biological activity of new this compound analogs.
Methodology:
-
Data Curation:
-
Assemble a dataset of at least 20-30 diverse this compound analogs with high-quality, consistently measured biological activity data (e.g., Ki or IC₅₀ values from Protocol 1).
-
Convert activity data to a logarithmic scale (e.g., pKi = -log(Ki)).
-
Draw and standardize all 2D structures.
-
-
Descriptor Calculation & Selection:
-
Using computational chemistry software (e.g., MOE, Schrödinger Suite), calculate a wide range of molecular descriptors (e.g., logP, molecular weight, polar surface area, topological indices, electronic properties).
-
Remove descriptors that are constant or highly correlated with each other (>0.9).
-
-
Dataset Splitting:
-
Rationally divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation. Ensure the test set compounds are representative of the chemical space of the entire dataset.
-
-
Model Generation (using MLR as an example):
-
Use a statistical software package to perform stepwise or best-subset multiple linear regression on the training set, with pKi as the dependent variable and the calculated descriptors as independent variables.
-
Select the best model based on statistical significance (e.g., p-value of coefficients < 0.05) and goodness-of-fit (high R²).
-
-
Model Validation (A Self-Validating System):
-
Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set to calculate the cross-validated correlation coefficient (q²). A robust model should have a q² > 0.5. This step ensures the model is not overfitted to the training data.
-
External Validation: Use the generated model to predict the pKi values for the compounds in the test set. Calculate the predictive correlation coefficient (R²_pred). A truly predictive model should have an R²_pred > 0.6.[12]
-
Applicability Domain: Define the chemical space (range of descriptor values) for which the model's predictions are reliable. Any new compound to be predicted should fall within this domain.[12]
-
Diagram 2: Integrated Discovery and Validation Workflow
This diagram shows how experimental testing and computational modeling work in a synergistic loop to accelerate lead optimization.
Caption: The iterative cycle of design, synthesis, testing, and modeling.
Conclusion
The this compound series represents a valuable scaffold for modern drug discovery, offering the three-dimensional complexity needed to achieve high potency and selectivity. A rigorous statistical analysis of its SAR, grounded in high-quality experimental data, is paramount for unlocking its full potential. By employing robust QSAR methodologies and self-validating protocols, research teams can efficiently navigate the chemical space of this series, rationally design superior analogs, and accelerate the identification of promising clinical candidates. The integration of computational modeling and experimental validation provides a powerful, synergistic engine for lead optimization, ultimately increasing the probability of success in the complex journey of drug development.
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Safety Operating Guide
Navigating the Disposal of 1-Oxa-7-azaspiro[4.5]decane: A Procedural Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals utilizing heterocyclic compounds like 1-Oxa-7-azaspiro[4.5]decane (CAS: 63766-56-3), a clear and robust disposal plan is not merely a regulatory formality but a critical component of the experimental lifecycle. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its inherent chemical hazards.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. In the absence of a comprehensive, manufacturer-specific Safety Data Sheet (SDS) detailing disposal, we must rely on globally recognized classifications. According to data aggregated by the European Chemicals Agency (ECHA) and available through PubChem, this compound is classified with specific hazard statements that dictate its handling and disposal as hazardous waste.[1]
The causality is clear: the potential for this compound to cause significant harm upon contact or inhalation necessitates that it be isolated from standard waste streams and the environment.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | Classification | Description | Implication for Disposal |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. | Requires handling with appropriate chemical-resistant gloves and disposal in sealed containers to prevent contact. |
| H318 | Serious Eye Damage (Category 1) | Causes serious eye damage. | Mandates the use of safety glasses or goggles; waste must be securely contained to prevent splashes. |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation. | Handling should occur in a well-ventilated area or chemical fume hood; waste containers must be kept tightly closed. |
Source: PubChem CID 22618189, ECHA C&L Inventory[1]
Procedural Workflow for Disposal
The following step-by-step protocol is designed to provide a self-validating system for the safe disposal of this compound, from the point of generation to final collection.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a baseline of protection. The known hazards of skin, eye, and respiratory irritation demand, at a minimum:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles with side-shields.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling outside of a fume hood, a suitable respirator may be necessary.[2]
Step 2: Waste Segregation at the Source
To prevent dangerous reactions and ensure compliant disposal, this compound waste must be segregated.
-
Designated Waste Container: Dedicate a specific, compatible container for this waste stream. Do not mix with other chemical wastes unless compatibility is confirmed and institutional policy allows.
-
Avoid Incompatibilities: Keep separate from strong oxidizing agents, acids, and bases.
-
Categorization: Following general laboratory practice, this non-halogenated organic compound should be collected separately from halogenated organic waste.[3]
Step 3: Containerization and Labeling
Proper containerization and labeling are critical for safety and regulatory compliance.
-
Select an Appropriate Container: Use a clean, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a common choice.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a completed chemical waste tag.[4][5]
-
Complete the Label Information: The label must clearly state:
-
The full chemical name: "this compound"
-
CAS Number: "63766-56-3"
-
The words "Hazardous Waste"
-
The specific hazard warnings: "Skin Irritant, Causes Serious Eye Damage, Respiratory Irritant"
-
The accumulation start date.
-
Step 4: Managing Spills and Contaminated Materials
Any materials contaminated with this compound must be treated as hazardous waste.
-
Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2] Scoop the absorbed material into your designated hazardous waste container.
-
Contaminated Items: Disposable items such as pipette tips, gloves, and paper towels that are contaminated must be placed in the designated solid hazardous waste container for this chemical.
Step 5: Storage and Final Disposal
Accumulated waste must be stored and disposed of according to institutional and local regulations.
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Arrange for Pickup: Once the container is full or you are discontinuing work with the chemical, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[5][7] Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][7]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By understanding its GHS-defined hazards—skin irritation, serious eye damage, and respiratory irritation—and adhering to a strict protocol of PPE usage, waste segregation, proper containerization, and partnership with certified waste handlers, researchers can effectively mitigate risks. This structured approach ensures that the lifecycle of this chemical concludes safely, protecting both laboratory personnel and the wider environment.
References
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PubChem . 1-Oxa-7-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
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PubChem . 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
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United Nations Office on Drugs and Crime (UNODC) . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
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University of Pennsylvania EHRS . Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
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University of Texas at Austin EHS . Chemical Waste. The University of Texas at Austin. [Link]
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National Institutes of Health (NIH) . Waste Disposal Guide 2022. NIH. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-7-azaspiro[4.5]decane
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Oxa-7-azaspiro[4.5]decane demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any handling of this compound, a thorough risk assessment is paramount. This compound, while a valuable building block, presents significant hazards that necessitate stringent protective measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1]
| Hazard Class | GHS Classification | Description of Hazard |
| Skin Corrosion/Irritation | Skin Irrit. 2 (H315) | Causes skin irritation upon contact.[1][2][3] |
| Serious Eye Damage/Irritation | Eye Dam. 1 (H318) | Causes serious, potentially irreversible, eye damage.[1] |
| Specific Target Organ Toxicity | STOT SE 3 (H335) | May cause respiratory irritation if inhaled.[1][2][3] |
Understanding these specific risks is the foundation of an effective PPE strategy. The choice of each piece of equipment is a direct countermeasure to a specific identified hazard.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is the critical final barrier between you and the chemical. The following recommendations are based on the known hazards of this compound and general best practices for handling similar spiro-amines.
Eye and Face Protection: Non-Negotiable
Given the classification of "Causes serious eye damage," robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-certified chemical safety goggles with side shields must be worn at all times when handling the compound.[4] Standard safety glasses are insufficient as they do not provide a seal against splashes.
-
Recommended for Splash Hazards: When handling larger quantities, transferring the liquid, or performing any operation with a risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][5] This provides a necessary layer of protection for your entire face.
Hand Protection: The Right Glove Matters
Direct skin contact can lead to irritation, and prolonged or repeated exposure should be avoided.[3]
-
Glove Type: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended for handling spiro-amines and similar organic compounds.[4] Avoid lightweight latex or vinyl gloves, which may offer insufficient protection.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[4]
-
Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6]
-
Dispose of contaminated gloves immediately in a designated hazardous waste container.[6][7]
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Body Protection: Shielding from Contamination
Protect your skin and personal clothing from accidental spills and contamination.
-
Standard Use: A long-sleeved laboratory coat is the minimum requirement.[4]
-
Increased Risk Scenarios: For tasks involving larger volumes or a higher risk of splashing, consider using an impervious or poly-coated gown over your lab coat. These materials provide enhanced resistance to chemical permeation compared to standard cotton or polyester.[8][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][8]
Respiratory Protection: Maintaining Air Quality
The potential for respiratory tract irritation necessitates strict control of airborne exposure.
-
Primary Engineering Control: All handling of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood.[4][10]
-
When a Fume Hood is Insufficient: In the rare event that a fume hood is not available or if there is a potential for generating significant aerosols (e.g., during a spill cleanup), respiratory protection is required. A NIOSH-approved respirator with organic vapor (OV) cartridges is the appropriate choice.[4][6] Surgical masks provide no protection against chemical vapors and must not be used for this purpose.[5]
Operational and Disposal Plans
A safe workflow extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including waste containers, within arm's reach to minimize movement.
-
Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Finally, don the appropriate chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
-
Handling: Conduct all transfers and manipulations of this compound well within the fume hood. Avoid rapid movements that could create turbulence and compromise the hood's containment. Use non-sparking tools and take precautions against static discharge.[4]
-
Post-Handling: Tightly close the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves first, using the proper technique. Then remove your lab coat, turning it inside out to contain any potential surface contamination. Finally, remove eye and face protection. Wash hands thoroughly.
Disposal Plan
-
Chemical Waste: All surplus this compound and any rinsate from cleaning glassware must be collected in a designated, properly labeled hazardous waste container.[4][10]
-
Contaminated Materials: Used gloves, disposable gowns, and any absorbent materials used for cleaning up spills must be placed in a sealed, labeled container for hazardous waste disposal.[6][7]
-
Regulatory Compliance: Ensure all disposal practices are in strict accordance with local, state, and federal regulations.[8][10]
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational context.
Caption: PPE selection flowchart for handling this compound.
By adhering to these rigorous safety protocols, you can confidently handle this compound, protecting yourself and your colleagues while advancing your critical research objectives.
References
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 1-Thia-4-azaspiro[4.5]decane. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6. Retrieved from [Link]
-
AZA Mid-Year Meeting. (n.d.). 8-Oxa-1-azaspiro[4.5]decane. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-. Food and Chemical Toxicology. Retrieved from [Link]
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3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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- 3. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
